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  • Product: 3-Acetyl-1H-indole-2-carboxylic acid
  • CAS: 105399-10-8

Core Science & Biosynthesis

Foundational

3-Acetyl-1H-indole-2-carboxylic acid CAS 105399-10-8 properties

Title: 3-Acetyl-1H-indole-2-carboxylic acid (CAS 105399-10-8): Structural Profiling, Synthetic Methodologies, and Applications in Protease Inhibitor Design Executive Summary 3-Acetyl-1H-indole-2-carboxylic acid (CAS 1053...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 3-Acetyl-1H-indole-2-carboxylic acid (CAS 105399-10-8): Structural Profiling, Synthetic Methodologies, and Applications in Protease Inhibitor Design

Executive Summary

3-Acetyl-1H-indole-2-carboxylic acid (CAS 105399-10-8) is a highly functionalized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of direct-acting antivirals (DAAs). Featuring a rigid indole core with orthogonal reactive handles—a C2 carboxylic acid and a C3 acetyl group—this compound serves as a privileged scaffold for peptidomimetic drug design. It gained significant prominence in the synthesis of Hepatitis C Virus (HCV) NS3/NS4A serine protease inhibitors[1]. This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic routes, and mechanistic utility in drug discovery.

Physicochemical Profiling & Structural Analysis

Understanding the physical properties of 3-acetyl-1H-indole-2-carboxylic acid is essential for optimizing reaction conditions, solubility parameters, and downstream purifications. The compound typically crystallizes as fine needles from ethyl acetate/hexane mixtures[2].

Table 1: Physicochemical Properties of 3-Acetyl-1H-indole-2-carboxylic acid and its Derivatives

PropertyValue / Description
CAS Registry Number 105399-10-8
IUPAC Name 3-Acetyl-1H-indole-2-carboxylic acid
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Appearance Needles (crystallized from EtOAc/hexane)
Melting Point 253 - 255 °C
Methyl Ester Derivative CAS 156362-13-9 (Mp: 159.5 - 161.5 °C)
Ethyl Ester Derivative CAS 77069-10-4 (Mp: 96 - 97.5 °C)

Data sourced from the Dictionary of Organic Compounds[2].

Synthetic Methodologies & Experimental Protocols

The synthesis of 3-acetyl-1H-indole-2-carboxylic acid is typically achieved via a two-step sequence: regioselective C3-acylation of an indole-2-carboxylate ester, followed by base-catalyzed saponification of the ester to yield the free carboxylic acid.

Causality in Experimental Design: Direct acylation of an unprotected indole-2-carboxylic acid often leads to poor yields due to competing N-acylation and rapid decarboxylation under strongly acidic conditions. Protecting the C2-acid as an ethyl ester (Ethyl indole-2-carboxylate, CAS 3770-50-1)[3] stabilizes the core and directs the electrophilic aromatic substitution exclusively to the nucleophilic C3 position.

Protocol 1: Synthesis of Ethyl 3-acetyl-1H-indole-2-carboxylate

  • Reagent Preparation: Under an argon atmosphere, add trifluoroacetic anhydride (TFAA, 2.4 mmol) to acetic acid (AcOH, 2.4 mmol) and 85% phosphoric acid (H3PO4, 0.27 mmol). Rationale: TFAA reacts with AcOH to form a highly electrophilic mixed anhydride, while H3PO4 acts as an acid catalyst to drive the formation of the acylium ion equivalent.

  • Activation: Stir the mixture for 10 minutes at room temperature to ensure complete formation of the active acetylating species[4].

  • Substrate Addition: Dissolve ethyl 1H-indole-2-carboxylate (0.8 mmol) in anhydrous acetonitrile (MeCN, 1.8 mL) and add it dropwise to the activated mixture.

  • Reaction: Stir the reaction mixture for 5 hours at room temperature. Monitor completion via TLC (Hexane/EtOAc 7:3).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acids. Extract with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from diethyl ether/pentane to yield ethyl 3-acetyl-1H-indole-2-carboxylate (CAS 77069-10-4) as needles (Mp: 96-97.5 °C)[2].

Protocol 2: Saponification to 3-Acetyl-1H-indole-2-carboxylic acid

  • Hydrolysis: Dissolve the ethyl ester intermediate in a 1:1 mixture of THF and methanol. Add 2.0 equivalents of 1M aqueous NaOH.

  • Reaction: Stir at 40 °C for 3-4 hours until the ester is fully consumed (verified by LC-MS).

  • Isolation: Concentrate the mixture under reduced pressure to remove the organic solvents. Acidify the remaining aqueous layer with 1M HCl to pH 2-3 at 0 °C to precipitate the free acid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from EtOAc/hexane to yield 3-acetyl-1H-indole-2-carboxylic acid (Mp: 253-255 °C)[2].

SyntheticWorkflow A Ethyl 1H-indole-2-carboxylate (CAS 3770-50-1) B TFAA / AcOH / H3PO4 MeCN, RT, 5h A->B Electrophilic Aromatic Substitution C Ethyl 3-acetyl-1H-indole-2-carboxylate (CAS 77069-10-4) B->C D 1M NaOH, THF/MeOH 40°C, 3h C->D Base-Catalyzed Saponification E 3-Acetyl-1H-indole-2-carboxylic acid (CAS 105399-10-8) D->E

Caption: Step-by-step synthetic workflow from ethyl indole-2-carboxylate to the target free acid.

Mechanistic Role in Drug Discovery: HCV NS3/NS4A Protease Inhibition

The clinical relevance of 3-acetyl-1H-indole-2-carboxylic acid is most prominently demonstrated in its application as a core scaffold for Hepatitis C Virus (HCV) NS3/NS4A serine protease inhibitors[5]. The NS3/NS4A protease is essential for viral replication, making it a prime therapeutic target.

Structural Causality in Binding:

  • Indole Core: The planar, aromatic indole ring provides a rigid backbone that accurately positions functional groups within the shallow, solvent-exposed active site of the NS3 protease.

  • C2-Carboxylic Acid: Serves as the primary attachment point for peptide coupling. It is typically amidated with a macrocyclic or linear peptide sequence that mimics the natural viral polypeptide substrate, directing the inhibitor into the S1 and S1' pockets.

  • C3-Acetyl Group: The carbonyl oxygen of the acetyl group acts as a critical hydrogen bond acceptor. It interacts with the backbone amides of the protease's S2/S3 sub-sites, significantly enhancing binding affinity and restricting the conformational flexibility of the inhibitor complex.

Pharmacophore Core Indole Core (Rigid Scaffold) C2 C2-Carboxylic Acid (Peptide Coupling Handle) Core->C2 C3 C3-Acetyl Group (H-Bond Acceptor) Core->C3 S1 S1 / S1' Pockets (Substrate Mimicry) C2->S1 Amidation / Coupling S2 S2 / S3 Pockets (Affinity Enhancement) C3->S2 Hydrogen Bonding

Caption: Pharmacophore interactions of the 3-acetyl-1H-indole-2-carboxylic acid scaffold with viral protease.

Downstream Functionalization: Peptidomimetic Coupling Workflow

To utilize CAS 105399-10-8 in drug development, researchers must couple the C2-carboxylic acid to complex amines (e.g., sulfonamides, macrocycles, or amino acid derivatives).

Standard HATU-Mediated Coupling Protocol:

  • Activation: Dissolve 3-acetyl-1H-indole-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to form the active OAt ester. Rationale: HATU is strictly preferred over standard EDC/HOBt for indole-2-carboxylic acids due to steric hindrance and the electron-withdrawing nature of the C3-acetyl group, which reduces the nucleophilicity of the intermediate.

  • Amine Coupling: Add the target amine (1.1 eq) to the activated mixture. Stir at room temperature for 12 hours.

  • Isolation: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry and concentrate to yield the functionalized peptidomimetic inhibitor.

Conclusion

3-Acetyl-1H-indole-2-carboxylic acid (CAS 105399-10-8) is more than a simple heterocyclic building block; it is a rationally designed pharmacophore essential for the synthesis of complex serine protease inhibitors. By understanding its physicochemical constraints, employing regioselective acylation strategies, and leveraging its orthogonal functional groups, medicinal chemists can effectively integrate this scaffold into advanced drug discovery pipelines.

References

  • Dictionary Organic Compounds, Sixth Edition, Supplement 2. "Properties of 3-Acetyl-1H-indole-2-carboxylic acid and derivatives [105399-10-8]". Pageplace.de. URL:[Link]

  • Thieme Connect. "Product Class 13: Indole and Its Derivatives - Synthesis of Ethyl 3-Acetyl-1H-indole-2-carboxylate". Science of Synthesis. URL:[Link]

  • PatSnap. "Inhibitors of serine proteases, particularly HCV NS3-NS4A". Patent Literature. URL:[Link]

  • Chemsrc. "Ethyl indole-2-carboxylate | CAS#:3770-50-1". URL:[Link]

Sources

Exploratory

chemical structure and molecular weight of 3-Acetyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to 3-Acetyl-1H-indole-2-carboxylic Acid: A Key Scaffold in Medicinal Chemistry Executive Summary 3-Acetyl-1H-indole-2-carboxylic acid (CAS No. 105399-10-8) is a heterocyclic compound featuring...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Acetyl-1H-indole-2-carboxylic Acid: A Key Scaffold in Medicinal Chemistry

Executive Summary

3-Acetyl-1H-indole-2-carboxylic acid (CAS No. 105399-10-8) is a heterocyclic compound featuring the indole nucleus, a privileged scaffold in medicinal chemistry.[1] The strategic placement of a carboxylic acid at the C2 position and an acetyl group at the C3 position makes it a highly versatile building block for the synthesis of more complex, biologically active molecules. The indole-2-carboxylic acid moiety is a known pharmacophore, essential for activity in various drug candidates, including antagonists for inflammatory mediators and inhibitors for viral enzymes.[2][3] This guide provides a comprehensive technical overview of its molecular profile, a robust synthetic pathway with mechanistic insights, detailed protocols for its spectroscopic validation, and a discussion of its applications in modern drug discovery, tailored for researchers and drug development professionals.

Core Molecular Profile

Chemical Structure and Nomenclature

The core of the molecule is an indole ring system, which consists of a fused benzene and pyrrole ring. The International Union of Pure and Applied Chemistry (IUPAC) name is 3-Acetyl-1H-indole-2-carboxylic acid . The structure is characterized by a carboxylic acid group (-COOH) at position 2 and an acetyl group (-COCH₃) at position 3 of the indole ring.

Figure 1: Chemical structure of 3-Acetyl-1H-indole-2-carboxylic acid.

Physicochemical Properties

Quantitative data for this specific molecule is consolidated below. These properties are critical for designing experimental conditions, including reaction setups, solvent selection, and purification strategies.

PropertyValueSource
CAS Number 105399-10-8[1]
Molecular Formula C₁₁H₉NO₃[4][5]
Molecular Weight 203.19 g/mol [4][5]
Melting Point Not available-
Boiling Point Not available-
XLogP3 1.9[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 3[5]

Synthesis and Mechanistic Insights

The synthesis of 3-Acetyl-1H-indole-2-carboxylic acid typically starts from the readily available 1H-indole-2-carboxylic acid or its corresponding ester. The key transformation is the selective introduction of an acetyl group at the C3 position. The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic substitution.

Causality Behind Experimental Choices

A Friedel-Crafts acylation is the most direct method for this transformation. However, the presence of the N-H proton and the carboxylic acid group complicates the reaction. The N-H is acidic and can react with the Lewis acid catalyst, deactivating it. Therefore, a common strategy involves using the ethyl ester of indole-2-carboxylic acid as the starting material. This protects the carboxylic acid and improves solubility in organic solvents. The acylation is then performed, followed by hydrolysis of the ester to yield the final product.

G start Ethyl 1H-indole-2-carboxylate step1 Step 1: Friedel-Crafts Acylation Reagent: Acetic Anhydride Catalyst: Lewis Acid (e.g., ZnCl₂ or BF₃·OEt₂) start->step1 Electrophilic Substitution at C3 intermediate Ethyl 3-acetyl-1H-indole-2-carboxylate step1->intermediate step2 Step 2: Ester Hydrolysis Reagent: NaOH (aq) Followed by Acidification (HCl) intermediate->step2 Saponification product 3-Acetyl-1H-indole-2-carboxylic acid step2->product

Figure 2: Recommended synthetic workflow for 3-Acetyl-1H-indole-2-carboxylic acid.

Experimental Protocol: Synthesis

This protocol is a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC).

Step 1: Synthesis of Ethyl 3-acetyl-1H-indole-2-carboxylate

  • To a stirred solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in acetic anhydride (10-15 equivalents), add a catalytic amount of a mild Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC, using a hexane:ethyl acetate (e.g., 7:3) mobile phase. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • After completion, cool the mixture to room temperature and pour it into a beaker of ice water with vigorous stirring.

  • A solid precipitate of the product will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove excess acetic anhydride and catalyst.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Step 2: Hydrolysis to 3-Acetyl-1H-indole-2-carboxylic acid

  • Suspend the crude or purified ethyl 3-acetyl-1H-indole-2-carboxylate (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 1-2 hours until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify to a pH of ~2 by the slow, dropwise addition of concentrated hydrochloric acid (HCl).

  • The desired carboxylic acid will precipitate out of the solution as a solid.

  • Collect the solid by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield the final product, 3-Acetyl-1H-indole-2-carboxylic acid.

Spectroscopic Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through standard spectroscopic techniques. The expected spectral data are outlined below, providing a benchmark for validation.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The protons on the carbon atoms adjacent to the carbonyl group are deshielded and will appear at a downfield chemical shift, typically around 2.0-3.0 ppm.[6] The aromatic protons of the indole ring will resonate in the 7.0-8.0 ppm region, while the acidic N-H and -COOH protons will be further downfield and may appear as broad singlets.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Acetyl (CH₃)~ 2.7Singlet (s)
Aromatic (H4, H5, H6, H7)7.0 - 8.0Multiplets (m)
Indole N-H> 11.0Broad Singlet (br s)
Carboxylic Acid O-H> 12.0Broad Singlet (br s)
Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the key functional groups. The presence of two distinct carbonyl peaks is a critical validation point.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Indole)3300 - 3400 (broad)
O-H Stretch (Carboxylic Acid)2500 - 3300 (very broad)
C=O Stretch (Ketone)1660 - 1680
C=O Stretch (Carboxylic Acid)1690 - 1720
C=C Stretch (Aromatic)1450 - 1600
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can also provide structural information. A common fragmentation for carboxylic acid derivatives is the cleavage of the C-Y bond to form a stable acylium ion (R-CO⁺), which often appears as the base peak.[6]

  • Expected Molecular Ion Peak (M⁺): m/z = 203.058

  • Key Fragmentation: Loss of the acetyl group (-43) to give an ion at m/z = 160.

Applications in Drug Discovery and Development

The indole-2-carboxylic acid scaffold is of significant interest to medicinal chemists due to its structural resemblance to tryptophan and its ability to participate in various biological interactions, including hydrogen bonding and π-stacking.[3]

The Indole-2-Carboxylic Acid Moiety as a Privileged Scaffold

This structural motif has been identified as a necessary pharmacophore in several classes of therapeutic agents. Its rigid structure and defined orientation of functional groups allow for high-affinity binding to biological targets.

  • Cysteinyl Leukotriene (CysLT1) Receptor Antagonists: Derivatives of indole-2-carboxylic acid have been identified as highly potent and selective CysLT1 antagonists, which are crucial in treating inflammatory conditions like asthma.[2] The carboxylic acid group is essential for binding to the receptor.[2]

  • HIV-1 Integrase Inhibitors: The indole-2-carboxylic acid core can chelate with the two Mg²⁺ ions in the active site of HIV-1 integrase, an enzyme critical for viral replication.[3] This makes it a promising starting point for the design of new antiretroviral drugs.[3]

  • Anticancer Agents: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing potential for the treatment of liver cancer by inducing cell cycle arrest and apoptosis.[7]

Role as a Precursor for Bioactive Molecules

3-Acetyl-1H-indole-2-carboxylic acid is not just an endpoint but a versatile intermediate. The acetyl group at the C3 position serves as a chemical handle for further elaboration. For example, it can be reduced to an alcohol, converted to an oxime, or used in condensation reactions to build more complex side chains, significantly expanding the chemical space available for drug discovery programs. General 3-acetyl indoles have served as precursors for anti-HIV agents.[8]

Conclusion

3-Acetyl-1H-indole-2-carboxylic acid is a compound of high strategic value for researchers in organic synthesis and medicinal chemistry. Its well-defined structure, accessible synthesis, and the proven therapeutic relevance of its core scaffold make it an important building block for the development of next-generation pharmaceuticals. The methodologies and data presented in this guide offer a robust framework for its synthesis, characterization, and application in research and development settings.

References

  • Gao, C., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • Chemical Synthesis Database. 3-acetyl-1H-indole-5-carboxylic acid. [Link]

  • Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives. [Link]

  • CAS Common Chemistry. Antioxidant 1076. [Link]

  • Dove Medical Press. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. [Link]

  • PharmaCompass. 1-acetyl-2,3-dihydroindole-2-carboxylic Acid | Drug Information. [Link]

  • PubChem. 1-acetylindole-2-carboxylic Acid. [Link]

  • Google Patents.
  • ResearchGate. 3-Acetylindoles: Synthesis, Reactions and Biological Activities. [Link]

  • PubChem. 3-Methyl-1H-indole-2-carboxylic acid. [Link]

  • Google Patents. 3-substituted amino-1h-indole-2-carboxylic acid and 3-substituted amino-benzo' b! thiophene-2-carboxylic acid derivatives as interieukin-4 gene expression inhibitors.
  • PubMed. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Indian Chemical Society. Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. [Link]

  • International Letters of Chemistry, Physics and Astronomy. The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. [Link]

  • PubChemLite. 2-acetyl-1h-indole-3-carboxylic acid (C11H9NO3). [Link]

Sources

Foundational

Solubility Profile & Handling Guide: 3-Acetyl-1H-indole-2-carboxylic Acid

[1] Part 1: Executive Summary & Physicochemical Context[1] 3-Acetyl-1H-indole-2-carboxylic acid (CAS: 105399-10-8) is a specialized indole derivative often utilized as a scaffold in the synthesis of bioactive heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Physicochemical Context[1]

3-Acetyl-1H-indole-2-carboxylic acid (CAS: 105399-10-8) is a specialized indole derivative often utilized as a scaffold in the synthesis of bioactive heterocyclic compounds, including potential antiviral and anticancer agents.[1] Its solubility profile is governed by the interplay between the rigid, planar indole core (hydrophobic/aromatic stacking) and two significant polar functional groups: the carboxylic acid at C2 and the acetyl group at C3.

Understanding the solvation thermodynamics of this compound is critical.[1] The presence of both a hydrogen bond donor (indole N-H, carboxyl O-H) and multiple acceptors (carbonyl oxygens) creates a strong crystal lattice network.[1] Successful dissolution requires solvents capable of disrupting these intermolecular forces.[1]

Physicochemical Profile
PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₁H₉NO₃Moderate molecular weight (~203.19 g/mol ).[1]
Structural Features Indole core, C2-COOH, C3-AcetylHigh polarity; potential for strong intermolecular H-bonding (dimerization).[1]
pKa (Predicted) ~3.5 - 4.0 (Carboxylic acid)Acidic.[1] Ionizable in basic buffers (pH > 5).[1]
LogP (Predicted) ~1.5 - 2.0Moderately lipophilic; poor water solubility in non-ionized form.[1]
Physical State Solid (Powder)Likely high melting point due to H-bond network.[1]

Part 2: Solubility Analysis (DMSO vs. Methanol)

Dimethyl Sulfoxide (DMSO)

Status: Primary Solvent of Choice (Recommended for Stock Solutions) [1]

  • Solubility Potential: High (>50 mM typical for analogs).[1]

  • Mechanism: DMSO is a powerful polar aprotic solvent.[1] It acts as a strong hydrogen bond acceptor.[1]

    • Disruption of Dimers: Carboxylic acids tend to form stable cyclic dimers in the solid state.[1] DMSO effectively competes for these protons, breaking the lattice energy.[1]

    • Indole N-H Solvation: The oxygen atom in DMSO solvates the indole N-H proton, preventing π-π stacking aggregation.[1]

  • Operational Note: DMSO is hygroscopic.[1] Water uptake can drastically reduce the solubility of this compound, potentially causing precipitation over time.

  • Application: Ideal for preparing concentrated stock solutions (e.g., 100 mM) for long-term storage at -20°C.[1]

Methanol (MeOH)

Status: Secondary Solvent (Intermediate Dilutions & Analysis)

  • Solubility Potential: Moderate to Good (Temperature Dependent).[1]

  • Mechanism: Methanol is a polar protic solvent.[1]

    • It can donate and accept hydrogen bonds, solvating both the carbonyls and the acidic protons.

    • However, its lower dielectric constant compared to DMSO means it is less effective at shielding the ionic interactions if the compound is partially ionized.

  • Risk Factor (Esterification): Storing carboxylic acids in methanol for extended periods (especially if catalytic acid traces are present or at elevated temperatures) can lead to the formation of the methyl ester derivative (Fischer esterification).[1]

  • Application: Suitable for LC-MS sample preparation, NMR (MeOD), or short-term biological dilutions.[1]

Comparative Solubility Table
FeatureDMSOMethanolWater (pH 7)
Solubility Limit High (Likely > 20 mg/mL)Moderate (Likely 1-10 mg/mL)Low (Insoluble without base)
Stability High (Avoid freeze-thaw cycles)Moderate (Risk of esterification)Low (Precipitation risk)
Primary Use Cryo-stock, HTS ScreeningHPLC Injection, NMRBiological Assay Buffer
Handling Use Anhydrous (Grade ≥99.9%)Use HPLC GradeRequires pH adjustment

Part 3: Mechanistic Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended experimental application.

SolventSelection Compound 3-Acetyl-1H-indole-2-carboxylic acid (Solid Powder) Decision Intended Application? Compound->Decision StockPrep Long-term Storage / Bio-Assay Stock Decision->StockPrep Biological Screening Analysis Analytical Chemistry (LC-MS / NMR) Decision->Analysis QC / Identification DMSO_Path Dissolve in Anhydrous DMSO (Target: 10-50 mM) StockPrep->DMSO_Path MeOH_Path Dissolve in Methanol (Target: 1-5 mM) Analysis->MeOH_Path Storage Store at -20°C (Desiccated) DMSO_Path->Storage Precipitation Risk: Water absorption causes precipitation DMSO_Path->Precipitation EsterRisk Risk: Methyl Ester formation over time MeOH_Path->EsterRisk

Caption: Decision tree for solvent selection emphasizing stability risks (hygroscopicity in DMSO vs. esterification in Methanol).

Part 4: Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Objective: Create a stable stock solution for biological assays.

  • Calculate Mass: Determine the mass required.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ).[1]

    • Example: For 1 mL of 50 mM stock:

      
      .[1]
      
  • Weighing: Weigh ~10.2 mg of 3-Acetyl-1H-indole-2-carboxylic acid into a sterile, amber glass vial (to protect from light).

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO (≥99.9%).

    • Critical Step: Do not use "wet" DMSO.[1] Moisture initiates precipitation.[1]

  • Dissolution: Vortex vigorously for 30-60 seconds.

    • If particulates remain, sonicate in a water bath at 37°C for 5 minutes. The combination of mild heat and ultrasound will disrupt the crystal lattice.[1]

  • Inspection: Visual check against a light source. The solution should be clear and yellow/amber.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Solubility Verification (Saturation Method)

Objective: Empirically determine the solubility limit if higher concentrations are needed.[1]

  • Add excess solid compound (e.g., 20 mg) to 0.5 mL of solvent (Methanol or DMSO) in a microcentrifuge tube.

  • Shake/Vortex for 2 hours at room temperature (25°C).

  • Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

  • Remove the supernatant and filter through a 0.22 µm PTFE filter.[1]

  • Analyze the filtrate via HPLC-UV against a standard curve to quantify the dissolved concentration.[1]

Part 5: Troubleshooting & Best Practices

  • "Crash-Out" in Aqueous Media:

    • When diluting the DMSO stock into aqueous buffer (e.g., PBS) for cell assays, the compound may precipitate if the concentration is too high or the pH is too low.

    • Solution: Ensure the final DMSO concentration is <1% (v/v). If precipitation occurs, adjust the buffer pH to 7.4 or slightly higher (pH 8.0) to deprotonate the carboxylic acid (forming the more soluble carboxylate anion).[1]

  • Color Change:

    • Indole derivatives are oxidation-sensitive.[1] A darkening of the solution (from yellow to brown/black) indicates oxidation.[1]

    • Prevention: Purge stock solution vials with inert gas (Nitrogen or Argon) before sealing.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10219867, 1-acetylindole-2-carboxylic Acid (Isomer Analog).[1] Retrieved from [Link]

  • Murakami, Y., et al. (1981). A Simple General Method for the Acylation of Ethyl Indole-2-carboxylates.[1] Heterocycles.[1][2] (Context on synthesis and stability of acetyl-indole-carboxylates).

Sources

Exploratory

Mechanistic and Synthetic Divergence: 1-Acetyl vs. 3-Acetyl Indole-2-Carboxylic Acid Derivatives

Executive Summary Indole-2-carboxylic acid is a privileged scaffold in medicinal chemistry and organic synthesis. Acetylation of this core yields two distinctly different regioisomers: the kinetically favored 1-acetyl (N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-2-carboxylic acid is a privileged scaffold in medicinal chemistry and organic synthesis. Acetylation of this core yields two distinctly different regioisomers: the kinetically favored 1-acetyl (N-acetyl) derivative and the thermodynamically stable 3-acetyl (C-acetyl) derivative. This technical guide provides an in-depth analysis of their structural differences, the causality behind their regioselective synthetic methodologies, and their distinct analytical profiles.

Structural and Electronic Profiling

The regiochemistry of acetylation fundamentally alters the electronic landscape and hydrogen-bonding capacity of the indole core.

  • 1-Acetylindole-2-carboxylic acid: Acetylation occurs at the N1 position. The acetyl group acts as an electron-withdrawing group (EWG) via resonance, decreasing the overall electron density of the pyrrole ring and deactivating it toward further electrophilic aromatic substitution (EAS). Crucially, N-acetylation eliminates the N-H hydrogen bond donor, significantly altering the molecule's interaction with biological targets and its physicochemical properties1[1].

  • 3-Acetylindole-2-carboxylic acid: Acetylation occurs at the C3 position, which is the most nucleophilic site of the indole ring due to enamine-like conjugation. The 3-acetyl group is strongly electron-withdrawing but maintains the N-H bond, allowing the molecule to act as both a hydrogen bond donor and acceptor. The carbonyl group is highly conjugated with the indole

    
    -system, shifting its spectral properties2[2].
    
Table 1: Comparative Physicochemical and Structural Properties
Property1-Acetylindole-2-carboxylic acid3-Acetylindole-2-carboxylic acid
Regiochemistry N1 (Nitrogen)C3 (Carbon)
Electronic Effect on Ring Deactivating (reduces overall nucleophilicity)Deactivating (strong enamine-like conjugation)
Hydrogen Bonding Acceptor only (N-H absent)Donor and Acceptor (N-H present)
Typical IR C=O Stretch ~1700–1720 cm⁻¹ (Amide-like, less conjugated)~1620–1650 cm⁻¹ (Highly conjugated ketone)
1H NMR Signature Absence of N-H peak; sharp C3-H singlet (~7.2 ppm)Presence of N-H peak (>11 ppm); C3-H absent
Primary Utility Prodrugs, ACE inhibitor intermediates (e.g., Perindopril)Kinase inhibitors, polycyclic heterocycle precursors

Mechanistic Pathways for Regioselective Acetylation

The selective synthesis of these derivatives relies on manipulating kinetic versus thermodynamic control.

N-Acetylation (1-Acetyl): Driven by basic conditions. The indole N-H is weakly acidic. Using a base like triethylamine (TEA) alongside a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) ensures rapid N-acetylation under kinetic control3[3].

C-Acetylation (3-Acetyl): Driven by electrophilic aromatic substitution (EAS). While direct Friedel-Crafts acylation is possible, a highly reliable method utilizes thermodynamic control: exhaustive diacetylation followed by selective basic hydrolysis. The N-acetyl bond is a labile amide, whereas the C3-acetyl bond is a robust carbon-carbon bond2[2].

Regioselective_Acetylation I2CA Indole-2-carboxylic acid Cond1 Ac2O, DMAP, TEA (Base Catalysis) I2CA->Cond1 N-Deprotonation Cond2 1. Ac2O, pTSA (Diacetylation) 2. aq. KOH (Hydrolysis) I2CA->Cond2 Electrophilic Aromatic Substitution (EAS) Prod1 1-Acetylindole-2- carboxylic acid Cond1->Prod1 Kinetic Control Prod2 3-Acetylindole-2- carboxylic acid Cond2->Prod2 Thermodynamic Control

Workflow of regioselective acetylation pathways for indole-2-carboxylic acid.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-Acetylindole-2-carboxylic acid (Kinetic N-Acetylation)

Objective: Regioselective acetylation of the indole nitrogen while suppressing C3-acylation.

Causality & Logic: Relying solely on acetic anhydride is kinetically slow and risks thermal degradation. By introducing DMAP, we generate a highly electrophilic N-acetylpyridinium intermediate. TEA acts as a thermodynamic sink, neutralizing the generated acetic acid to drive the equilibrium forward3[3]. Acetone is selected as the solvent because it is polar, aprotic, and fully solubilizes the triethylammonium acetate byproduct, preventing premature precipitation.

Step-by-Step Workflow:

  • Initiation: Dissolve 1.0 equivalent of indole-2-carboxylic acid in anhydrous acetone at 40–50 °C. Add 1.5 equivalents of TEA and 0.05 equivalents of DMAP. Stir for 15 minutes. Causality: Pre-forming the hydrogen-bonded TEA-indole complex lowers the activation energy for the subsequent nucleophilic attack.

  • Acylation: Cool the reactor to 20 °C. Dropwise add 1.2 equivalents of acetic anhydride. Causality: Temperature control is critical; exceeding 25 °C promotes the formation of the mixed carboxylic-acetic anhydride.

  • Propagation: Stir the mixture for 45 minutes at 20–25 °C.

  • Validation Checkpoint 1 (In-Process): Perform TLC (DCM:MeOH 9:1). The reaction is complete when the starting material (Rf ~0.2) is consumed, replaced by a higher-running spot (Rf ~0.5) that lacks the UV fluorescence quenching typical of the free N-H bond.

  • Isolation: Pour the mixture into a quench solution of 1M HCl and ice water. Causality: The acidic quench hydrolyzes any transient mixed anhydride back to the free carboxylic acid and protonates TEA, forcing the highly hydrophobic 1-acetyl target to precipitate.

  • Validation Checkpoint 2 (Product): Filter, wash with water, and dry. IR spectroscopy must confirm the absence of the broad N-H stretch (~3300 cm⁻¹) and the presence of an amide C=O stretch (~1710 cm⁻¹).

DMAP_Catalysis Ac2O Acetic Anhydride Intermediate N-Acetylpyridinium Intermediate Ac2O->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Product 1-Acetylindole-2- carboxylate Intermediate->Product Nucleophilic Attack Indole Indole-2-carboxylate Indole->Product

Mechanistic pathway of DMAP-catalyzed N-acetylation of indole-2-carboxylate.

Protocol B: Synthesis of 3-Acetylindole-2-carboxylic acid (Thermodynamic C-Acetylation)

Objective: Regioselective acylation at the C3 position.

Causality & Logic: Direct Friedel-Crafts acylation on the free acid often yields intractable mixtures due to competing N-acylation. A superior, self-purifying approach utilizes thermodynamic control: exhaustive diacetylation (N1 and C3) followed by selective basic hydrolysis. Aqueous KOH selectively cleaves the labile N-acetyl group, cleanly yielding the 3-acetyl target2[2].

Step-by-Step Workflow:

  • Diacetylation: Suspend 1.0 equivalent of indole-2-carboxylic acid in 10 equivalents of neat acetic anhydride. Add 0.1 equivalents of p-toluenesulfonic acid (pTSA). Reflux for 24 hours. Causality: pTSA acts as a Brønsted acid catalyst, protonating the anhydride to drive both N- and C-acetylation to completion.

  • Validation Checkpoint 1 (In-Process): Quench an aliquot in water and extract with EtOAc. TLC should reveal a single non-polar spot corresponding to 1,3-diacetylindole-2-carboxylic acid.

  • Concentration: Remove excess acetic anhydride under reduced pressure to prevent excessive base consumption in the next step.

  • Selective Hydrolysis: Dissolve the crude residue in ethanol. Add an excess of 10% aqueous KOH and heat at 50 °C for 30 minutes. Causality: The hydroxide ion rapidly attacks the more electrophilic N-acetyl carbonyl. The C3-carbonyl is protected by its strong enamine-like conjugation with the indole

    
    -system, rendering it inert to mild basic hydrolysis.
    
  • Isolation: Cool the mixture and acidify to pH 2 using 6N HCl. The target compound precipitates readily from the aqueous ethanol matrix.

  • Validation Checkpoint 2 (Product): Filter and dry. IR spectroscopy must show the reappearance of the broad N-H stretch (~3300 cm⁻¹) and a highly conjugated ketone C=O stretch (~1630 cm⁻¹).

Biological and Pharmaceutical Relevance

The regiochemistry of the acetyl group dictates the downstream utility of the derivative:

  • 1-Acetyl Derivatives: Primarily utilized as synthetic intermediates and prodrugs. For instance, 1-acetylindole-2-carboxylic acid is a documented intermediate and known impurity (Impurity 12) in the synthesis of ACE inhibitors like Perindopril4[4]. The N-acetyl moiety is also leveraged as a directing group or steric shield in transition-metal catalyzed C-H functionalizations5[5].

  • 3-Acetyl Derivatives: Serve as critical precursors for synthesizing complex polycyclic nitrogen heterocycles via Rh-catalyzed alkene hydroacylation 6[6]. Furthermore, they act as rigid scaffolds in drug discovery, particularly for kinase inhibitors, where the C3-carbonyl and the free N-H form a critical bidentate hydrogen-bonding motif within the ATP-binding pocket7[7].

References

  • Source: clockss.
  • Source: google.com (Patents)
  • Rhodium-Catalyzed C(sp2)
  • Source: nih.
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  • Source: mdpi.
  • Source: semanticscholar.

Sources

Foundational

biological activity profile of 3-Acetyl-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Biological Activity Profile of 3-Acetyl-1H-indole-2-carboxylic Acid Introduction The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" found i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity Profile of 3-Acetyl-1H-indole-2-carboxylic Acid

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" found in a multitude of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and structural resemblance to endogenous molecules, such as tryptophan, allow it to interact with a wide array of biological targets. Within this vast chemical family, derivatives of indole-2-carboxylic acid have garnered significant attention for their therapeutic potential.[3][4][5] This guide focuses on a specific, yet representative, member of this class: 3-Acetyl-1H-indole-2-carboxylic acid .

The structure is characterized by three key functional groups: the core indole ring, a carboxylic acid at the C2 position, and an acetyl group at the C3 position. This specific arrangement of functionalities dictates its potential interactions with biological macromolecules, suggesting a rich and diverse pharmacological profile. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a synthesized overview of the known and potential biological activities of this compound class, grounded in established experimental data and methodologies. We will explore its mechanistic underpinnings, structure-activity relationships, and the experimental workflows required for its evaluation.

Core Biological Activities & Mechanisms of Action

While direct studies on 3-Acetyl-1H-indole-2-carboxylic acid are nascent, extensive research on closely related 3-acyl and 3-substituted indole-2-carboxylic acid derivatives provides a robust framework for predicting its biological potential. The core scaffold is consistently implicated in several key therapeutic areas.

Anti-inflammatory Activity

Indole derivatives are well-documented anti-inflammatory agents.[6][7] The activity of 3-acyl-indole-2-carboxylic acids, in particular, has been linked to the inhibition of key enzymes in the inflammatory cascade.

  • Inhibition of Cytosolic Phospholipase A2 (cPLA2): 3-Acylindole-2-carboxylic acid derivatives have been identified as potent inhibitors of cPLA2.[8] This enzyme is critical for the release of arachidonic acid from membrane phospholipids, the rate-limiting step in the production of pro-inflammatory leukotrienes and prostaglandins. The inhibitory mechanism involves the interaction of the indole scaffold with the enzyme's active site. Structure-activity relationship (SAR) studies reveal that the carboxylic acid group at position 2 is crucial for activity, while the length of the acyl chain at position 3 significantly modulates potency.[8] Specifically, optimal inhibition is often achieved with longer acyl chains (12 or more carbons), suggesting that the shorter acetyl group in our target compound may confer moderate but specific activity.[8]

  • Antagonism of Cysteinyl Leukotriene Receptors (CysLT1): Certain indole-2-carboxylic acid derivatives act as potent and selective antagonists of the CysLT1 receptor.[9] Cysteinyl leukotrienes are powerful inflammatory mediators involved in asthma and allergic rhinitis.[9] High-throughput screening has identified compounds where the indole-2-carboxylic acid moiety is an essential pharmacophore for activity, with the substituent at the C3 position playing a key role in optimizing receptor binding.[9] The carboxylic acid group is deemed necessary for anchoring the molecule within the receptor.[9]

Antiviral Activity: HIV-1 Integrase Inhibition

A highly promising area of investigation for this scaffold is in the treatment of HIV-1 infections. Indole-2-carboxylic acid has been developed as a potent scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs).[3][10]

  • Mechanism of Action: HIV-1 integrase is a vital enzyme for viral replication, inserting the viral DNA into the host genome. This process is dependent on two magnesium ions (Mg2+) within the enzyme's active site. The indole-2-carboxylic acid core acts as a highly effective chelating agent for these Mg2+ ions, disrupting the enzyme's catalytic function.[3][11] Both the indole nucleus and the C2 carboxyl group are directly involved in this bidentate chelation, effectively inhibiting the strand transfer step.[10][11] Further optimization of these inhibitors has shown that introducing longer branches at the C3 position can enhance interactions with a nearby hydrophobic pocket, significantly boosting inhibitory potency to nanomolar levels.[3] This suggests that the 3-acetyl group can serve as a foundational point for further chemical elaboration to improve antiviral efficacy.

HIV_Integrase_Inhibition cluster_Enzyme HIV-1 Integrase Active Site cluster_Inhibitor 3-Acetyl-1H-indole-2-carboxylic acid Mg1 Mg²⁺ Mg2 Mg²⁺ HydrophobicPocket Hydrophobic Pocket IndoleCore Indole Core IndoleCore->Mg2 Chelation C2_Carboxyl C2-Carboxylic Acid C2_Carboxyl->Mg1 Chelation C3_Acetyl C3-Acetyl Group C3_Acetyl->HydrophobicPocket Potential Interaction

Anticancer Activity

The indole scaffold is prevalent in anticancer drug discovery, with derivatives exhibiting a range of cytotoxic mechanisms.[1][12] For indole-2-carboxylic acids, promising activities have been reported against various cancer cell lines, including those of the liver, breast, and colon.[12][13][14]

  • Targeting 14-3-3η Protein: A series of novel 1H-indole-2-carboxylic acid derivatives were designed to target the 14-3-3η protein, which is involved in signal transduction, cell cycle progression, and apoptosis.[13][14] Inhibition of this protein can disrupt cancer cell proliferation. Optimized derivatives showed potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant strains, and were shown to induce G1-S phase cell cycle arrest.[13][14]

  • Tubulin Polymerization Inhibition: Other indole derivatives function as antimitotic agents by inhibiting tubulin polymerization, a mechanism shared by successful chemotherapeutics like the vinca alkaloids.[13] This action arrests cells in the G2-M phase of the cell cycle and induces apoptosis. The substituent at the C3 position is often a critical determinant of this activity.[13]

Potential Antimicrobial and Neurological Activities
  • Antimicrobial Potential: Indole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[1][15][16] The mechanism often involves disruption of the microbial cell membrane or inhibition of essential enzymes. While specific data for 3-Acetyl-1H-indole-2-carboxylic acid is not available, the general activity of the scaffold warrants its investigation as a potential antimicrobial agent.[17][18]

  • Neurological Target Modulation: Tricyclic indole-2-carboxylic acids have been developed as highly active and selective antagonists for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[5] This activity gives them anticonvulsant properties and suggests potential applications in treating neurological disorders. This highlights the versatility of the indole-2-carboxylic acid scaffold to interact with central nervous system targets.

Quantitative Data Summary

The following table summarizes representative in vitro inhibitory data for close analogs of 3-Acetyl-1H-indole-2-carboxylic acid, demonstrating the therapeutic potential of this chemical class.

Compound ClassTargetAssayIC₅₀ ValueReference
3-Dodecanoyl-indole-2-carboxylic acid analogCytosolic Phospholipase A₂ (cPLA₂)Enzyme Inhibition0.5 µM[8]
Optimized Indole-2-carboxylic acid derivativeHIV-1 IntegraseStrand Transfer Inhibition0.13 µM[3][10]
Indole-2-carboxylic acid derivativeCysLT₁ ReceptorAntagonist Activity0.66 µM[9]
Indole-propenone derivativeHeLa, HT29, MCF-7 Cancer CellsAntiproliferative Activity0.16 - 0.37 µM[13]

Note: IC₅₀ values are presented for illustrative purposes based on published data for structurally related compounds and may not be directly representative of 3-Acetyl-1H-indole-2-carboxylic acid itself.

Experimental Protocols & Workflows

To rigorously evaluate the biological profile of 3-Acetyl-1H-indole-2-carboxylic acid, a series of standardized in vitro assays are required. The following protocols provide a self-validating system for assessing its anticancer, anti-inflammatory, and antimicrobial activities.

Workflow for Biological Activity Screening

Biological_Screening_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Evaluation Synthesis Synthesis & Purification of 3-Acetyl-1H-indole-2-carboxylic acid QC Quality Control (NMR, MS, Purity) Synthesis->QC PrimaryScreen Primary Screening (e.g., MTT Assay @ single high conc.) QC->PrimaryScreen Test Compound DoseResponse Dose-Response & IC₅₀ Determination (MTT, NO Assay, etc.) PrimaryScreen->DoseResponse Mechanism Mechanism of Action Studies (Enzyme Inhibition, Western Blot, etc.) DoseResponse->Mechanism Tox Toxicity Studies Mechanism->Tox Lead Candidate Efficacy In Vivo Efficacy Models (e.g., Xenograft, Carrageenan Edema) Tox->Efficacy

Protocol 1: MTT Cell Viability Assay (Anticancer)

This assay quantitatively assesses the metabolic activity of cells, serving as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of 3-Acetyl-1H-indole-2-carboxylic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[19]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[15]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15][19]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)

This protocol uses the Griess assay to measure nitrite, a stable and oxidized product of nitric oxide (NO), in cell culture supernatants from LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well sterile microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[19]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS to each well (final concentration of 1 µg/mL), except for the negative control wells.[19]

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.[19]

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control wells.[19]

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well sterile microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of 3-Acetyl-1H-indole-2-carboxylic acid in the broth medium directly in a 96-well plate.[15]

  • Inoculation: Prepare a standardized suspension of the microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Inoculate each well with the microbial suspension.[15]

  • Controls: Include a positive control (microorganism without compound) and a negative control (broth medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density at 600 nm.[15]

Conclusion

3-Acetyl-1H-indole-2-carboxylic acid belongs to a class of compounds with a remarkably diverse and therapeutically relevant biological profile. The foundational indole-2-carboxylic acid scaffold has been validated as a potent inhibitor of viral enzymes like HIV-1 integrase and key mediators of inflammation such as cPLA2. Furthermore, its role in anticancer research, through mechanisms like 14-3-3η protein and tubulin polymerization inhibition, underscores its potential as a versatile lead structure. The acetyl group at the C3 position provides a crucial vector for chemical modification, allowing for the systematic optimization of potency and selectivity against these targets. The experimental protocols detailed herein provide a clear and robust pathway for the comprehensive evaluation of this and related molecules. Further investigation into this specific compound is highly warranted and promises to yield valuable insights for the development of novel therapeutics.

References

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  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved March 8, 2024, from [Link]

  • Zhang, R. H., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Retrieved March 8, 2024, from [Link]

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  • WO2003091215A1 - 3-substituted amino-1h-indole-2-carboxylic acid and 3-substituted amino-benzo' b! thiophene-2-carboxylic acid derivatives as interieukin-4 gene expression inhibitors. (n.d.). Google Patents.
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Exploratory

Technical Guide: 3-Acetyl-1H-indole-2-carboxylic Acid in Pharmaceutical Synthesis

Executive Summary 3-Acetyl-1H-indole-2-carboxylic acid (and its ethyl ester analog) represents a "privileged scaffold" in modern medicinal chemistry. Its structural duality—combining an electrophilic C3-acetyl handle wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Acetyl-1H-indole-2-carboxylic acid (and its ethyl ester analog) represents a "privileged scaffold" in modern medicinal chemistry. Its structural duality—combining an electrophilic C3-acetyl handle with a nucleophilic/acidic C2-carboxylate—makes it a linchpin in the synthesis of CysLT1 antagonists (asthma therapeutics), antiviral protease inhibitors , and fused tricyclic systems like pyridazino[4,5-b]indoles .

This guide moves beyond basic characterization to focus on the process chemistry of this intermediate: how to synthesize it robustly, how to manipulate it without degradation, and how it serves as the critical junction point for diverse API (Active Pharmaceutical Ingredient) architectures.

Chemical Profile & Structural Significance[1][2][3][4][5][6]

The molecule derives its utility from the orthogonal reactivity of its substituents on the indole core.

FeatureChemical FunctionPharmaceutical Application
Indole Core Lipophilic scaffoldPi-stacking interactions in receptor pockets (e.g., CysLT1, HCV NS3).
C2-Carboxylic Acid H-bond donor/acceptorMimics the C1-carboxylate of Leukotriene D4; essential for receptor binding affinity.
C3-Acetyl Group Electrophilic ketonePrecursor for Aldol condensations (constructing the "tail" of the drug) or cyclization (forming fused rings).
Synthesis Pathways (The "How-To")

While various routes exist, the most scalable industrial method involves the Direct C3-Acylation of Indole-2-Carboxylates . The Japp-Klingemann route is often reserved for the formation of the indole ring itself, but the introduction of the C3-acetyl group is best achieved post-cyclization to avoid Japp-Klingemann cleavage issues.

Workflow Diagram: Synthesis & Derivatization

The following diagram illustrates the synthesis of the intermediate and its divergence into two major therapeutic classes.

SynthesisPath Start Starting Material: Ethyl Indole-2-Carboxylate Intermediate_Ester Intermediate 1: Ethyl 3-acetyl-1H-indole-2-carboxylate Start->Intermediate_Ester C3-Acylation Reagent Reagents: Ac2O / SnCl4 or AlCl3 (Friedel-Crafts Acylation) Reagent->Intermediate_Ester Hydrolysis Step 2: Hydrolysis (NaOH / EtOH) Intermediate_Ester->Hydrolysis Target_Acid CORE TARGET: 3-Acetyl-1H-indole-2-carboxylic Acid Hydrolysis->Target_Acid Path_A Path A: Aldol Condensation (Ar-CHO / Base) Target_Acid->Path_A Path_B Path B: Hydrazine Cyclization Target_Acid->Path_B Drug_A CysLT1 Antagonists (Asthma/Allergy) Path_A->Drug_A Chain Extension Drug_B Pyridazino[4,5-b]indoles (Antiviral/Anticancer) Path_B->Drug_B Ring Fusion

Caption: Synthesis of 3-Acetyl-1H-indole-2-carboxylic acid and its divergence into CysLT1 antagonists and tricyclic antivirals.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 3-acetyl-1H-indole-2-carboxylate

Context: This step requires controlling the regioselectivity to ensure acylation occurs at C3 rather than N1. The use of a Lewis acid (Tin(IV) chloride or Aluminum chloride) is critical.

Reagents:

  • Ethyl indole-2-carboxylate (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Tin(IV) chloride (

    
    ) (1.5 eq) or 
    
    
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round-bottom flask under nitrogen atmosphere, dissolve Ethyl indole-2-carboxylate (10 mmol) in anhydrous DCM (50 mL).

  • Lewis Acid Addition: Cool the solution to 0°C. Add

    
     (15 mmol) dropwise via syringe. Caution: Exothermic reaction. The solution may turn yellow/orange.
    
  • Acylation: Add Acetic anhydride (12 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product spot will be more polar than the starting material.

  • Quench: Pour the reaction mixture slowly into ice-cold water (100 mL). Extract with DCM (3 x 50 mL).

  • Purification: Wash the organic layer with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate. Recrystallize from Ethanol/Water to yield the ester as white/pale yellow needles.
    • Target Yield: 75–85%

Protocol B: Hydrolysis to the Free Acid

Context: The ester must be hydrolyzed without decarboxylating the sensitive beta-keto acid moiety at C3.

Methodology:

  • Suspend the ethyl ester (5 mmol) in Ethanol (20 mL).

  • Add 2M NaOH (10 mL).

  • Heat to mild reflux (60–70°C) for 2 hours. Do not overheat, as 3-acyl indole-2-carboxylic acids are prone to thermal decarboxylation to 3-acetylindole.

  • Cool to 0°C. Acidify carefully with 1M HCl to pH 3–4.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Pharmaceutical Utility & Mechanism of Action

Case Study: CysLT1 Antagonists (Asthma)

The most prominent application of this intermediate is in the synthesis of leukotriene receptor antagonists.

  • Mechanism: The C2-carboxylic acid mimics the acidic headgroup of Leukotriene D4 (LTD4).

  • SAR Insight: The C3-acetyl group acts as a connection point. Through Aldol condensation with aromatic aldehydes (e.g., quinoline derivatives), a lipophilic "tail" is attached. This tail occupies the hydrophobic pocket of the CysLT1 receptor, providing high affinity and selectivity.

  • Reference Drug Class: Analogs of Zafirlukast and Montelukast often utilize this indole-2-acid core.

Case Study: Pyridazino[4,5-b]indoles (Antiviral/Anticancer)

Reaction of the 3-acetyl-2-acid (or ester) with hydrazine hydrate leads to cyclization.[1]

  • Chemistry: The hydrazine attacks the acetyl ketone and the carboxylate ester/acid simultaneously, forming a new pyridazine ring fused to the indole.

  • Application: These tricyclic structures are planar intercalators used in DNA targeting (anticancer) and as rigid scaffolds for viral protease inhibition.

Quality Control & Impurity Profiling

For pharmaceutical grade intermediates, the following specifications are standard:

Test ParameterMethodAcceptance CriteriaNote
Assay HPLC (C18, ACN/Water + 0.1% TFA)> 98.0%Critical for downstream stoichiometry.
Impurity A HPLC< 0.5%3-Acetylindole (Decarboxylated product). Indicates thermal stress.
Impurity B HPLC< 0.5%Ethyl indole-2-carboxylate (Unreacted starting material).
Water Content Karl Fischer< 1.0%Excess water interferes with anhydrous coupling steps.

References

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Source: Journal of Medicinal Chemistry (via PMC). URL:[Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates. Source: PubMed / European Journal of Medicinal Chemistry. URL:[Link]

  • 3-Acetylindole | C10H9NO | CID 12802. Source:[2] PubChem.[2][3] URL:[Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Source: MDPI (Molecules). URL:[Link]

  • Site-Selectivity in the reaction of hydrazine hydrate with 3,4'-Bis-(functionalized carbonyl). Source: Arkivoc. URL:[Link]

Sources

Foundational

pKa values and ionization of 3-Acetyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the pKa Values and Ionization of 3-Acetyl-1H-indole-2-carboxylic Acid Abstract The ionization state of a molecule, governed by its acid dissociation constants (pKa values), is a critical de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values and Ionization of 3-Acetyl-1H-indole-2-carboxylic Acid

Abstract

The ionization state of a molecule, governed by its acid dissociation constants (pKa values), is a critical determinant of its physicochemical properties and subsequent biological activity. For drug candidates like 3-Acetyl-1H-indole-2-carboxylic acid, a thorough understanding of its ionization behavior is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide provides a comprehensive analysis of the ionizable groups within 3-Acetyl-1H-indole-2-carboxylic acid, details robust experimental protocols for the precise determination of its pKa values, and discusses the implications of its pH-dependent speciation in a drug development context.

Introduction: The Critical Role of pKa in Drug Discovery

3-Acetyl-1H-indole-2-carboxylic acid is a heterocyclic compound featuring a bicyclic indole core substituted with two key functional groups: a carboxylic acid at position 2 and an acetyl group at position 3. This molecular architecture presents two primary sites for ionization: the acidic proton of the carboxylic acid and the N-H proton of the indole ring.

The extent to which these groups are ionized at a given pH dictates the molecule's overall charge, which in turn influences:

  • Aqueous Solubility: Ionized species are generally more water-soluble than their neutral counterparts.

  • Lipophilicity and Membrane Permeability: The neutral form of a molecule is typically more lipophilic and better able to cross biological membranes.

  • Receptor Binding: The specific charge state may be essential for electrostatic interactions with a biological target.

  • Pharmaceutical Formulation: Understanding pKa is crucial for developing stable and effective formulations.

Therefore, the precise determination of the pKa values for 3-Acetyl-1H-indole-2-carboxylic acid is not merely an academic exercise but a foundational step in its evaluation as a potential therapeutic agent.

Theoretical Analysis of Ionization Sites

3-Acetyl-1H-indole-2-carboxylic acid possesses two protons that can dissociate under different pH conditions.

  • Carboxylic Acid Proton (pKa₁): The -COOH group is the most acidic site. Carboxylic acids are classic Brønsted-Lowry acids. The presence of the electron-rich indole ring and the electron-withdrawing acetyl group will influence its acidity compared to a simple aliphatic or aromatic carboxylic acid. It is expected to deprotonate in the acidic to near-neutral pH range.

  • Indole N-H Proton (pKa₂): The nitrogen proton within the indole ring is a significantly weaker acid. In unsubstituted indole, the pKa of the N-H proton is approximately 16-17, meaning it requires a very strong base to be removed.[1] However, the presence of two potent electron-withdrawing groups—the carboxylic acid at C2 and the acetyl group at C3—is expected to significantly increase the acidity (i.e., lower the pKa value) of this N-H proton compared to parent indole.[2]

The ionization equilibria are illustrated below.

G Neutral Neutral Form (pH << pKa₁) Anion Mono-Anion (pKa₁ < pH < pKa₂) Neutral->Anion + OH⁻ - H₂O (pKa₁) Dianion Di-Anion (pH >> pKa₂) Anion->Dianion + OH⁻ - H₂O (pKa₂) G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A1 Dissolve precise mass of compound in co-solvent (e.g., Methanol/Water) B1 Add standardized titrant (e.g., 0.1 M NaOH) in small, precise increments A1->B1 A2 Calibrate pH meter with standard buffers (pH 4, 7, 10) B2 Record pH after each addition, allowing for stabilization A2->B2 B1->B2 C1 Plot pH (y-axis) vs. Titrant Volume (x-axis) B2->C1 Generate Data Points C2 Calculate 1st and 2nd derivatives of the curve C1->C2 C3 Identify equivalence points (peaks in 1st derivative) C2->C3 C4 Determine pKa at half-equivalence points C3->C4

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Experimental Protocol: Potentiometric Titration

  • Materials & Reagents:

    • 3-Acetyl-1H-indole-2-carboxylic acid (high purity)

    • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

    • Standardized 0.1 M Hydrochloric Acid (HCl)

    • Methanol or DMSO (HPLC grade, for initial dissolution if needed)

    • Deionized, degassed water

    • Calibrated pH meter with a combination glass electrode

    • Automatic burette or Class A manual burette

    • Stir plate and stir bar

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a minimal amount of methanol or DMSO. Dilute with deionized water to a final volume of 50 mL. The final concentration should be around 1-2 mM. Causality: A co-solvent is often necessary for compounds with low water solubility, but its concentration should be kept low to minimize its effect on the aqueous pKa.

    • Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

    • Titration (pKa₁):

      • Place the sample solution in a jacketed beaker to maintain constant temperature.

      • Begin stirring gently. Immerse the pH electrode and burette tip in the solution.

      • Add 0.1 M NaOH in small increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and total volume added.

      • Continue the titration well past the first equivalence point (indicated by a sharp jump in pH).

    • Titration (pKa₂):

      • Continue the same titration into the high pH range to observe the second, more subtle, inflection point corresponding to the deprotonation of the indole N-H.

    • Data Analysis:

      • Plot pH versus the volume of NaOH added.

      • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this plot corresponds to the equivalence point.

      • The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa. [3] * For higher accuracy, a second derivative plot (Δ²pH/ΔV²) can be used, where the equivalence point is the volume at which the curve crosses the x-axis.

Method 2: UV-Vis Spectrophotometry

This technique is ideal for chromophoric compounds and relies on the principle that the ionized and non-ionized forms of a molecule have different absorbance spectra. [4]By measuring the absorbance of the compound in a series of buffers with known pH, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation. [4][5]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A1 Prepare series of buffers (e.g., 0.2 pH unit increments) spanning the expected pKa B1 Add constant aliquot of stock solution to each buffer A1->B1 A2 Prepare stock solution of the compound A2->B1 A3 Determine λmax where absorbance difference between species is greatest B2 Measure absorbance of each solution at the chosen λmax A3->B2 B1->B2 Create Samples C1 Plot Absorbance (y-axis) vs. pH (x-axis) B2->C1 Generate Data Points C2 Fit data to a sigmoidal curve C1->C2 C3 The pH at the inflection point of the curve is the pKa C2->C3

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Experimental Protocol: UV-Vis Spectrophotometry

  • Materials & Reagents:

    • 3-Acetyl-1H-indole-2-carboxylic acid

    • Buffer components (e.g., phosphate, acetate, borate salts) to create a series of buffers with precisely known pH values.

    • 0.1 M HCl and 0.1 M NaOH to prepare highly acidic and basic solutions.

    • Calibrated UV-Vis spectrophotometer with matched quartz cuvettes.

    • Calibrated pH meter.

  • Procedure:

    • Determine Optimal Wavelength (λmax):

      • Prepare two solutions of the compound at a constant concentration (~20-50 µM): one highly acidic (pH ~1-2) to isolate the fully protonated species (H₂A), and one highly basic (pH ~13) to isolate the di-anionic species (A²⁻).

      • Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions.

      • Identify a wavelength where the difference in absorbance between the two species is maximal. This wavelength will provide the highest sensitivity.

    • Prepare Buffer Series: Prepare a series of buffers covering the expected pKa range (e.g., for pKa₁, buffers from pH 2.5 to 5.5 in 0.2 pH unit increments).

    • Sample Measurement:

      • Add an identical, small aliquot of a concentrated stock solution of the compound to each buffer, ensuring the final concentration is constant across all samples. Causality: Keeping the total analyte concentration constant is critical for the validity of the absorbance measurements.

      • Measure the absorbance of each buffered solution at the predetermined λmax.

    • Data Analysis:

      • Plot the measured absorbance against the corresponding buffer pH.

      • The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.

      • Alternatively, the pKa can be calculated for each point using the equation: pKa = pH + log[(A_b - A)/(A - A_a)] where A is the absorbance at a given pH, A_b is the absorbance of the basic form, and A_a is the absorbance of the acidic form.

Computational pKa Prediction

In modern drug discovery, computational methods provide rapid pKa estimations before a compound is even synthesized. [6]These methods use quantum mechanics (QM) or quantitative structure-property relationship (QSPR) models to predict pKa values based on molecular structure. [7][8][9]

  • Quantum Mechanics (QM) Methods: These approaches, often using density-functional theory (DFT), calculate the free energy difference between the protonated and deprotonated states of the molecule. [7]While computationally intensive, they are highly accurate when combined with appropriate solvent models.

  • Empirical/Data-Driven Methods: Software like ACD/pKa DB, ChemAxon, and Epik use large databases of experimental pKa values and apply rules based on chemical substructures to predict the pKa of new molecules. [8][10]These methods are extremely fast and often provide sufficient accuracy for initial screening.

Conclusion and Implications

The ionization behavior of 3-Acetyl-1H-indole-2-carboxylic acid is defined by two distinct pKa values corresponding to its carboxylic acid and indole N-H groups. Based on its structure, the carboxylic acid (pKa₁) is expected to be deprotonated at physiological pH, rendering the molecule as a mono-anion. The indole N-H (pKa₂) is a much weaker acid and will remain protonated. This predominant anionic state at pH 7.4 will enhance aqueous solubility but may decrease passive membrane permeability. A precise, experimental determination of these pKa values using the robust protocols detailed in this guide is essential for building accurate predictive models of the compound's pharmacokinetic and pharmacodynamic behavior, thereby guiding rational drug design and development efforts.

References

  • The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. (2013). Semantic Scholar. [Link]

  • Hendriks, J., De Deyn, P. P., & Van der Veken, P. (2014). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Indole. Wikipedia. [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link]

  • 3-Methyl-1H-indole-2-carboxylic acid. PubChem. [Link]

  • 1-acetyl-2,3-dihydroindole-2-carboxylic Acid. PharmaCompass.com. [Link]

  • Synthesis Characterization, Biological Evaluation of Acetyl Substituted Heterocyclic Isatin Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • 3-Acetylindoles: Synthesis, Reactions and Biological Activities. ResearchGate. [Link]

  • 3-acetyl-1H-indole-5-carboxylic acid. Chemical Synthesis Database. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan. [Link]

  • Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Truman State University. [Link]

  • Santos-Martins, D., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • 1-acetylindole-2-carboxylic Acid. PubChem. [Link]

  • Indole. PubChem. [Link]

  • Spectrophotometric Determination of pKa and Log P of Risperidone. (2017). Journal of Applied Pharmaceutical Science. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). ACS Publications. [Link]

  • Spectrophotometric Determination of pKa of Phenol Red. (2017). Chemistry 321: Quantitative Analysis Lab Webnote. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

  • Determination of the Equivalent Weight and pKa of an Organic Acid. University of Maryland. [Link]

  • Computational Methods in Drug Discovery. PMC. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. (2025). ACS Publications. [Link]

  • 3-acetylindole. (2017). Sciencemadness Discussion Board. [Link]

  • Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Safrole. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI. [Link]

  • 3-Acetylindole. PubChem. [Link]

  • Synthesis Characterization, Biological Evaluation of Acetyl Substituted Heterocyclic Isatin Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023). ACS Publications. [Link]

  • Measurement of pKa by Potentiometry. (2021). YouTube. [Link]

  • The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. PMC. [Link]

  • A Correlation between Half-wave and Ionization Potentials for Indoles and I ndol i z i nes. RSC Publishing. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

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Exploratory

Technical Whitepaper &amp; Safety Data Guide: 3-Acetyl-1H-indole-2-carboxylic acid in Drug Discovery

Executive Summary As a privileged scaffold in medicinal chemistry, the indole core is ubiquitous in the design of kinase inhibitors, anti-parasitic agents, and neuroactive compounds. Specifically, 3-Acetyl-1H-indole-2-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, the indole core is ubiquitous in the design of kinase inhibitors, anti-parasitic agents, and neuroactive compounds. Specifically, 3-Acetyl-1H-indole-2-carboxylic acid (CAS: 105399-10-8) serves as a highly versatile heterocyclic building block[1]. The presence of the carboxylic acid at the C2 position primes the molecule for robust amide coupling reactions, while the C3 acetyl group provides unique electronic constraints and a synthetic handle for downstream cyclization.

This whitepaper synthesizes the critical physicochemical properties, Global Harmonized System (GHS) safety data, and field-proven experimental workflows required to safely and effectively utilize this compound in a drug discovery setting.

Physicochemical Profile & Safety Data (SDS)

To ensure both experimental reproducibility and laboratory safety, researchers must strictly adhere to the physicochemical and hazard parameters outlined below[2][3].

Table 1: Physicochemical Properties
PropertyValue
Product Name 3-Acetyl-1H-indole-2-carboxylic acid
CAS Number 105399-10-8
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Appearance Solid needles (crystallized from EtOAc/hexane)
Melting Point 253 - 255 °C
SMILES Code O=C(C(N1)=C(C(C)=O)C2=C1C=CC=C2)O
Table 2: GHS Hazard Classification & Handling
Hazard / PrecautionDetails
Signal Word Warning
Hazard Statements H302 : Harmful if swallowed.H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation.
Key Precautionary Statements P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P280 : Wear protective gloves/clothing/eye & face protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.

Mechanistic Role & Application Logic

In early-stage drug optimization, the synthesis of 1H-indole-2-carboxamides is a foundational strategy for exploring Structure-Activity Relationships (SAR)[4].

The Causality of the Scaffold: When coupling 3-Acetyl-1H-indole-2-carboxylic acid with various amines, the resulting carboxamide bond is generally metabolically stable. The acetyl group at the 3-position acts as an electron-withdrawing group (EWG) that modulates the pKa of the indole N-H, altering its hydrogen-bond donating capacity. Furthermore, the steric bulk of the acetyl group restricts the rotational freedom of the adjacent C2-carboxamide, locking the molecule into specific bioactive conformations that can enhance target binding affinity.

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that safety and chemical conversions are empirically verified at each step.

Protocol 1: Safe Handling and Reagent Dispensing

Logic: Because the compound is a known respiratory irritant (H335) and presents an acute toxicity risk if ingested (H302), aerosolization of the fine powder must be prevented using strict engineering controls.

  • PPE Verification: Don nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.

  • Engineering Controls: Transfer the sealed compound container into a certified chemical fume hood. Verify that the face velocity is functioning optimally (typically 80–100 fpm).

  • Dispensing: Use an anti-static weighing boat and a grounded micro-spatula to prevent static-induced aerosolization of the powder.

  • Decontamination: After weighing, wipe down the analytical balance and spatulas with a 70% isopropanol solution. Dispose of all contaminated wipes in a designated solid hazardous waste container.

G Start Receive Compound CAS 105399-10-8 Hazard Identify Hazards H302, H315, H319, H335 Start->Hazard PPE Don PPE Gloves, Goggles, Lab Coat Hazard->PPE Hood Transfer to Fume Hood (Engineering Control) PPE->Hood Weigh Anti-Static Weighing & Dispensing Hood->Weigh Spill Spill Management Neutralize & Dispose Weigh->Spill

Caption: GHS Safety and Handling Workflow for 3-Acetyl-1H-indole-2-carboxylic acid.

Protocol 2: HATU-Mediated Amide Coupling Workflow

Logic: HATU is selected over traditional EDC/HOBt coupling reagents due to its superior activation kinetics, which is critical when dealing with sterically hindered carboxylic acids[5][6]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to facilitate the formation of the active OAt-ester without participating in competing side reactions.

  • Activation Phase:

    • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-Acetyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the mixture at room temperature for 10 minutes. The solution will typically transition to a pale yellow color, indicating the formation of the active ester.

  • Coupling Phase:

    • Add the target primary or secondary amine (1.1 eq) dropwise to the activated mixture. Stir at room temperature for 2 to 12 hours depending on the amine's nucleophilicity.

  • Self-Validation (Reaction Monitoring):

    • After 2 hours, extract a 5 µL aliquot, dilute in 1 mL of HPLC-grade Methanol, and inject into an LC-MS. The protocol is self-validating: the complete consumption of the starting material mass (m/z 204 [M+H]+) and the appearance of the product mass confirms successful amide bond formation.

  • Workup & Extraction:

    • Quench the reaction by adding saturated aqueous NaHCO₃.

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

    • Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA) and brine.

  • Purification:

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically using a Hexane/EtOAc gradient) to yield the pure indole-2-carboxamide.

G Acid 3-Acetyl-1H-indole-2-carboxylic acid (1.0 eq) Solvent Dissolve in Anhydrous DMF (0.2 M) Acid->Solvent Act Add HATU (1.2 eq) & DIPEA (3.0 eq) Solvent->Act Amine Add Amine (1.1 eq) Stir at RT Act->Amine Monitor Monitor via LC-MS/TLC (Self-Validation) Amine->Monitor Workup Aqueous Workup & Extraction (EtOAc) Monitor->Workup Purify Flash Chromatography (Target Amide) Workup->Purify

Caption: Synthetic Workflow for HATU-Mediated Amide Coupling.

References

  • Dictionary of Organic Compounds, Sixth Edition, Supplement 2. "1-Acetyl-2-adamantanol...[105399-10-8]". PagePlace. Available at: [Link]

  • Journal of Medicinal Chemistry - ACS Publications. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity". ACS. Available at:[Link]

Sources

Foundational

Technical Deep Dive: The Evolution of 3-Substituted Indole-2-Carboxylic Acids

Topic: History and Discovery of 3-Substituted Indole-2-Carboxylic Acids Content Type: Technical Whitepaper / Deep Dive Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers From Chemical Scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Discovery of 3-Substituted Indole-2-Carboxylic Acids Content Type: Technical Whitepaper / Deep Dive Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers

From Chemical Scaffolds to NMDA Receptor Modulation

Executive Summary

The 3-substituted indole-2-carboxylic acid pharmacophore represents a pivotal chapter in neuropharmacology, specifically in the pursuit of neuroprotective agents targeting the N-methyl-D-aspartate (NMDA) receptor . While the indole nucleus is ubiquitous in medicinal chemistry, this specific substitution pattern—characterized by a carboxylic acid at C2 and a lipophilic or hydrogen-bonding chain at C3—unlocked high-affinity antagonism at the strychnine-insensitive glycine binding site (GluN1 subunit). This guide analyzes the structural evolution, synthetic pathways, and therapeutic rise and fall of this class, anchored by the development of Gavestinel (GV150526) .

The Pharmacological Imperative: Targeting the Glycine Site

In the late 1980s, the NMDA receptor was identified as a primary mediator of excitotoxicity in ischemic stroke. However, direct channel blockers (e.g., MK-801) and competitive glutamate antagonists caused severe psychotomimetic side effects (vacuolization, hallucinations).

The discovery that glycine is an obligatory co-agonist for NMDA receptor activation opened a new therapeutic window. Antagonizing the glycine site (located on the GluN1 subunit) offered a way to modulate the receptor without the complete blockade associated with channel blockers, theoretically preserving essential neurotransmission while preventing excitotoxic surge.

Indole-2-carboxylic acid (I2CA) was one of the first competitive antagonists identified, though its potency was millimolar. The challenge was to transform this weak fragment into a nanomolar drug candidate.

Structural Evolution & SAR Analysis

The transformation from I2CA to potent antagonists was driven by probing the spatial constraints of the glycine binding pocket.

The C3 Breakthrough

Early Structure-Activity Relationship (SAR) studies revealed that the glycine binding pocket contained a distinct accessory region adjacent to the carboxylate binding site.

  • Parent Scaffold: Indole-2-carboxylic acid (Ki ~ mM range).

  • The Spacer Concept: Extending the C3 position with short alkyl or acidic chains (e.g., SC-49648 , an indole-3-acetic acid derivative) improved affinity but suffered from poor blood-brain barrier (BBB) permeability.

  • The "Gavestinel" Optimization: Researchers at Glaxo and Merck discovered that placing a phenylcarbamoylvinyl group at C3, combined with 4,6-dichloro substitution on the indole ring, dramatically increased potency (Ki < 1 nM).

Key Mechanistic Insight: The C3 side chain does not merely fill space; it engages in pi-stacking or hydrophobic interactions within a "non-hydrophobic pocket of limited size" (often debated in literature, but functionally requiring planar, electron-rich systems). The C2-carboxylate mimics the glycine carboxylate, anchoring the molecule.

Visualization: SAR Evolution Pathway

The following diagram illustrates the logical progression from the parent scaffold to the clinical candidate.

SAR_Evolution cluster_legend SAR Logic I2CA Indole-2-Carboxylic Acid (Parent Scaffold) Ki: ~mM range SC49648 SC-49648 (C3-Acetic Acid) Improved Affinity Poor BBB Penetration I2CA->SC49648 C3 Extension Halogens 4,6-Dichloro Substitution (Electronic Tuning) Increases Lipophilicity I2CA->Halogens Ring Substitution Gavestinel Gavestinel (GV150526) (C3-Phenylcarbamoylvinyl) Ki: < 1 nM High Selectivity SC49648->Gavestinel Optimization of Side Chain Length & Rigidity Halogens->Gavestinel Combined Effect C2-COOH Essential for Glycine Mimicry C3-Substituent Accesses Auxiliary Binding Pocket

Figure 1: Structural evolution of indole-2-carboxylates targeting the NMDA glycine site.

Synthetic Methodology

The synthesis of 3-substituted indole-2-carboxylic acids, particularly the Gavestinel class, relies on robust heterocyclic chemistry. The Fischer Indole Synthesis serves as the foundation, followed by C3 functionalization via Vilsmeier-Haack and Wittig olefination.

Core Synthetic Pathway
  • Indole Formation: Reaction of 3,5-dichloro-phenylhydrazine with ethyl pyruvate yields the hydrazone, which undergoes Fischer cyclization to form ethyl 4,6-dichloroindole-2-carboxylate.

  • C3 Formylation: The electron-rich indole C3 position is formylated using POCl3/DMF (Vilsmeier-Haack).

  • Side Chain Installation: The resulting aldehyde reacts with a stabilized phosphorus ylide (Wittig reaction) to install the unsaturated amide side chain.

  • Hydrolysis: Saponification of the ethyl ester yields the free carboxylic acid.

Visualization: Synthetic Route

Synthesis_Pathway Hydrazine 3,5-Dichlorophenylhydrazine Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone Pyruvate Ethyl Pyruvate Pyruvate->Hydrazone Indole_Ester Ethyl 4,6-dichloroindole-2-carboxylate Hydrazone->Indole_Ester   Hydrazone->Indole_Ester Aldehyde 3-Formyl-indole Derivative Indole_Ester->Aldehyde   Indole_Ester->Aldehyde Ester_Product Gavestinel Ethyl Ester Aldehyde->Ester_Product   Aldehyde->Ester_Product Gavestinel Gavestinel (Free Acid) Ester_Product->Gavestinel   Ester_Product->Gavestinel Reagent_Fischer Polyphosphoric Acid (PPA) Fischer Cyclization Reagent_VH POCl3 / DMF Vilsmeier-Haack Reagent_Wittig PhNHCOCH=PPh3 Wittig Reaction Reagent_Hydrolysis NaOH / EtOH Saponification

Figure 2: Synthetic route for Gavestinel-class antagonists.

Detailed Protocol: Synthesis of a Gavestinel Analog

Note: This protocol is a composite based on standard procedures for this chemical class.

StepOperationKey ConditionsCausality/Notes
1. Hydrazone Formation CondensationReflux 3,5-dichlorophenylhydrazine with ethyl pyruvate in ethanol (acid cat.) for 2h.Forms the pre-cyclization scaffold.
2. Fischer Cyclization Ring ClosureTreat hydrazone with Polyphosphoric Acid (PPA) at 100°C. Pour onto ice.Critical Step: PPA acts as both solvent and catalyst to drive the [3,3]-sigmatropic rearrangement.
3. Formylation Vilsmeier-HaackDissolve indole in DMF. Add POCl3 dropwise at 0°C. Heat to 90°C for 1h. Neutralize with NaOAc.Electrophilic aromatic substitution targets C3 due to nitrogen lone pair donation.
4. Wittig Reaction Chain ExtensionReact 3-formyl indole with (triphenylphosphoranylidene)acetanilide in toluene at reflux.Installs the trans-alkene side chain essential for binding pocket depth.
5. Hydrolysis DeprotectionStir ester in 1N NaOH/Ethanol (1:1) at RT for 4h. Acidify with 1N HCl.The free acid is required for the salt-bridge interaction with Arg/Thr residues in the glycine site.
Clinical Translation & The "Stroke Failure"

Despite the high potency and selectivity of Gavestinel (Ki = 0.8 nM), the drug failed in Phase III clinical trials (GAIN International) for acute ischemic stroke.

  • The Hypothesis: Blocking the glycine site would prevent glutamate-induced excitotoxicity without blocking normal transmission completely.

  • The Reality:

    • Therapeutic Window: Stroke treatments must be administered within hours. The "time to needle" in the trials (up to 6 hours) may have been too long for neuroprotection.

    • BBB Penetration: While Gavestinel was designed to be lipophilic (via the chloro/phenyl groups), its penetration into the ischemic penumbra was likely insufficient to achieve receptor occupancy at the critical moment.

    • Translational Gap: Rodent models of stroke often overestimate the efficacy of neuroprotectants compared to the heterogeneous human stroke population.

Modern Applications: Beyond NMDA

While the NMDA chapter for this scaffold has closed, the 3-substituted indole-2-carboxylic acid structure remains a "privileged scaffold" in other areas:

  • CysLT1 Antagonists: Analogues have shown efficacy as leukotriene receptor antagonists (similar to Montelukast).

  • Anticancer Agents: Derivatives targeting lipid peroxidation and specific kinases have been reported.

  • GluN2B Selective Ligands: Modifications to the amide side chain have repurposed the scaffold for subunit-specific NMDA modulation.

References
  • Di Fabio, R., et al. (1997).[1] "Substituted indole-2-carboxylates as in vivo potent antagonists acting at the strychnine-insensitive glycine binding site."[2] Journal of Medicinal Chemistry. Link

  • Leeson, P. D., & Iversen, L. L. (1994). "The glycine site on the NMDA receptor: Structure-activity relationships and therapeutic potential."[3] Journal of Medicinal Chemistry. Link

  • GAIN International Investigators. (2000). "Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial." The Lancet. Link

  • Kemp, J. A., & McKernan, R. M. (2002). "NMDA receptor pathways as drug targets." Nature Neuroscience. Link

  • Rowley, M., et al. (1993). "3-Acylamino-2-carboxyindoles: A new class of potent glycine site antagonists." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Acetyl-1H-indole-2-carboxylic Acid via Friedel-Crafts Acylation: A Comprehensive Protocol

Executive Summary & Strategic Rationale The synthesis of 3-acetyl-1H-indole-2-carboxylic acid represents a critical transformation in the development of indole-based pharmacophores. Direct acylation of 1H-indole-2-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 3-acetyl-1H-indole-2-carboxylic acid represents a critical transformation in the development of indole-based pharmacophores. Direct acylation of 1H-indole-2-carboxylic acid is synthetically unviable because the unprotected indole nucleus is highly labile under strongly acidic Friedel-Crafts conditions, making it prone to polymerization and decarboxylation[1].

To circumvent this instability, a two-step strategic workflow is employed:

  • Regioselective Friedel-Crafts Acylation: The carboxylic acid is first masked as an ethyl ester (ethyl 1H-indole-2-carboxylate). This ester acts as a stable synthon that withstands Lewis acid exposure while exerting an electron-withdrawing effect that modulates, but does not extinguish, the inherent nucleophilicity of the indole ring[2].

  • Alkaline Saponification: Following the installation of the acetyl group at the C-3 position, the ester is cleaved under basic conditions to reveal the target free carboxylic acid.

Mechanistic Insights & Causality

The Friedel-Crafts acylation relies on the generation of a highly electrophilic acylium ion (


) from an acylating agent (e.g., acetyl chloride) activated by a Lewis acid catalyst such as Aluminum Chloride (

)[3].

Despite the deactivating nature of the C-2 carboxylate group, the indole ring attacks this electrophile preferentially at the C-3 position. This regioselectivity is driven by the stabilization of the resulting Wheland intermediate (


-complex). Attack at C-3 allows the positive charge to be delocalized onto the adjacent pyrrolic nitrogen atom (enamine-like conjugation) without disrupting the aromaticity of the fused benzene ring[3][4].

Note on Regioselectivity: Altering the Lewis acid stoichiometry or using stronger acid chlorides can inadvertently shift the regioselectivity toward the C-5 or C-7 positions due to the deactivation of the pyrrole ring[5]. Therefore, strict temperature control and precise reagent equivalents are critical to maintaining C-3 fidelity.

Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow SM Ethyl 1H-indole-2-carboxylate (Stable Precursor) Intermediate Ethyl 3-acetyl-1H-indole-2-carboxylate (C-3 Regioselective Product) SM->Intermediate Friedel-Crafts Acylation (0 °C to RT) Electrophile Acylium Ion[CH3-C≡O]+ (Generated via AlCl3 + AcCl) Electrophile->Intermediate Electrophilic Attack at C-3 Hydrolysis Alkaline Saponification (NaOH, EtOH/H2O, Δ) Intermediate->Hydrolysis Ester Cleavage Final 3-Acetyl-1H-indole-2-carboxylic acid (Target Compound) Hydrolysis->Final Acidification (HCl to pH 2) Precipitation

Figure 1: Strategic workflow for the synthesis of 3-acetyl-1H-indole-2-carboxylic acid.

Step-by-Step Experimental Methodologies

Protocol A: Friedel-Crafts Acylation (Synthesis of Ethyl 3-acetyl-1H-indole-2-carboxylate)

This protocol utilizes classic Lewis acid catalysis to ensure robust conversion.

  • Preparation of the Acylating Complex: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend anhydrous Aluminum Chloride (

    
    , 3.0 equiv, ~400 mol%) in anhydrous dichloromethane (DCM, 0.2 M). Cool the suspension to 0 °C using an ice-water bath.
    
  • Acylium Ion Generation: Add Acetyl Chloride (1.5 equiv) dropwise via syringe. Stir for 15 minutes at 0 °C. Causality: This pre-incubation ensures complete formation of the reactive acylium ion complex before introducing the substrate, minimizing side reactions.

  • Substrate Addition: Dissolve Ethyl 1H-indole-2-carboxylate (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Causality: Maintaining the internal temperature below 5 °C prevents uncontrolled exothermic degradation and preserves C-3 regioselectivity.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (

    
    ) should convert to a lower-running product spot (
    
    
    
    ) within 2–4 hours.
  • Quenching & Workup: Carefully pour the reaction mixture over crushed ice containing 1M HCl to decompose the aluminum complexes. Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with saturated

    
     and brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize the crude residue from ethanol to yield pure ethyl 3-acetyl-1H-indole-2-carboxylate as a crystalline solid.

Protocol B: Saponification (Synthesis of 3-Acetyl-1H-indole-2-carboxylic acid)

This protocol utilizes a self-validating phase change to confirm reaction completion.

  • Hydrolysis Reaction: Suspend the purified ethyl 3-acetyl-1H-indole-2-carboxylate (1.0 equiv) in a 1:1 mixture of Ethanol and 2M aqueous NaOH (5.0 equiv).

  • Thermal Activation: Heat the mixture to 60 °C for 2 hours. Self-Validating Cue: The opaque suspension will gradually transition into a clear, homogeneous solution. This visual cue confirms that the hydrophobic ester has been fully converted to the water-soluble sodium carboxylate.

  • Solvent Removal: Cool the mixture to room temperature and remove the bulk of the ethanol under reduced pressure via rotary evaporation.

  • Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.0. A dense precipitate of the free carboxylic acid will form immediately due to its insolubility in acidic aqueous media.

  • Isolation & Drying: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold water to remove residual inorganic salts. Dry the solid in a vacuum oven at 45 °C overnight to afford pure 3-acetyl-1H-indole-2-carboxylic acid.

Quantitative Data & Reaction Optimization Summary

To provide flexibility in process scale-up, various acylation conditions have been evaluated. The table below summarizes the trade-offs between different Friedel-Crafts promoters[1][2][5].

Acylating ReagentCatalyst / PromoterSolventTemp (°C)Regioselectivity (C-3 : C-5)Typical Yield (%)
Acetyl Chloride (1.5 eq)

(3.0 eq)
DCM0 to 25> 95 : 575 - 82
Acetic Acid (1.2 eq)TFAA /


25> 99 : 185 - 90
Acetic Anhydride (2.0 eq)

(2.0 eq)
DCE80 (Reflux)80 : 2060 - 65

Note: The mixed anhydride method utilizing Trifluoroacetic Anhydride (TFAA) and Phosphoric Acid offers superior regioselectivity and avoids heavy metal waste, making it an excellent alternative for late-stage or green-chemistry applications[2].

References

1.[1] ACYLATION OF ETHYL INDOLE-2-CARBOXYLATE. Yasuoki Murakami, Masanobu Tani, Sadao Ito, and Yuusaku Yokoyama. School of Pharmaceutical Science, Toho University. Available at: 2.[5] Synthetic Studies on Indoles and Related Compounds. XV. An Unusual Acylation of Ethyl Indole-2-carboxylate in the Friedel-Crafts Acylation. J-Stage. Available at: 3.[2] A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. Yasuoki Murakami, Masanobu Tani, Kenjiro Tanaka. CLOCKSS. Available at: 4.[4] Friedel–Crafts reaction. Wikipedia. Available at: 5.[3] Friedel-Crafts Acylation. Chemistry Steps. Available at:

Sources

Application

Application Note: Two-Stage Synthesis of 3-Formylindole-2-Carboxylic Acid via Vilsmeier-Haack Formylation

Strategic Overview & Mechanistic Rationale The Vilsmeier-Haack reaction is a premier synthetic methodology for the formylation of electron-rich aromatic and heteroaromatic systems. In drug discovery, 3-formylindole-2-car...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The Vilsmeier-Haack reaction is a premier synthetic methodology for the formylation of electron-rich aromatic and heteroaromatic systems. In drug discovery, 3-formylindole-2-carboxylic acid and its derivatives are highly valued as critical building blocks for synthesizing CysLT1 selective antagonists[1], cannabinoid CB1 receptor allosteric modulators[2], and HIV-1 integrase strand transfer inhibitors[3].

Regioselectivity at the C-3 Position

The pyrrolic ring of the indole core is exceptionally reactive toward electrophilic aromatic substitution, with the C-3 position being the most nucleophilic site[4]. Even when an electron-withdrawing group (such as a carboxylate ester) is present at the C-2 position, the indole nucleus retains sufficient electron density to undergo smooth and exclusive formylation at C-3.

The Necessity of Ester Protection (Causality in Experimental Design)

A common pitfall in indole functionalization is attempting the direct Vilsmeier-Haack formylation of free indole-2-carboxylic acid. The Vilsmeier reagent is generated using phosphorus oxychloride (


), a potent chlorinating agent that aggressively converts free carboxylic acids into acid chlorides. This side reaction not only depletes the reagent but also leads to poorly soluble intermediates, dimerization, and complex workup procedures.

To establish a robust, self-validating system, this protocol mandates a two-stage approach:

  • Transient Protection : Starting with an esterified analog (e.g., ethyl indole-2-carboxylate) ensures that

    
     is exclusively utilized for generating the chloromethyleneiminium ion[1][2].
    
  • Mild Deprotection : Following formylation, the ester is cleanly removed via alkaline saponification to yield the target free acid[5].

Experimental Workflow

Workflow Step1 Ethyl indole-2-carboxylate (Starting Material) Step2 Vilsmeier Reagent Addition (POCl3 + DMF, 0°C) Step1->Step2 Step3 Electrophilic Aromatic Substitution (C-3 Position, RT to 80°C) Step2->Step3 Step4 Aqueous Base Quench (Hydrolysis of Iminium Ion) Step3->Step4 Step5 Ethyl 3-formylindole-2-carboxylate (Intermediate Isolation) Step4->Step5 Step6 Saponification (1N NaOH, EtOH, 50°C) Step5->Step6 Step7 Acidification & Precipitation (1N HCl to pH 2) Step6->Step7 Step8 3-formylindole-2-carboxylic acid (Final Product) Step7->Step8

Workflow for the synthesis of 3-formylindole-2-carboxylic acid via ester protection.

Step-by-Step Experimental Protocol

Phase 1: Vilsmeier-Haack Formylation of Ethyl Indole-2-carboxylate

Objective: Regioselective installation of the formyl group at C-3 while preserving the C-2 carboxylate.

  • Preparation of the Vilsmeier Reagent :

    • In a flame-dried, argon-purged round-bottom flask, add 10 mL of anhydrous N,N-dimethylformamide (DMF) per gram of substrate.

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add

      
       (1.5 equivalents) dropwise over 10–15 minutes[2][6].
      
    • Causality: The reaction between DMF and

      
       is highly exothermic. Strict temperature control at 0 °C prevents the thermal degradation of the highly reactive chloromethyleneiminium ion intermediate and avoids tar formation.
      
  • Substrate Addition :

    • Dissolve ethyl indole-2-carboxylate (1.0 equivalent) in a minimal volume of anhydrous DMF.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C[2].

  • Electrophilic Aromatic Substitution :

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. If TLC indicates incomplete conversion (due to the deactivating nature of the C-2 ester), heat the mixture to 80 °C for an additional 2 hours[3][6].

  • Quench and Hydrolysis :

    • Cool the mixture back to room temperature and pour it slowly into a beaker of aggressively stirred crushed ice.

    • Slowly add a saturated aqueous solution of sodium carbonate (

      
      ) until the pH reaches 8–9[6].
      
    • Causality: The initial product of the substitution is a water-soluble iminium salt. Alkaline hydrolysis is strictly required to convert this intermediate into the desired aldehyde, which will subsequently precipitate out of the aqueous phase as a solid[6].

  • Isolation :

    • Collect the precipitated ethyl 3-formylindole-2-carboxylate via vacuum filtration. Wash thoroughly with cold distilled water to remove residual DMF and inorganic salts. Dry under high vacuum.

Phase 2: Saponification to 3-Formylindole-2-carboxylic Acid

Objective: Mild removal of the ethyl ester to reveal the free carboxylic acid without degrading the formyl group.

  • Ester Hydrolysis :

    • Suspend the isolated ethyl 3-formylindole-2-carboxylate in ethanol (10 mL per gram of substrate).

    • Add an equal volume of 1N aqueous sodium hydroxide (NaOH)[5].

  • Heating & Self-Validation :

    • Stir the mixture at 50 °C for 2 hours[5].

    • Causality: The mixed solvent system (ethanol/water) ensures solubility of both the organic ester and the hydroxide nucleophile. Mild heating accelerates saponification without triggering decarbonylation or aldol-type side reactions.

    • Validation Check: Perform TLC (Petroleum Ether/Ethyl Acetate 2:1). The complete disappearance of the higher-

      
       ester spot confirms quantitative conversion to the highly polar, water-soluble sodium carboxylate salt.
      
  • Acidification and Precipitation :

    • Cool the reaction mixture to room temperature.

    • Slowly add 1N Hydrochloric acid (HCl) dropwise until the solution reaches pH 2[5].

    • Causality: Protonating the carboxylate salt generates the free 3-formylindole-2-carboxylic acid. Because the free acid lacks both the lipophilicity of the ester and the ionic solubility of the sodium salt, it selectively precipitates in high purity, acting as a self-purifying step.

  • Final Isolation :

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure 3-formylindole-2-carboxylic acid.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters, reaction conditions, and expected yields for the two-stage protocol, providing a benchmark for reaction validation.

Reaction PhaseIntermediate / ProductKey ReagentsTemperature & TimeExpected Yield
Vilsmeier Formylation Ethyl 3-formylindole-2-carboxylate

(1.5 eq), DMF (solvent)
0 °C

80 °C, 2–4 h
85–95%
Iminium Hydrolysis N/A (In situ conversion)Ice water,

(aq)
0 °C

RT, 1 h
N/A
Ester Saponification Sodium 3-formylindole-2-carboxylate1N NaOH (aq), Ethanol50 °C, 2 hQuantitative
Acidification 3-formylindole-2-carboxylic acid1N HCl (aq)RT, 30 min80–90% (Overall)

References

1.[4] Indole - Wikipedia. wikipedia.org. 2. INDOLE - Ataman Kimya. atamanchemicals.com. 3.[1] Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC. nih.gov. 4.[6] Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles - Benchchem. benchchem.com. 5. INDOLE - Ataman Kimya. atamanchemicals.com. 6.[2] Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC. nih.gov. 7.[3] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. rsc.org. 8.[5] EP1405852B1 - Diamine derivatives - Google Patents. google.com.

Sources

Method

Application Note: Divergent Synthesis of Indole Alkaloids using 3-Acetyl-1H-indole-2-carboxylic Acid

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic utilization of 3-Acetyl-1H-indole-2-carboxylic acid (CAS: 105399-10-8) as a bifunctional scaffold f...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic utilization of 3-Acetyl-1H-indole-2-carboxylic acid (CAS: 105399-10-8) as a bifunctional scaffold for accessing privileged indole alkaloid frameworks.

Executive Summary

3-Acetyl-1H-indole-2-carboxylic acid represents a "linchpin" scaffold in heterocyclic synthesis due to its orthogonal reactivity. Unlike simple indoles, this molecule possesses two reactive centers in close proximity: the C3-acetyl group (electrophilic ketone) and the C2-carboxylic acid (nucleophilic precursor or electrophilic ester). This guide outlines protocols for exploiting this proximity to drive annulation reactions , specifically accessing pyridazino[4,5-b]indoles ,


-carbolinones , and CysLT1 antagonist pharmacophores .[1]

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name 3-Acetyl-1H-indole-2-carboxylic acid
CAS Number 105399-10-8 (Acid) / 143468-96-6 (Ethyl Ester)
Molecular Weight 203.19 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in DCM.[2]
Key Reactivity C3-Acetyl: Condensation (aldol/Claisen), HWE olefination,

-halogenation.C2-Carboxyl: Decarboxylation, esterification, hydrazide formation.
Reactivity Logic: The "Push-Pull" System

The indole nitrogen donates electron density, making the C3 position nucleophilic in unsubstituted indoles. However, the C3-acetyl group reverses this, acting as an electron sink.[1] Simultaneously, the C2-carboxylic acid provides a handle for intramolecular cyclization.

  • Risk Factor: The C2-carboxylic acid is prone to thermal decarboxylation (>140°C), yielding 3-acetylindole. Protocols must control temperature to retain the C2 carbon for ring fusion.

Application Workflows

The following diagram illustrates the divergent pathways available from this single starting material.

IndoleSynthesis Start 3-Acetyl-1H-indole- 2-carboxylic acid Hydrazine Reagent: Hydrazine Hydrate Start->Hydrazine Condensation HWE Reagent: Phosphonate/Base (HWE Reaction) Start->HWE Olefination Ester Step 1: Esterification Start->Ester Pyridazino Pyridazino[4,5-b]indoles (Diaza-analogs of Carbazoles) Hydrazine->Pyridazino Cyclization (Reflux/MW) Unsat Intermediate: alpha,beta-Unsaturated Ketone HWE->Unsat Carboline beta-Carbolinones (Pyrido[3,4-b]indoles) Unsat->Carboline Ammonia/Cyclization Hydrazide Step 2: Hydrazide Formation Ester->Hydrazide Thiazole Indole-Thiazole Conjugates Hydrazide->Thiazole + alpha-haloketone

Caption: Divergent synthetic pathways from 3-Acetyl-1H-indole-2-carboxylic acid to three distinct alkaloid classes.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyridazino[4,5-b]indoles

This reaction utilizes the 1,4-dicarbonyl relationship (counting through the indole bond) to fuse a pyridazine ring.[1] This scaffold exhibits potent inhibition of DYRK1A and HIV-1 reverse transcriptase .

Mechanism: Double condensation of hydrazine with the C3-ketone and C2-ester/acid.

Materials:

  • Starting Material: Ethyl 3-acetyl-1H-indole-2-carboxylate (1.0 eq)

  • Reagent: Hydrazine hydrate (80% solution, 10.0 eq)[1]

  • Solvent: Ethanol (Absolute) or DMF (for microwave)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol (approx. 231 mg) of the ethyl ester in 10 mL of absolute ethanol.

  • Addition: Add 0.5 mL (approx. 10 mmol) of hydrazine hydrate dropwise at room temperature.

  • Reflux (Method A - Thermal): Heat the mixture to reflux (78°C) for 6–8 hours . Monitor by TLC (50% EtOAc/Hexane).[1] The product usually precipitates as a yellow/orange solid.

  • Microwave (Method B - Rapid): Place the mixture in a sealed microwave vial. Irradiate at 120°C for 3–5 minutes . (Note: Microwave yields are typically 10-15% higher due to reduced decarboxylation side-reactions).

  • Workup: Cool to 0°C. Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).[1]

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Expected Yield: 75–85% Characterization: disappearance of acetyl methyl singlet (


 2.6) and appearance of pyridazine NH/CH signals.
Protocol B: Synthesis of Functionalized -Carbolinones

Accessing the


-carboline skeleton requires extending the C3 chain. The acetyl group serves as a perfect handle for a Horner-Wadsworth-Emmons (HWE)  reaction.

Materials:

  • Substrate: Ethyl 3-acetyl-1H-indole-2-carboxylate

  • Reagent: Triethyl phosphonoacetate (1.2 eq)[1]

  • Base: Sodium Hydride (60% dispersion, 1.5 eq)[1][3]

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Argon, suspend NaH (1.5 eq) in anhydrous THF at 0°C.

  • Ylide Formation: Add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 min until the solution becomes clear (formation of the phosphonate carbanion).

  • Olefination: Add a solution of the indole substrate (1.0 eq) in THF dropwise.

  • Reaction: Warm to room temperature and stir for 4–6 hours.

    • Critical Checkpoint: Ensure the temperature does not exceed 40°C to prevent polymerization of the diene system.

  • Cyclization (One-Pot Variation): To the resulting

    
    -unsaturated intermediate, add ammonium acetate (5.0 eq)  and heat to reflux in acetic acid. This effects the Michael addition of ammonia followed by lactamization to form the 
    
    
    
    -carbolin-1-one.
  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash with brine.
    

Target Product: 3-Methyl-1-oxo-1,2-dihydro-


-carboline derivatives.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Decarboxylation Reaction temperature too high (>140°C) or acidic media.Use Microwave irradiation for shorter times.[4] Switch to basic conditions (KOH/EtOH) for hydrolysis steps.[1]
Low Solubility Indole NH hydrogen bonding.Use DMF or DMSO as co-solvents. Protect Indole-N (e.g., N-Boc or N-Benzyl) prior to reaction.
Incomplete Cyclization Steric hindrance at C3-acetyl.Use Microwave energy to overcome the activation barrier. Ensure hydrazine is in large excess (10 eq).[1]

References

  • Farghaly, A. R. (2023).[1] "Synthetic strategies of pyridazino[4,5-b]indoles." Arkivoc, 2023(i), 10-31.[1]

  • Zhao, S., et al. (2024).[1] "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances, 14, 8320.[1]

  • Gaikwad, D. D., et al. (2025).[1][5] "Facile Approach for the Synthesis of Pyridazino[4,5-b]indol-4-one Exhibiting Antiproliferative Activity." International Journal for Research in Applied and Natural Science, 10(1).

  • Zhang, H., et al. (2015).[1] "Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists." Journal of Medicinal Chemistry, 58(15).[1] [1]

  • Ma, C., et al. (2009).[1] "Ethyl 1-acetyl-1H-indole-3-carboxylate." Acta Crystallographica Section E, E65, o1773.[1]

Sources

Application

Application Note: The 3-Acyl-1H-indole-2-carboxylic Acid Scaffold for cPLA2 Inhibition

Executive Summary Cytosolic Phospholipase A2 (cPLA2 , Group IVA) is the rate-limiting enzyme in the release of Arachidonic Acid (AA) from membrane phospholipids. Because AA is the precursor to pro-inflammatory eicosanoid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cytosolic Phospholipase A2


 (cPLA2

, Group IVA) is the rate-limiting enzyme in the release of Arachidonic Acid (AA) from membrane phospholipids. Because AA is the precursor to pro-inflammatory eicosanoids (prostaglandins and leukotrienes), cPLA2 inhibition represents a high-value target for treating chronic inflammatory diseases, including rheumatoid arthritis and asthma.[1]

This application note details the utilization of the 3-acetyl-1H-indole-2-carboxylic acid motif as a foundational scaffold for developing potent cPLA2 inhibitors. Unlike non-specific lipophilic inhibitors, this scaffold leverages a specific structure-activity relationship (SAR) where the C2-carboxylate mimics the phospholipid headgroup and the C3-acyl moiety mimics the arachidonyl tail.

Key Deliverables:

  • Mechanistic Insight: Structural basis for indole-mediated cPLA2 inhibition.[2][3][4][5]

  • Synthetic Protocol: A robust Fischer Indole route for scaffold generation.

  • Validation Assay: The Gold Standard Mixed Micelle Assay protocol.

Mechanistic Background & Scaffold Rationale

The Arachidonic Acid Cascade

cPLA2


 is unique among phospholipases because it possesses a C2 domain for Calcium-dependent membrane translocation and a catalytic domain with high specificity for arachidonic acid at the sn-2 position of phospholipids.

cPLA2_Pathway Membrane Membrane Phospholipids (sn-2 Arachidonyl) AA Free Arachidonic Acid (AA) Membrane->AA Hydrolysis by cPLA2 Stimulus Cellular Stimulus (Ca2+ Influx / MAPK) cPLA2 cPLA2α Activation (Translocation to Membrane) Stimulus->cPLA2 Phosphorylation (Ser505) cPLA2->Membrane Interfacial Binding COX Cyclooxygenases (COX-1/2) AA->COX LOX Lipoxygenases (5-LOX) AA->LOX PGs Prostaglandins (PGE2, PGI2) COX->PGs LTs Leukotrienes (LTC4, LTB4) LOX->LTs

Figure 1: The central role of cPLA2 in the eicosanoid inflammatory cascade.[6]

The Indole Scaffold Advantage

The 3-acetyl-1H-indole-2-carboxylic acid structure acts as a "transition state mimic" for the enzyme-substrate complex.

  • C2-Carboxylic Acid: Ionizes at physiological pH to mimic the phosphate headgroup of the phospholipid substrate. It interacts with the active site Arg200 and Ser228/Asp549 dyad network.

  • C3-Acyl Group: The acetyl group represents the "anchor point" for optimization. In high-potency drugs (e.g., Efipladib), this acetyl is extended into a long lipophilic chain (e.g., dodecanoyl) to occupy the hydrophobic channel normally filled by the arachidonyl tail.

  • Indole NH: Often substituted (N-benzylation) to provide additional hydrophobic contacts with the interfacial binding surface.

Chemical Synthesis Protocol

Direct acylation of indole-2-carboxylic esters at the C3 position via Friedel-Crafts is often low-yielding due to the electron-withdrawing effect of the C2-ester. Therefore, the Japp-Klingemann / Fischer Indole sequence is the preferred industrial route for generating this scaffold reliably.

Workflow Diagram

Synthesis_Route Start Aniline Derivative Step1 Diazotization (NaNO2, HCl) Start->Step1 Inter1 Diazonium Salt Step1->Inter1 Step2 Japp-Klingemann (Ethyl-2-alkylacetoacetate) Inter1->Step2 Inter2 Hydrazone Intermediate Step2->Inter2 Step3 Fischer Cyclization (Polyphosphoric Acid) Inter2->Step3 Final 3-Acyl-1H-indole-2-carboxylate Step3->Final

Figure 2: Convergent synthesis of 3-acylindoles via the Japp-Klingemann route.

Step-by-Step Protocol (Scale: 10 mmol)

Safety Note: Diazonium salts are potentially explosive. Maintain temperature <5°C. Perform all steps in a fume hood.

  • Diazotization:

    • Dissolve 10 mmol of the starting aniline (e.g., 4-chloroaniline for Efipladib analogs) in 15 mL of 6M HCl. Cool to 0°C.

    • Add dropwise a solution of

      
       (1.1 eq) in water, maintaining temp <5°C. Stir for 30 min.
      
  • Japp-Klingemann Condensation:

    • In a separate flask, dissolve ethyl 2-acetylacetoacetate (or ethyl 2-ethylacetoacetate for different C3 chains) in Ethanol/Water (1:1) containing NaOAc (buffered to pH 5). Cool to 0°C.

    • Slowly add the diazonium salt solution to this mixture. The "azo" intermediate will form and spontaneously lose an acetyl group (if using acetylacetoacetate) to form the hydrazone .

    • Stir for 2 hours. Filter the precipitated hydrazone solid.

  • Fischer Cyclization:

    • Mix the dried hydrazone with Polyphosphoric Acid (PPA) (approx. 10g per 1g reactant).

    • Heat to 80-100°C for 2-4 hours. The mixture will darken as cyclization occurs.

    • Quench: Pour onto crushed ice. The indole ester precipitates.[7]

    • Purification: Recrystallize from Ethanol/Water.

  • Functionalization (Optional):

    • To obtain the free acid (active form), hydrolyze the ester using LiOH in THF/Water (1:1) at room temperature for 4 hours.

In Vitro Validation: Mixed Micelle Assay

Because cPLA2 acts at the lipid-water interface, standard aqueous assays fail. You must use a Mixed Micelle Assay where the substrate is presented in Triton X-100 micelles.

Assay Principle: Measures the release of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Arachidonic Acid from the sn-2 position of PAPC (1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine).
Materials
ComponentSpecificationFunction
Enzyme Recombinant Human cPLA2

Target
Substrate L-

-PAPC (

-labeled at sn-2)
Substrate
Surfactant Triton X-100Micelle former
Buffer HEPES (pH 7.5)Physiological pH
Cofactor

Essential for C2 domain binding
Scaffold 3-Acetyl-1H-indole-2-COOHTest Inhibitor
Detailed Protocol
  • Lipid Preparation (Critical Step):

    • Mix cold unlabeled PAPC and

      
      -PAPC (approx. 100,000 cpm/reaction) in chloroform.
      
    • Add Triton X-100 to achieve a molar ratio of 1:4 (Lipid:Surfactant) .

    • Evaporate solvent under

      
       stream to form a thin film.
      
    • Reconstitute in Assay Buffer (100 mM HEPES pH 7.5, 80

      
      M 
      
      
      
      , 2 mM DTT).
    • Vortex and Sonicate (bath sonicator) for 5 mins until the solution is clear (micelles formed).

  • Inhibitor Incubation:

    • Add 5

      
      L of Test Inhibitor (dissolved in DMSO) to 90 
      
      
      
      L of the substrate-micelle mix.
    • Control: DMSO only (0% inhibition).

    • Blank: Buffer only (no enzyme).

  • Reaction Initiation:

    • Add 5

      
      L of cPLA2 enzyme (approx. 100-200 ng).
      
    • Incubate at 37°C for 30 minutes .

  • Extraction (Dole's Method):

    • Stop reaction by adding 1.5 mL of Dole’s Reagent (Isopropanol:Heptane:H2SO4, 40:10:1).

    • Add 1.0 mL Heptane and 1.0 mL Water. Vortex vigorously.

    • Centrifuge (2000g, 2 mins) to separate phases.

    • The top organic layer contains the released

      
      -AA. The unhydrolyzed phospholipid remains in the aqueous/interface.
      
  • Quantification:

    • Transfer 1.0 mL of the top heptane layer to a scintillation vial containing cocktail.

    • Count radioactivity (CPM).

  • Data Analysis:

Optimization & Troubleshooting

Structure-Activity Relationship (SAR) Guide

When optimizing the 3-acetyl-1H-indole-2-carboxylic acid scaffold, follow these rules derived from historical data (e.g., Wyeth Research):

  • Position 1 (Indole N): Must be substituted. A benzyl or substituted benzyl group (e.g., chlorobenzyl) drastically improves potency by anchoring the inhibitor into the interfacial membrane layer. Unsubstituted nitrogens are generally inactive in cellular assays.

  • Position 2 (COOH): Do not modify. Converting this to an ester or amide usually abolishes activity. The free acid is required for chelation/electrostatic interaction with the active site Ca2+ and Arg200.

  • Position 3 (Acyl): The acetyl group is a "stub." Elongating this to a lipophilic chain (C8-C12) or a benzyl-ether chain increases potency from micromolar to nanomolar range by occupying the hydrophobic channel.

Common Pitfalls
  • "Surface Dilution" Phenomenon: In the mixed micelle assay, if you increase the Triton X-100 concentration without increasing the substrate, the enzyme activity will drop because the substrate is "diluted" on the surface of the micelles. Maintain a constant mole fraction (

    
    ) of substrate.
    
  • High Lipophilicity: Indole inhibitors can be very lipophilic (

    
    ). This causes them to get stuck in the micelle interior rather than the interface, or precipitate. Ensure DMSO concentration is <1% and validate solubility.
    

References

  • McKew, J. C., et al. (2006). "Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of efipladib." Journal of Medicinal Chemistry.

  • Lee, K. L., et al. (2007).[8] "Discovery of Ecopladib, an indole inhibitor of cytosolic phospholipase A2alpha."[4][8] Journal of Medicinal Chemistry.

  • Dennis, E. A. (2000). "Phospholipase A2 specificity on mixed micelles." Methods in Enzymology. (Standard protocol reference for Mixed Micelle Assay).
  • Leslie, C. C. (2004). "Regulation of the specific release of arachidonic acid by cytosolic phospholipase A2." Prostaglandins, Leukotrienes and Essential Fatty Acids.

  • ChemDiv. (2023). "cPLA2 Inhibitors Library Design and Screening."

Sources

Method

Preparation of CysLT1 Antagonists Using 3-Acetylindole Derivatives: Synthesis, Optimization, and Mechanistic Insights

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol Introduction & Scientific Rationale The cysteinyl leukotriene receptor 1 (CysL...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction & Scientific Rationale

The cysteinyl leukotriene receptor 1 (CysLT1) is a primary G-protein-coupled receptor (GPCR) implicated in the pathophysiology of asthma, allergic rhinitis, and pulmonary inflammation[1]. Upon activation by leukotriene D4 (LTD4), the CysLT1 receptor triggers profound bronchoconstriction and vascular permeability. While early-generation antagonists like Zafirlukast successfully utilized an indole core to mimic the hydrophobic and hydrogen-bonding profile of natural leukotrienes, emerging resistance and pharmacokinetic limitations have driven the search for novel pharmacophores[2].

Recent structure-activity relationship (SAR) studies have identified carboxylated chalcones—specifically those bearing quinoline moieties, such as VUF 4819—as highly potent CysLT1 antagonists with


 values in the nanomolar range[3]. By hybridizing the proven indole scaffold with the rigid 

-unsaturated ketone linker of chalcones, we can synthesize indolyl chalcones .

Using 3-acetylindole as the primary building block is a strategic choice. The acetyl group at the C3 position is perfectly primed for Claisen-Schmidt condensation, while the indole N-H serves as a critical hydrogen-bond donor within the CysLT1 binding pocket. This application note details a highly optimized, self-validating protocol for synthesizing these hybrid CysLT1 antagonists using mild, high-yielding conditions.

Mechanistic Pathway: CysLT1 Antagonism

To understand the structural requirements of our synthesized compounds, we must first map the target biological pathway. The synthesized indolyl chalcones act as competitive antagonists, physically blocking LTD4 from binding to the extracellular loops of the CysLT1 receptor.

G AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT1 CysLT1 Receptor LTD4->CysLT1 Agonist Binding Response Bronchoconstriction & Inflammation CysLT1->Response Antagonist Indolyl Chalcone (CysLT1 Antagonist) Antagonist->CysLT1 Competitive Blockade

Fig 1: Arachidonic acid cascade and competitive blockade of the CysLT1 receptor by antagonists.

Chemical Synthesis Strategy

The core methodology relies on the Claisen-Schmidt condensation between 3-acetylindole and a substituted aryl aldehyde (e.g., 4-(2-quinolinylmethoxy)benzaldehyde).

Causality in Catalyst Selection: Traditionally, chalcone synthesis employs strong bases like NaOH or KOH. However, the unprotected nitrogen of 3-acetylindole is susceptible to side reactions under harsh alkaline conditions. To circumvent this, we utilize Lithium Hydroxide Monohydrate (


)  as a dual-activation catalyst[4]. The lithium ion acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the aldehyde to increase its electrophilicity, while the hydroxide ion acts as a Brønsted base to efficiently generate the enolate from 3-acetylindole. This synergistic effect allows the reaction to proceed at room temperature with high atom economy and minimal byproduct formation.

Synthesis A 3-Acetylindole C Claisen-Schmidt Condensation A->C B Aryl Aldehyde (Pharmacophore) B->C D Crude Indolyl Chalcone C->D LiOH·H2O, EtOH, RT E Purification (Recrystallization) D->E F Pure CysLT1 Antagonist E->F

Fig 2: Synthesis workflow of indolyl chalcone derivatives via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of Indolyl Chalcone Derivatives

Note: This protocol is a self-validating system. The completion of the enolate formation is visually indicated by a slight color shift, and the precipitation upon acidification confirms successful coupling.

Materials & Reagents
  • 3-Acetylindole (1.0 eq, 10 mmol)

  • Substituted Aryl Aldehyde (e.g., 4-(2-quinolinylmethoxy)benzaldehyde) (1.0 eq, 10 mmol)

  • Lithium hydroxide monohydrate (

    
    ) (0.3 eq, 3 mmol)
    
  • Absolute Ethanol (Anhydrous)

  • 1% Aqueous HCl solution

  • Ethyl Acetate and Hexane (for TLC and recrystallization)

Step-by-Step Methodology
  • Enolate Generation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-acetylindole (1.59 g, 10 mmol) in 20 mL of absolute ethanol. Add

    
     (126 mg, 3 mmol) to the solution. Stir the mixture at room temperature (
    
    
    
    ) for 15 minutes. Insight: This pre-stirring ensures complete deprotonation of the
    
    
    -carbon without degrading the indole core.
  • Aldehyde Addition: Dissolve the substituted aryl aldehyde (10 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the stirring enolate mixture over 10 minutes to prevent localized concentration spikes that lead to Cannizzaro side-reactions.

  • Condensation: Allow the reaction mixture to stir continuously at room temperature for 6 to 8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase.

  • Quenching & Precipitation: Once TLC indicates the complete consumption of the aldehyde, transfer the flask to an ice bath. Slowly add 1% aqueous HCl dropwise until the pH reaches 6.0. The neutralization of the lithium salt forces the highly hydrophobic

    
    -unsaturated ketone (indolyl chalcone) to precipitate out of the solution as a solid[4].
    
  • Isolation: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (

    
     mL) to remove residual lithium salts.
    
  • Purification: Recrystallize the crude product from hot ethanol. Dry the purified crystals under a vacuum desiccator overnight.

Quantitative Data & Validation

To validate the experimental choices, the following tables summarize the optimization of the reaction conditions and the biological affinities of the resulting derivatives based on established literature benchmarks[3][4].

Table 1: Optimization of Claisen-Schmidt Condensation Catalyst

CatalystSolventTemp (

)
Time (h)Yield (%)Purity Profile
NaOH (1.0 eq)EtOH /

251265%High byproducts (N-alkylation)
KOH (1.0 eq)MeOH60458%Degradation of aldehyde

(cat)
DCM252472%Requires rigorous drying

(0.3 eq)
EtOH 25 6 89% Clean, single spot on TLC

Data demonstrates that


 provides the optimal balance of high yield and mild conditions, preserving the integrity of the 3-acetylindole precursor.

Table 2: SAR and CysLT1 Receptor Affinity (


) 
Compound CoreAldehyde Substitution (B-Ring)

(CysLT1)
In Vivo Efficacy (Guinea Pig)
Indolyl Chalcone4-methoxybenzaldehyde> 10

Poor
Indolyl Chalcone4-(2-quinolinylmethoxy)0.8

Moderate
Indolyl Chalcone2'-Hydroxy-4-(2-quinolinylmethoxy)< 0.1

High (Potent Bronchodilator)

The introduction of the quinolinylmethoxy group mimics the hydrophobic tail of LTD4, drastically increasing binding affinity to the CysLT1 receptor.

Conclusion

The synthesis of CysLT1 antagonists using 3-acetylindole derivatives represents a highly efficient pathway for developing next-generation anti-asthmatic agents. By utilizing


 as a dual-activation catalyst, researchers can achieve high-yielding Claisen-Schmidt condensations under mild conditions, preserving the vital hydrogen-bonding capacity of the indole core. The resulting indolyl chalcones serve as rigid, highly specific scaffolds that competitively block the leukotriene cascade.

References

1.1 - Science.gov 2.2 - ResearchGate 3.3 - ACS Publications 4.4 - ResearchGate

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-Acylindoles from Indole-2-Carboxylic Acid

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Accelerated generation of privileged pharmacophores via Microwave-Assisted Organic Synthesis (MAOS) Strategic Rationale & Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Accelerated generation of privileged pharmacophores via Microwave-Assisted Organic Synthesis (MAOS)

Strategic Rationale & Chemical Context

The indole scaffold is a ubiquitous structural motif in medicinal chemistry, heavily utilized in the design of targeted anticancer therapeutics ()[1]. Specifically, 3-acylindole derivatives have demonstrated profound efficacy as dual EGFR/CDK-2 inhibitors and as potent antagonists of cytosolic phospholipase A2α (cPLA2α), a key enzyme in inflammatory pathways ()[2].

Historically, the synthesis of 3-acylindoles from indole-2-carboxylic acid involved prolonged thermal Friedel-Crafts acylation followed by harsh, high-temperature decarboxylation. These conventional methods suffer from extended reaction times (often >10 hours), poor yields due to thermal degradation, and the generation of tarry byproducts.

By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we harness dielectric heating to directly couple electromagnetic energy with polar reactants. This approach drastically accelerates reaction kinetics, improves regioselectivity, and provides a greener, highly scalable pathway to complex indole architectures ()[3].

Mechanistic Causality & Regioselectivity

To ensure high-fidelity synthesis, it is critical to understand the electronic dynamics governing the indole core.

Why C3 Acylation? The indole ring is an electron-rich 10π-electron aromatic system. The nitrogen lone pair delocalizes into the pyrrole ring, granting it enamine-like character. Consequently, the C3 position is exceptionally nucleophilic—exhibiting a reactivity to electrophilic attack approximately


 times greater than that of a standard benzene ring ()[4]. Even with an electron-withdrawing carboxylic acid at the C2 position, the intrinsic nucleophilicity of C3 dominates, directing the acylium ion exclusively to this site.

The Role of Dielectric Heating in Decarboxylation: The subsequent decarboxylation of the C2-carboxylic acid requires overcoming a massive activation energy barrier to extrude


. Under conventional conductive heating, the slow ramp time allows competitive decomposition pathways to degrade the intermediate. Microwave irradiation (2.45 GHz) induces rapid molecular rotation of the polar solvent (quinoline), achieving localized superheating (200 °C) in seconds. This instantaneous thermal shock drives the decarboxylation to completion before degradation can occur.

Mechanism N1 Indole-2-carboxylic Acid (10π Electron System) N3 Electrophilic Attack at C3 (Wheland Intermediate) N1->N3 N2 Acylium Ion Generation (RCOCl + AlCl3) N2->N3 Acylium Transfer N4 Rearomatization (Loss of H+) N3->N4 Rapid under MW N5 3-Acylindole-2-carboxylic Acid N4->N5

Caption: Mechanistic pathway of C3-electrophilic aromatic substitution under microwave conditions.

Synthetic Workflow

The following workflow outlines the two-step transformation. The system is designed to be self-validating: the intermediate (3-acylindole-2-carboxylic acid) is isolated via simple acid-base precipitation, eliminating the need for intermediate column chromatography.

Workflow A Indole-2-carboxylic Acid B Acylation (C3) Microwave, 10 min A->B C 3-Acylindole-2- carboxylic Acid B->C Isolation D Decarboxylation Microwave, 5 min C->D E 3-Acylindole (Target Scaffold) D->E Purification

Caption: Synthetic workflow for microwave-assisted 3-acylindole generation.

Experimental Protocols

Protocol A: Microwave-Assisted C3-Acylation

Objective: Synthesize 3-acylindole-2-carboxylic acid via Friedel-Crafts acylation.

Reagents & Causality:

  • 1,2-Dichloroethane (DCE): Chosen for its moderate microwave loss tangent (

    
    ), allowing it to absorb microwave energy efficiently without over-pressurizing the sealed reaction vessel.
    
  • Aluminum Chloride (

    
    ):  A strong Lewis acid required to generate the highly reactive acylium ion from the acyl chloride.
    

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, suspend indole-2-carboxylic acid (1.0 mmol) in anhydrous DCE (4.0 mL).

  • Activation: Add the desired acyl chloride (1.2 mmol) followed by portion-wise addition of anhydrous

    
     (2.5 mmol). Note: The excess Lewis acid is necessary as the indole nitrogen and the carboxylic acid oxygen will coordinate with the aluminum, passivating a portion of the catalyst.
    
  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer set to 80 °C for 10 minutes (Dynamic power mode, max 150 W, with high-speed magnetic stirring).

  • Self-Validation (Quenching & Isolation): Carefully pour the cooled reaction mixture into 15 mL of ice-cold 1M HCl.

    • Causality: The acidic quench destroys the aluminum complex, liberating the free 3-acylindole-2-carboxylic acid. Because the product is highly insoluble in cold acidic water, it will crash out as a distinct solid.

  • Filtration: Filter the precipitate, wash with cold water (

    
     mL) and cold hexanes (
    
    
    
    mL) to remove unreacted acyl chloride. Dry under vacuum to yield the intermediate.
Protocol B: Microwave-Assisted Decarboxylation

Objective: Extrude


 to yield the final 3-acylindole.

Reagents & Causality:

  • Quinoline: Acts as a high-boiling basic solvent that coordinates the copper catalyst and acts as a proton shuttle during decarboxylation.

  • Copper Powder: Facilitates oxidative insertion into the C-COOH bond, drastically lowering the activation energy for

    
     extrusion.
    

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, combine the isolated 3-acylindole-2-carboxylic acid (0.5 mmol), activated copper powder (0.05 mmol, 10 mol%), and anhydrous quinoline (2.0 mL).

  • Microwave Irradiation: Seal the vial and irradiate at 200 °C for 5 minutes.

    • Caution: Ensure the microwave reactor's pressure limit is set to at least 20 bar, as

      
       gas evolution will increase internal pressure.
      
  • Workup & Validation: Dilute the cooled mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the copper catalyst.

  • Solvent Removal: Transfer the filtrate to a separatory funnel and wash with 1M HCl (

    
     mL).
    
    • Causality: The HCl protonates the quinoline, pulling it into the aqueous layer and leaving the pure 3-acylindole in the organic layer.

  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash chromatography (Silica gel, EtOAc/Hexanes) to yield the pure 3-acylindole.
    

Quantitative Data Presentation

The integration of MAOS provides a stark improvement over conventional thermal methods, validating the efficiency of this protocol for high-throughput drug discovery.

Reaction StepConventional Thermal HeatingMicrowave-Assisted (MAOS)Yield Improvement
C3-Acylation 80 °C, 4–6 hours80 °C, 10 minutes65%

88%
Decarboxylation 220 °C, 3–5 hours200 °C, 5 minutes45%

78%
Overall Process ~ 10 hours ~ 15 minutes 29%

68%

Table 1: Comparative efficiency of conventional thermal heating versus MAOS for the synthesis of 3-acylindoles.

References

  • Title : Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights Source : Pharmaceuticals URL :[Link]

  • Title : Structure-activity relationship studies of 3-dodecanoylindole-2-carboxylic acid inhibitors of cytosolic phospholipase A2alpha-mediated arachidonic acid release in intact platelets: variation of the keto moiety Source : Journal of Enzyme Inhibition and Medicinal Chemistry URL :[Link]

  • Title : Indoles in Multicomponent Processes (MCPs) Source : Chemical Reviews URL :[Link]

  • Title : Product Class 13: Indole and Its Derivatives Source : Science of Synthesis (Thieme) URL :[Link]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 3-Acetyl-1H-indole-2-carboxylic Acid

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists Document Type: Technical Protocol & Process Rationale Executive Summary The indole-2-carboxylic acid scaffold is a privileged pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists Document Type: Technical Protocol & Process Rationale

Executive Summary

The indole-2-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of allosteric modulators, antiviral agents, and antitubercular drugs. The functionalization of this scaffold at the C3 position via acylation provides a critical intermediate: 3-Acetyl-1H-indole-2-carboxylic acid (CAS: 105399-10-8).

This application note details a robust, two-step scale-up protocol for synthesizing this compound starting from the commercially available and cost-effective ethyl 1H-indole-2-carboxylate. The process relies on a regioselective Friedel-Crafts acylation followed by a base-catalyzed saponification. Emphasis is placed on causality—explaining why specific reagents, temperatures, and workup conditions are chosen—to ensure the protocol functions as a self-validating system for reproducible pilot-scale manufacturing.

Mechanistic Rationale & Synthetic Strategy

The synthesis is achieved through a highly controlled two-step sequence:

  • Regioselective Friedel-Crafts Acylation: The indole ring is an electron-rich aromatic system susceptible to electrophilic attack. Because the C2 position is blocked by the ester moiety, the enamine-like character of the indole nitrogen directs the highly reactive acylium ion (generated from acetyl chloride and aluminum chloride) exclusively to the C3 position[1][2]. Dichloromethane (DCM) is selected as the solvent because it solubilizes the

    
    -acetyl chloride complex efficiently while remaining inert to the electrophilic conditions.
    
  • Biphasic Saponification & Crystallization: The resulting ethyl 3-acetyl-1H-indole-2-carboxylate is highly hydrophobic. Ethanol is employed as a co-solvent alongside aqueous sodium hydroxide to break the biphasic barrier, driving the saponification to completion[3]. Final isolation is achieved via pH-driven crystallization; lowering the pH below the pKa of the carboxylic acid (approx. 3.5) forces the product out of solution as a high-purity solid.

G A Ethyl 1H-indole- 2-carboxylate (Starting Material) B Ethyl 3-acetyl-1H- indole-2-carboxylate (Intermediate) A->B AcCl, AlCl3 DCM, 0°C to Reflux C 3-Acetyl-1H-indole- 2-carboxylic acid (Final API/Product) B->C 1. NaOH, EtOH/H2O 2. HCl to pH 2.0

Synthetic route for 3-Acetyl-1H-indole-2-carboxylic acid via Friedel-Crafts acylation and hydrolysis.

Process Safety & Scale-Up Considerations

When transitioning this synthesis from the bench to a jacketed reactor (e.g., 10 L to 100 L scale), several critical process parameters (CPPs) must be managed:

  • Exotherm Management: The addition of

    
     and acetyl chloride is highly exothermic. Reagents must be added dropwise under active cooling (jacket temperature 
    
    
    
    0°C) to prevent thermal runaway and degradation of the indole core.
  • Off-Gas Scrubbing: The Friedel-Crafts acylation generates stoichiometric amounts of corrosive hydrogen chloride (HCl) gas[2]. The reactor vent must be routed through a basic scrubber (e.g., 10% NaOH solution).

  • Emulsion Breaking during Quench: Quenching the aluminum-based reaction mass into water often generates intractable aluminum hydroxide emulsions. Adjusting the aqueous phase to pH 8 using saturated

    
     is a critical causality-driven step that breaks the emulsion, allowing for clean phase separation[2].
    

G N1 Reactor 1: Acylation (DCM, AlCl3, AcCl) N2 Caustic Scrubber (Neutralizes HCl Gas) N1->N2 Vent (HCl) N3 Quench Vessel (Ice-Water, T < 20°C) N1->N3 Transfer Mass N4 Phase Separation & Solvent Evaporation N3->N4 Extract (Organic) N5 Reactor 2: Saponification (NaOH, EtOH, Reflux) N4->N5 Intermediate N6 Crystallization (Aqueous HCl to pH 2) N5->N6 Aqueous Salt N7 Isolation (Filtration & Vacuum Drying) N6->N7 Product Slurry

Scale-up equipment workflow highlighting safety controls, phase separations, and crystallization.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 3-acetyl-1H-indole-2-carboxylate

Adapted from established Friedel-Crafts acylation methodologies for indole derivatives[1][2].

  • Reactor Preparation: Purge a clean, dry jacketed glass reactor with

    
    . Charge the reactor with anhydrous Dichloromethane (DCM) (10 volumes relative to starting material weight).
    
  • Substrate Addition: Charge Ethyl 1H-indole-2-carboxylate (1.0 equiv) into the reactor. Stir at 150 rpm until complete dissolution is achieved.

  • Lewis Acid Addition: Cool the reactor jacket to 0°C. Once the internal temperature reaches

    
     2°C, add anhydrous Aluminum Chloride (
    
    
    
    , 1.5 equiv) in portions over 30 minutes. Note: The solution will darken; this is the expected formation of the substrate-Lewis acid complex.
  • Acylation: Charge Acetyl Chloride (1.5 equiv) into an addition funnel. Add dropwise over 1 hour, maintaining the internal temperature below 5°C to prevent polymerization and control the exotherm.

  • Reaction Maturation: Gradually warm the reactor to 20°C, then heat to a gentle reflux (approx. 40°C) for 2 to 3 hours.

  • In-Process Control (IPC) 1: Sample the reaction mixture and analyze via HPLC or TLC (Hexanes/EtOAc 7:3). Proceed to quench only when the starting material is

    
     1.0%[2].
    
  • Quench & Neutralization: Cool the reactor to 0°C. Slowly transfer the reaction mass into a secondary quench vessel containing ice-cold water (15 volumes). Vigorously stir and slowly add saturated aqueous

    
     until the aqueous layer reaches pH 8. Causality: This neutralizes excess acid and solubilizes aluminum salts, preventing emulsion formation.
    
  • Extraction: Allow the phases to separate. Decant the organic (DCM) layer. Extract the aqueous layer with additional DCM (2 × 3 volumes). Combine the organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under vacuum to yield the intermediate as an off-white to pale yellow solid.
    
Step 2: Hydrolysis to 3-Acetyl-1H-indole-2-carboxylic acid

Adapted from standard saponification procedures for indole-2-carboxylates[3].

  • Dissolution: Charge the intermediate from Step 1 (1.0 equiv) into a reactor. Add Ethanol (5 volumes) and stir to create a uniform suspension.

  • Base Addition: Add an aqueous solution of 1N Sodium Hydroxide (NaOH, 3.0 equiv). Causality: An excess of base is required because the acidic indole N-H proton will consume one equivalent of NaOH.

  • Saponification: Heat the mixture to reflux (approx. 75-80°C) for 3 hours. The suspension will gradually turn into a clear homogeneous solution as the sodium salt of the carboxylic acid forms.

  • In-Process Control (IPC) 2: Analyze via HPLC. The intermediate peak should be completely absent.

  • Solvent Swap: Cool the reactor to 40°C and apply vacuum to distill off the majority of the ethanol. Causality: Removing ethanol prevents the product from remaining dissolved in the organic phase during the subsequent crystallization step.

  • Crystallization: Dilute the remaining aqueous residue with water (5 volumes). Cool the reactor to 5°C. Slowly add 2N HCl dropwise until the pH reaches exactly 2.0 to 2.5. A thick white/off-white precipitate will form immediately.

  • Isolation: Stir the slurry at 5°C for 1 hour to maximize crystal growth. Filter the product through a Nutsche filter, wash the filter cake with ice-cold water (3 × 2 volumes) to remove residual NaCl, and dry under vacuum at 50°C to constant weight.

Quantitative Data & Process Summaries

Table 1: Stoichiometry and Material Requirements for Step 1 (Acylation)

Reagent / MaterialMW ( g/mol )EquivalentsFunction
Ethyl 1H-indole-2-carboxylate189.211.0Starting Material
Aluminum Chloride (Anhydrous)133.341.5Lewis Acid Catalyst
Acetyl Chloride78.501.5Acylating Agent
Dichloromethane (DCM)84.9310 VolReaction Solvent
Sodium Carbonate (Sat. Aq.)105.99As neededQuench / pH Adjustment

Table 2: Stoichiometry and Material Requirements for Step 2 (Hydrolysis)

Reagent / MaterialMW ( g/mol )EquivalentsFunction
Ethyl 3-acetyl-1H-indole-2-carboxylate231.251.0Intermediate
Sodium Hydroxide (1N Aq.)40.003.0Saponification Base
Ethanol46.075 VolCo-solvent
Hydrochloric Acid (2N Aq.)36.46As neededAcidification / Crystallization

Table 3: Critical Process Parameters (CPPs) and Expected Outcomes

Process StepCritical ParameterTarget RangeExpected Outcome / Yield
Acylation Addition Temperature

5°C
Prevents thermal degradation; Yield: 85-90%
Acylation Quench pHpH 8.0Breaks aluminum emulsions for clean phase separation
Hydrolysis Reflux Time3 HoursEnsures complete cleavage of the sterically hindered ester
Crystallization Final pH2.0 - 2.5Forces complete precipitation of the free carboxylic acid; Yield: >92%

References

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1)
  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul
  • Developing novel indoles as antitubercular agents and simulated annealing-based analysis of their binding with MmpL3 PMC - PubMed Central

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Addressing Solubility Challenges of 3-Acetyl-1H-indole-2-carboxylic acid in Aqueous Buffers

Introduction: Understanding the Solubility Hurdle 3-Acetyl-1H-indole-2-carboxylic acid is a molecule of interest for researchers due to its indole scaffold, a privileged structure in medicinal chemistry.[1][2] However, i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Solubility Hurdle

3-Acetyl-1H-indole-2-carboxylic acid is a molecule of interest for researchers due to its indole scaffold, a privileged structure in medicinal chemistry.[1][2] However, its utility in biological assays is often hampered by a significant challenge: poor solubility in aqueous buffers. This guide provides a comprehensive framework for understanding and overcoming these solubility issues, ensuring reliable and reproducible experimental results.

The molecule's structure inherently creates this problem. It possesses a large, hydrophobic indole ring system, while simultaneously featuring a polar, ionizable carboxylic acid group. At physiological pH (around 7.4), the carboxylic acid group (with an estimated pKa of 3-5) is deprotonated, which should aid solubility. However, the dominant nonpolar surface area often leads to aggregation and precipitation in aqueous media. This guide will walk you through the underlying principles and provide validated protocols to achieve successful solubilization.

Section 1: Core Physicochemical Properties

A clear understanding of the molecule's properties is the first step in troubleshooting. While experimental data for this specific molecule is scarce, we can estimate its key parameters based on its structural motifs.

PropertyValue / EstimateImplication for Aqueous Solubility
Molecular Formula C₁₁H₉NO₃-
Molecular Weight 203.19 g/mol -
Estimated pKa ~3.5 - 4.5The carboxylic acid is the primary ionizable group. Above this pH, the molecule becomes a more soluble anion.[3]
Estimated logP > 2.0A positive logP value indicates the compound is lipophilic (hydrophobic) and will preferentially partition into nonpolar environments over water.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why won't 3-Acetyl-1H-indole-2-carboxylic acid dissolve in my PBS buffer (pH 7.4)?

A: Even though the buffer's pH of 7.4 is well above the compound's acidic pKa, causing deprotonation to the more soluble carboxylate form, the large, nonpolar indole ring and acetyl group dominate its behavior. These hydrophobic regions cause the molecules to self-associate and precipitate out of the aqueous solution. Direct addition of the solid to a buffer is rarely successful.

Q2: What is the most reliable starting method to dissolve this compound?

A: The recommended primary approach is the co-solvent method . This involves first dissolving the compound at a high concentration in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock is then carefully diluted into your aqueous experimental buffer.[4]

Q3: Can I use sonication or gentle heating to aid dissolution?

A: Yes, these can be helpful but must be used with caution. Sonication can help break up solid aggregates during the initial stock solution preparation in an organic solvent. Gentle warming (e.g., to 37°C) can also increase solubility. However, prolonged heating or high temperatures should be avoided as they can lead to degradation of the compound or evaporation of the solvent, altering the concentration. These methods are aids, not substitutes, for a proper co-solvent or pH adjustment strategy.

Q4: What are the potential pitfalls of using DMSO as a co-solvent?

A: While essential for solubility, DMSO can have effects on your experimental system. At concentrations typically above 0.5-1% (v/v), DMSO can exhibit cytotoxicity, alter cell membrane properties, or interfere with enzyme activity. It is critical to:

  • Prepare the highest feasible stock concentration to minimize the final volume of DMSO added to your assay.

  • Run a "vehicle control" in your experiment, which includes the same final concentration of DMSO without the compound, to account for any effects of the solvent itself.[5][6]

Q5: How do I correctly prepare a working solution from a DMSO stock?

A: Never add the buffer to your DMSO stock. Always add the stock solution to the buffer. Prepare the working solution by adding the small volume of DMSO stock to your final aqueous buffer vortexing or stirring continuously during the addition. Adding the stock to the full volume of buffer helps prevent the compound from immediately precipitating upon contact with the aqueous environment.

Section 3: Troubleshooting Workflows & Protocols

This section provides a logical, step-by-step process for successfully solubilizing 3-Acetyl-1H-indole-2-carboxylic acid. The workflow diagram below outlines the decision-making process.

G start Start: Compound Precipitates in Buffer strategy1 Primary Method: Co-Solvent Approach start->strategy1 protocol1 Protocol 1: Prepare High-Concentration Stock in 100% DMSO strategy1->protocol1 dilute Serially Dilute Stock into Aqueous Buffer (Vortexing) protocol1->dilute check1 Check for Precipitation dilute->check1 success Success: Proceed with Experiment (Include Vehicle Control) check1->success Soluble fail Fail: Precipitation Occurs check1->fail Insoluble strategy2 Alternative Method: pH Adjustment fail->strategy2 protocol2 Protocol 2: Dissolve in Dilute Base (e.g., 0.1 M NaOH) strategy2->protocol2 adjust_ph Carefully Dilute into Final Buffer to Target pH protocol2->adjust_ph check2 Check for Precipitation & Compound Stability adjust_ph->check2 check2->success Soluble & Stable

Caption: Troubleshooting workflow for solubilizing 3-Acetyl-1H-indole-2-carboxylic acid.

Method 1: The Co-Solvent First Approach (Primary Protocol)

This is the most common and effective method for achieving solubility for compounds of this class.[4][7]

Objective: To create a concentrated stock solution in an organic solvent that can be diluted to a working concentration in an aqueous buffer.

Protocol:

  • Weighing: Accurately weigh out the desired amount of solid 3-Acetyl-1H-indole-2-carboxylic acid in a suitable microcentrifuge tube or glass vial.

  • Solvent Addition: Add the minimum required volume of 100% anhydrous DMSO to achieve a high stock concentration (e.g., 10-50 mM). Using fresh, anhydrous DMSO is recommended as absorbed water can reduce solubility.[6]

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a brief (5-10 minute) sonication in a water bath to ensure all solid material is fully dissolved. Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Working Solution Preparation:

    • Add the required volume of your final aqueous buffer (e.g., PBS, TRIS) to a new tube.

    • While vortexing the buffer, add the required volume of the DMSO stock solution dropwise or in small aliquots to achieve the final desired concentration.

    • Example: To make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. Add 999 µL of buffer to a tube, then add 1 µL of the DMSO stock while vortexing.

  • Final Check: After dilution, inspect the working solution for any signs of cloudiness or precipitation. If the solution remains clear, it is ready for use. Ensure the final DMSO concentration is below the tolerance limit for your assay (typically <0.5%).

Method 2: The pH Adjustment Approach (Alternative Protocol)

This method leverages the acidic nature of the carboxylic acid group. By dissolving the compound in a basic solution, it is converted entirely to its more soluble anionic (carboxylate) salt form.[7][8]

Objective: To prepare a stock solution by deprotonating the carboxylic acid, followed by dilution and pH neutralization with a buffer.

G cluster_0 Low pH ( < pKa ) cluster_1 High pH ( > pKa ) Insoluble R-COOH (Protonated Form) Poorly Soluble Soluble R-COO⁻ (Deprotonated Form) More Soluble Insoluble->Soluble Add Base (OH⁻)

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Indole C3 Acylation

Welcome to the Technical Support Center for Indole C3 Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this pivotal reaction.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole C3 Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this pivotal reaction. 3-Acylindoles are crucial precursors for a vast array of pharmaceuticals and biologically active compounds.[1][2] However, achieving high yields and precise regioselectivity can be challenging. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding indole C3 acylation.

Q1: Why is my Friedel-Crafts acylation of an unprotected (N-H) indole giving low yields and a mix of products?

A: This is a classic and frequent challenge. The issue stems from two main factors:

  • Competing N-acylation: The indole nitrogen is also nucleophilic and can compete with the C3 position for the acylating agent, leading to the formation of N-acylindole and 1,3-diacylindole byproducts.[2][3]

  • Polymerization: The electron-rich indole ring is sensitive to the often harsh, acidic conditions of traditional Friedel-Crafts reactions, which can lead to undesired polymerization.[2][4]

To favor C3 acylation, you must carefully select your reaction components to be milder than traditional AlCl₃ systems.

Q2: What is the general mechanism for Friedel-Crafts acylation at the C3 position of indole?

A: The reaction proceeds via an electrophilic aromatic substitution mechanism.[1] The key steps are:

  • Activation: A Lewis acid or catalyst activates the acylating agent (e.g., an acyl chloride or anhydride) to generate a highly electrophilic acylium ion or a related reactive species.

  • Nucleophilic Attack: The electron-rich C3 position of the indole attacks the electrophile. This is the preferred site of attack due to the high electron density and the ability to form a resonance-stabilized intermediate (a sigma complex) without disrupting the aromaticity of the benzene portion of the molecule.

  • Deprotonation: A base removes the proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding the 3-acylindole product.[1]

G cluster_activation Step 1: Electrophile Generation cluster_attack Step 2: Nucleophilic Attack cluster_deprotonation Step 3: Deprotonation AcylHalide Acyl Halide/Anhydride LewisAcid Lewis Acid (e.g., Et₂AlCl) AcylHalide->LewisAcid Activation AcyliumIon Acylium Ion [R-C=O]⁺ LewisAcid->AcyliumIon Generates Indole Indole SigmaComplex Sigma Complex (Resonance Stabilized) Indole->SigmaComplex Attack at C3 Product 3-Acylindole SigmaComplex->Product Deprotonation CatalystRegen Catalyst Regeneration Product->CatalystRegen Restores Aromaticity

Caption: General mechanism of Friedel-Crafts C3 acylation of indole.

Q3: Are there alternatives to traditional Friedel-Crafts conditions?

A: Yes, several modern methods offer milder conditions and improved selectivity. These include:

  • Palladium-catalyzed acylation: These methods can utilize alternative acylating sources like nitriles or aldehydes under specific catalytic conditions.[5][6]

  • Organocatalysis: Metal-free approaches, for instance using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), can effectively catalyze the C3-acylation of N-protected indoles.[1]

  • Microwave-assisted synthesis: Microwave irradiation can significantly shorten reaction times and improve yields, often in combination with catalysts like metal triflates in ionic liquids.[2]

Troubleshooting Guides

This section provides a systematic approach to resolving specific experimental issues.

Problem 1: Low Yield and/or Poor Regioselectivity (C3 vs. N-acylation)

You observe a complex mixture in your crude product, with significant amounts of starting material, N-acylindole, and polymeric material, while the desired 3-acylindole yield is low.

Root Cause Analysis: This is the most common issue, especially with unprotected (N-H) indoles. The cause is typically overly harsh reaction conditions or a non-optimal choice of Lewis acid, which doesn't sufficiently differentiate between the N and C3 nucleophiles.

Solutions & Optimization Strategies:

  • Modify the Lewis Acid: The choice of Lewis acid is critical. Strong Lewis acids like AlCl₃ often lead to decomposition.[7] Milder or more specialized catalysts are recommended.

    • Dialkylaluminum Chlorides (Et₂AlCl or Me₂AlCl): These are excellent choices for suppressing N-acylation and promoting C3 selectivity with acyl chlorides. They are believed to coordinate with the indole nitrogen, increasing the nucleophilicity at C3.[4][7]

    • Metal Triflates (e.g., Y(OTf)₃, Sc(OTf)₃): These are highly effective, especially when used with acid anhydrides. They are often employed in catalytic amounts and can be recycled, making the process greener.[2]

    • Zinc Oxide (ZnO) or Zinc Chloride (ZnCl₂): Zinc salts are known to favor C3 functionalization and can be effective catalysts, sometimes used in ionic liquids or in transmetallation procedures.[8][9]

    • Iron Powder: An inexpensive and non-toxic option that has been shown to effectively catalyze regioselective C3 acylation under solvent-free conditions.[10]

  • Change the Acylating Agent:

    • Acid Anhydrides: Often provide better results than acyl chlorides when paired with catalysts like Y(OTf)₃, especially under microwave conditions.[2]

    • Nitriles: Can be used in palladium-catalyzed systems, offering an alternative pathway that avoids harsh Lewis acids.[5]

  • Optimize the Solvent:

    • Non-polar Solvents: Dichloromethane (CH₂Cl₂), dichloroethane (DCE), or carbon disulfide (CS₂) are commonly used and can influence selectivity.[4]

    • Ionic Liquids (e.g., [BMI]BF₄): Have been shown to enhance the catalytic activity of metal triflates and improve C3 selectivity, completely suppressing N-acylation in some cases.[2]

  • Consider N-Protection (As a Last Resort):

    • While avoiding protection/deprotection steps is ideal, if high C3 selectivity cannot be achieved, protecting the indole nitrogen with a group like phenylsulfonyl (PhSO₂) can effectively block N-acylation.[4] However, this adds two steps to your overall synthesis.

G Start Start: Low Yield / Poor Regioselectivity in Acylation Q_Protected Is the indole N-H protected? Start->Q_Protected P_Unprotected Problem: Competing N-acylation and/or polymerization Q_Protected->P_Unprotected No P_Protected Problem: Poor reactivity or side reactions on the ring Q_Protected->P_Protected Yes S1_LewisAcid Strategy 1: Change Lewis Acid (e.g., AlCl₃ → Et₂AlCl or Y(OTf)₃) P_Unprotected->S1_LewisAcid Q_EWG Is the protecting group strongly electron-withdrawing (EWG)? P_Protected->Q_EWG S2_Conditions Strategy 2: Modify Conditions (e.g., Microwave, Ionic Liquid) S1_LewisAcid->S2_Conditions S3_Protect Strategy 3 (Last Resort): Protect Indole Nitrogen (e.g., PhSO₂) S2_Conditions->S3_Protect A_EWG_Yes EWG deactivates the ring. Increase Lewis Acid strength or reaction temperature cautiously. Q_EWG->A_EWG_Yes Yes A_EWG_No Consider solvent effects or steric hindrance. Screen solvents (e.g., CH₂Cl₂, DCE, CS₂). Q_EWG->A_EWG_No No

Caption: Troubleshooting workflow for indole C3 acylation.

Problem 2: Reaction Fails or is Sluggish with Electron-Deficient Indoles

You are attempting to acylate an indole bearing an electron-withdrawing group (EWG) such as -NO₂ or -CN, and the reaction either does not proceed or gives very low conversion even after extended reaction times.

Root Cause Analysis: Electron-withdrawing groups deactivate the indole ring, reducing its nucleophilicity. The C3 position is no longer electron-rich enough to readily attack the acylium ion generated under standard conditions.

Solutions & Optimization Strategies:

  • Increase Reaction Severity (Cautiously):

    • Stronger Lewis Acid: A more potent Lewis acid may be required to generate a more powerful electrophile. However, this must be balanced against the risk of substrate decomposition.

    • Higher Temperature: Increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction carefully for the formation of degradation byproducts.

  • Switch to a Different Catalytic System:

    • Palladium Catalysis: Transition-metal-catalyzed reactions often have different mechanistic pathways that are less sensitive to the inherent nucleophilicity of the indole. A Pd(II)-catalyzed acylation with nitriles could be a viable alternative. Both electron-withdrawing and -donating substituents on the indole ring have been shown to be suitable for this type of reaction.[5]

Problem 3: Steric Hindrance from Substituents Leads to Low Yield

Your indole substrate has a bulky substituent at the C2 or C4 position, and the C3 acylation is proceeding with low efficiency.

Root Cause Analysis: A large group adjacent to the C3 position can sterically hinder the approach of the acylating agent, slowing down the rate of reaction.

Solutions & Optimization Strategies:

  • Use a Less Bulky Acylating Agent: If possible, switch to a smaller acylating agent. For example, acetyl chloride is less sterically demanding than pivaloyl chloride.

  • Optimize the Catalyst: Some catalytic systems may be less sensitive to steric effects. Experiment with different Lewis acids or transition metal catalysts. For instance, in some palladium-catalyzed systems, an ortho-substituted nitrile did not yield the desired product due to steric hindrance, indicating that the choice of acylating agent is critical.[5]

  • Increase Reaction Time and/or Temperature: Allowing the reaction to run for a longer period or at a moderately higher temperature may be sufficient to overcome the steric barrier.

Data Summary & Protocols

Table 1: Comparison of Optimized Conditions for C3-Acylation
Catalyst SystemAcylating AgentSolventTemp.Typical YieldKey AdvantagesReference
Et₂AlCl Acyl ChlorideCH₂Cl₂0°C to RT85-95%High C3 selectivity for unprotected indoles, mild conditions.[4][7]
Y(OTf)₃ / MW Acid Anhydride[BMI]BF₄80-120°C80-95%Fast, green, high yields, reusable catalyst system.[2][11]
Pd(OAc)₂ / d-CSA Aryl NitrileNMA120°C70-80%Alternative to Friedel-Crafts, good functional group tolerance.[5]
ZnO Acetic Anhydride[BMIM]BF₄120°C~90%Inexpensive catalyst, good yields in ionic liquid.[9]
Fe powder Benzoyl ChlorideSolvent-freeRT~95%Very cheap, non-toxic, simple, and efficient.[10]
Experimental Protocol: C3-Acylation using Diethylaluminum Chloride

This protocol is a robust method for the selective C3-acylation of unprotected indoles using acyl chlorides.[4][7]

Materials:

  • Indole (1.0 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes (1.1 mmol, 1.1 equiv)

  • Acyl chloride (1.1 mmol, 1.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the indole (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Lewis Acid Addition: Slowly add the 1.0 M solution of diethylaluminum chloride in hexanes (1.1 mL, 1.1 mmol) dropwise to the stirred solution.

  • Stirring: Stir the resulting mixture at 0 °C for 20 minutes.

  • Acylation: Add the desired acyl chloride (1.1 mmol) dropwise to the solution while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure 3-acylindole.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Indole in CH₂Cl₂ under N₂ B Cool to 0 °C A->B C Add Et₂AlCl dropwise at 0 °C B->C D Stir for 20 min at 0 °C C->D E Add Acyl Chloride dropwise at 0 °C D->E F Warm to RT Stir 1-2h (Monitor TLC) E->F G Quench with sat. NaHCO₃ (aq) F->G H Extract with CH₂Cl₂ G->H I Dry, Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for Et₂AlCl-mediated C3 acylation.

References

  • Jiang, T.S.; Wang, G.W. (2013). Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles. Organic Letters. Available at: [Link]

  • Ye, M., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science. Available at: [Link]

  • Ye, M., et al. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. PMC. Available at: [Link]

  • Polshettiwar, V., et al. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules. Available at: [Link]

  • Jiao Research Group (2020). Regiocontrol in the Oxidative Heck reaction of Indole by Ligand-Enabled Switch of the Regioselectivity-Determining Step. Available at: [Link]

  • Wang, C., et al. (2021). Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers. Available at: [Link]

  • Wang, B., et al. (2022). Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction. Organic Chemistry Frontiers. Available at: [Link]

  • Tanyeli, C., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel−Crafts Reactions of Indoles. Semantic Scholar. Available at: [Link]

  • Shaikh, A. A., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

  • Polshettiwar, V., et al. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. ResearchGate. Available at: [Link]

  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. Available at: [Link]

  • Okauchi, T., et al. (2000). ChemInform Abstract: A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. ResearchGate. Available at: [Link]

  • Wang, D., et al. (2013). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. PMC. Available at: [Link]

  • Movassaghi, M., et al. (2017). Synthesis of 3,3′-Disubstituted Indolenines Utilizing the Lewis Acid Catalyzed Alkylation of 2,3-Disubstituted Indoles with Trichloroacetimidates. PMC. Available at: [Link]

  • Tanyeli, C., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC. Available at: [Link]

  • Tanyeli, C., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. Available at: [Link]

  • Wang, M., et al. (2023). Catalytic asymmetric synthesis of indole-based atropisomers bearing silicon-stereogenic centers. PMC. Available at: [Link]

  • Papamicael, C., et al. (2022). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC. Available at: [Link]

  • Deb, M.L., et al. (2011). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Asian Journal of Chemistry. Available at: [Link]

  • Movassaghi, M., et al. (2017). Synthesis of 3,3′-Disubstituted Indolenines Utilizing the Lewis Acid Catalyzed Alkylation of 2,3-Disubstituted Indoles with Trichloroacetimidates. ResearchGate. Available at: [Link]

  • Legrand, F.-X., et al. (2014). Optimization of the catalytic enantioselective Friedel-Crafts alkylation of indole 12a with trans- -nitrostyrene 13a. ResearchGate. Available at: [Link]

  • Prakash, G. K. S., et al. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Reddy, G. C., et al. (2021). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC. Available at: [Link]

  • El-Sawy, E. R., et al. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. RSC Publishing. Available at: [Link]

  • Procter, D. J., et al. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. Available at: [Link]

  • Doyle, M. P., et al. (2009). Lewis acid catalyzed indole synthesis via intramolecular nucleophilic attack of phenyldiazoacetates to iminium ions. SciSpace. Available at: [Link]

  • Doyle, M. P., et al. (2009). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. PMC. Available at: [Link]

  • Jiang, T., & Wang, G. (2013). ChemInform Abstract: Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N-H) Indoles with Nitriles. ResearchGate. Available at: [Link]

  • Deb, M. L., et al. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. Available at: [Link]

  • Li, C., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Regioselectivity in Indole Acetylation Reactions

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: Provide mechanistic troubleshooting, validated protocols, and root-cause analyses for controlling C3 vs.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: Provide mechanistic troubleshooting, validated protocols, and root-cause analyses for controlling C3 vs. N-acetylation in indole functionalization.

Diagnostic Workflow: Controlling Ambident Nucleophilicity

Indole is an ambident nucleophile, meaning it can react at multiple sites depending on the reaction conditions. The flowchart below outlines the decision matrix for directing acetylation exclusively to your target position.

Regioselectivity Start Target Regioselectivity for Indole Acetylation? C3_Path C3-Acetylation (Thermodynamic / Soft Nucleophile) Start->C3_Path N_Path N-Acetylation (Kinetic / Hard Nucleophile) Start->N_Path C3_Issue Issue: N-Acetylation or 1,3-Diacetylation Byproducts C3_Path->C3_Issue N_Issue Issue: Poor Yield or C3-Contamination N_Path->N_Issue N_Sol Solution: Deprotonate to Indolide (NaH or KOH in THF/DMF) + Acetyl Chloride N_Issue->N_Sol N_Prod Exclusive 1-Acetylindole N_Sol->N_Prod C3_Sol1 Method A: Y(OTf)3 / [BMI]BF4 + Acetic Anhydride (MW, 80°C) C3_Issue->C3_Sol1 C3_Sol2 Method B: Fe Powder (Solvent-Free) + Acetyl Chloride (RT) C3_Issue->C3_Sol2 C3_Prod Exclusive 3-Acetylindole C3_Sol1->C3_Prod C3_Sol2->C3_Prod

Caption: Decision matrix for controlling kinetic (N-) vs. thermodynamic (C3-) indole acetylation.

Root Cause Analysis: The Causality of Regioselectivity

Why does indole acylate at the C3 and N positions? The regioselectivity of indole acetylation is governed by Hard-Soft Acid-Base (HSAB) theory and frontier molecular orbital interactions.

  • The C3 Position (Thermodynamic/Soft): The nitrogen lone pair delocalizes into the pyrrole ring, making the C3 carbon exceptionally nucleophilic—approximately 10¹³ times more reactive toward electrophilic aromatic substitution than benzene[1]. Because C3 is a "soft" nucleophilic center, it preferentially reacts with "soft" electrophiles (e.g., acylium ions stabilized by Lewis acids)[2].

  • The N Position (Kinetic/Hard): The pyrrole nitrogen is a "hard" nucleophilic center. When exposed to hard electrophiles like unactivated acetyl chloride, or when the reaction is under strict kinetic control, N-acetylation outcompetes C3-acetylation[3]. Furthermore, basic conditions deprotonate the NH group to form an indolide anion, localizing the negative charge on the nitrogen and driving exclusive N-acetylation.

The Problem: Traditional Friedel-Crafts acylation of free (NH) indoles often yields poor results due to competing N-acetylation, 1,3-diacetylation, or acid-catalyzed indole polymerization[3].

Troubleshooting Guide: Eradicating N-Acetylation in C3-Targeted Reactions

Symptom: LC-MS or NMR analysis reveals significant 1-acetylindole (N-acetyl) or 1,3-diacetylindole contamination when attempting to synthesize 3-acetylindole. Causality: The acylating agent (e.g., acetyl chloride) is too "hard," or the Lewis acid catalyst is failing to adequately coordinate and soften the electrophile. Additionally, highly acidic conditions may be triggering polymerization[4].

Validated Solution A: Microwave-Assisted Y(OTf)₃ in Ionic Liquids

Using a catalytic amount of Yttrium(III) triflate in the ionic liquid [BMI]BF₄ with acetic anhydride completely suppresses N-acetylation[3]. The ionic liquid enhances the catalytic activity of Y(OTf)₃, stabilizing the acylium intermediate and directing attack exclusively to the C3 position[3].

Step-by-Step Protocol:

  • Preparation: In a microwave-safe vessel, combine unprotected indole (1.0 mmol) and acetic anhydride (1.2 mmol).

  • Solvent & Catalyst: Add 1 mL of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄) and 10 mol% Y(OTf)₃.

  • Reaction: Irradiate in a monomode microwave synthesizer at 80 °C for 5 minutes[3].

  • Workup: Extract the product using ethyl acetate (3 × 5 mL). The Y(OTf)₃/[BMI]BF₄ catalytic system remains in the bottom layer and can be dried in a vacuum (80 °C, 30 min) and reused for up to four cycles without activity loss[5].

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate[5].

Validated Solution B: Solvent-Free Iron Powder Catalysis

For labs without microwave synthesizers or ionic liquids, inexpensive iron powder acts as a mild, highly efficient catalyst under solvent-free conditions, preventing polymerization and N-acetylation[6].

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, add indole (1.0 mmol) and iron powder (0.7 equiv)[6].

  • Addition: Dropwise add acetyl chloride (1.5 mmol) at room temperature under a nitrogen atmosphere[6]. Note: Do not reverse the addition order, as it severely impacts yield.

  • Reaction: Stir the solvent-free mixture for 20 minutes[6].

  • Workup: Extract the solid mass directly with ethyl acetate. Filter to remove the iron powder[6].

  • Purification: Perform standard aqueous workup and concentrate to yield >85% of pure 3-acetylindole[6].

Troubleshooting Guide: Achieving Exclusive N-Acetylation

Symptom: Attempted N-protection of indole with acetyl chloride yields mixtures of C3-acetylated and unreacted starting material. Causality: Neutral indole is a poor nitrogen nucleophile due to lone-pair delocalization. Without a base, the reaction defaults to the softer C3 carbon.

Validated Solution: Base-Mediated Indolide Formation

To force N-acetylation, you must convert the indole into an indolide anion. This localizes electron density on the nitrogen, transforming it into a highly reactive, hard nucleophile.

Step-by-Step Protocol:

  • Deprotonation: Dissolve indole (1.0 mmol) in anhydrous DMF or THF (5 mL) and cool to 0 °C.

  • Base Addition: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol). Stir for 30 minutes until hydrogen evolution ceases.

  • Acylation: Dropwise add acetyl chloride (1.2 mmol).

  • Completion: Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Quench: Carefully quench with ice water, extract with dichloromethane, and wash extensively with water to remove DMF.

Quantitative Performance Data

The following table summarizes the performance of various catalytic systems for the C3-acetylation of unprotected indoles, highlighting the superiority of modern green methodologies over traditional Lewis acids.

Catalytic SystemAcylating AgentSolvent / ConditionsReaction TimeYield (%)Regioselectivity
Y(OTf)₃ (10 mol%) Acetic Anhydride[BMI]BF₄ / Microwave (80 °C)5 min90 - 95%Exclusive C3
Fe Powder (0.7 eq) Acetyl ChlorideSolvent-Free / Room Temp20 min85 - 90%Exclusive C3
SnCl₄ (1.0 eq) Acetyl ChlorideCH₂Cl₂ / 0 °C to RT2 - 4 hours~75%High C3 (Trace N)
None (Thermal) Acetyl ChlorideToluene / Reflux>12 hours<40%Mixed (C3, N, 1,3)

Data synthesized from comparative Friedel-Crafts acylation studies.

Frequently Asked Questions (FAQs)

Q: Why does my C3-acetylation fail or yield poorly when using electron-deficient indoles (e.g., 5-nitroindole)? A: Electron-withdrawing groups (EWGs) at the C5 position drastically reduce the nucleophilicity of the C3 carbon. For highly deactivated indoles, mild catalysts like Et₂AlCl may fail. You must switch to stronger Lewis acids like SnCl₄ or TiCl₄ to sufficiently activate the acylating agent and force the reaction[4].

Q: Can I use N-acylbenzotriazoles instead of acetyl chloride? A: Yes. N-acylbenzotriazoles are excellent, stable alternatives to acyl chlorides. When activated by TiCl₄, they provide exceptional regioselectivity for C3 acylation by controlling the release of electrophilic species, thereby eliminating competing N-acylation pathways without requiring strictly anhydrous conditions[1].

Q: Is NH-protection absolutely necessary for C3-functionalization? A: Historically, yes. However, using the optimized Y(OTf)₃/ionic liquid[3] or iron powder[6] protocols detailed above entirely bypasses the need for the non-green protection-deprotection sequence, saving time and improving overall atom economy.

References

  • A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - Molecules (MDPI).
  • Application Notes and Protocols for Friedel-Crafts Acyl
  • Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions - Asian Journal of Chemistry.
  • Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Deriv
  • 1H-Indole-3-acetyl chloride Reactivity and Synthesis - Smolecule.

Sources

Optimization

Technical Support Center: Purification of 3-Acetyl-1H-indole-2-carboxylic Acid

This technical guide addresses the purification of 3-Acetyl-1H-indole-2-carboxylic acid , a compound presenting specific challenges due to its dual functionality (acidic carboxyl group and indole core) and potential for...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of 3-Acetyl-1H-indole-2-carboxylic acid , a compound presenting specific challenges due to its dual functionality (acidic carboxyl group and indole core) and potential for decarboxylation.

Current Status: Operational Role: Senior Application Scientist Topic: Column Chromatography Troubleshooting & Protocols

Core Challenges & Chemical Profile

Compound: 3-Acetyl-1H-indole-2-carboxylic acid Molecular Formula: C


H

NO

Key Properties:
  • Acidity: The C2-carboxylic acid is significantly acidic (pKa

    
     3-4).
    
  • Tailing Risk: High. The free acid interacts strongly with silanol groups on silica gel, leading to severe streaking.

  • Stability: Possesses a

    
    -dicarbonyl-like motif (acyl group at C3, carboxyl at C2). While generally stable, it carries a risk of decarboxylation  to 3-acetylindole under high heat or basic conditions [1, 2].
    

Troubleshooting Guide (Q&A)

Issue 1: Severe Tailing/Streaking on Silica Gel

User Question: "I am running a standard Hexane/Ethyl Acetate column, but my compound streaks from the baseline to the solvent front. I cannot separate it from impurities. What is happening?"

Technical Diagnosis: This is the most common issue with indole-2-carboxylic acids. Unmodified silica gel is slightly acidic (pH 6-7) but contains active silanol (Si-OH) sites. Your carboxylic acid moiety is hydrogen-bonding with these sites. Furthermore, the indole nitrogen can act as a hydrogen bond donor, exacerbating the "drag" effect [3].

Corrective Action: You must suppress the ionization of the carboxylic acid to ensure it travels as a neutral species.

  • Add an Acid Modifier: Add 0.5% to 1.0% Acetic Acid (AcOH) or Formic Acid to both your mobile phase solvents.

    • Example System: DCM : MeOH : AcOH (95 : 4 : 1).

  • Column Pre-treatment: Flush the packed column with the acidified mobile phase before loading your sample. This deactivates the most aggressive silanol sites.

Issue 2: Compound Precipitates on the Column (Clogging)

User Question: "I dissolved my sample in a small amount of DCM, but as soon as it hit the column, it precipitated and blocked the flow. The band isn't moving."

Technical Diagnosis: 3-Acetyl-1H-indole-2-carboxylic acid has poor solubility in non-polar solvents like DCM or Hexane/EtOAc mixtures, especially at high concentrations. When the sample hits the silica bed, the solvent partitions, and the compound crashes out.

Corrective Action: Switch to Dry Loading (Solid Load).

  • Dissolve your crude material in a solvent it dissolves in freely (e.g., THF, Acetone, or Methanol).

  • Add Celite 545 or Silica Gel (ratio 1:2 sample to solid).

  • Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.

  • Load this powder carefully onto the top of your packed column. This eliminates solubility issues during the critical loading phase [4].

Issue 3: Product Loss / Decarboxylation

User Question: "My NMR shows the product is clean, but my yield is 30% lower than expected, and I see a new spot on TLC that matches 3-acetylindole."

Technical Diagnosis: You are likely experiencing thermal decarboxylation.[1] The electron-withdrawing acetyl group at C3 facilitates the loss of CO


 from the C2 position, particularly if the rotary evaporator bath is too hot or if the compound sits on slightly basic silica for too long [1, 5].

Corrective Action:

  • Temperature Control: Never exceed 40°C on the rotary evaporator water bath.

  • Avoid Bases: Do not use triethylamine (TEA) or ammonia in your mobile phase. While TEA reduces tailing for basic indoles, it promotes salt formation and potential decarboxylation for this acidic indole.

  • Speed: Do not leave the compound adsorbed on silica overnight. Run the column immediately after loading.

Frequently Asked Questions (FAQ)

Q: Can I use Reverse Phase (C18) chromatography instead? A: Yes, and it is often superior. If you have access to a C18 flash column, use a water/methanol or water/acetonitrile gradient with 0.1% Formic Acid or 0.1% TFA .

  • Why: C18 eliminates the silanol interaction issues. The compound will elute sharply based on hydrophobicity. The water solubility of the impurities (often inorganic salts or highly polar coupling reagents) makes separation easier.

Q: How do I visualize this compound on TLC? A:

  • UV (254 nm): The indole core is strongly UV active.

  • Ehrlich’s Reagent: Stains indoles pink/purple. (Note: The electron-withdrawing acetyl group at C3 might deactivate the ring, making this stain slower/fainter than for unsubstituted indoles).

  • Bromocresol Green: Stains carboxylic acids yellow on a blue background. This is specific for your functional group.

Q: What is the recommended solvent system for TLC development? A: Start with DCM : MeOH : AcOH (90 : 9 : 1) .

  • If Rf < 0.2, increase MeOH to 15%.

  • If Rf > 0.8, switch to EtOAc : Hexane : AcOH (50 : 49 : 1).

Experimental Protocol: Purification Workflow

Objective: Purify 1.0 g of crude 3-Acetyl-1H-indole-2-carboxylic acid.

Materials
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase A: Dichloromethane (DCM) + 1% Acetic Acid.

  • Mobile Phase B: Methanol (MeOH) + 1% Acetic Acid.

  • Solid Load: Celite 545.

Step-by-Step Procedure
  • Sample Preparation (Dry Load):

    • Dissolve 1.0 g crude mixture in 10 mL THF/MeOH (1:1).

    • Add 2.0 g Celite 545.

    • Rotovap to dryness (Bath temp < 40°C). Ensure the result is a fine, dry powder.

  • Column Packing:

    • Pack a column (approx. 3 cm diameter, 15 cm height) with Silica Gel using 100% Mobile Phase A (DCM + 1% AcOH).

    • Critical: Flush with 2 column volumes (CV) of this solvent to acidify the silica bed.

  • Loading:

    • Carefully pour the dry sample/Celite powder onto the top of the wet silica bed.

    • Add a 1 cm layer of sand on top to protect the bed.

  • Elution Gradient:

    • 0-5 mins: Isocratic 100% A (Elutes non-polar impurities).

    • 5-20 mins: Linear Gradient 0%

      
       5% B (Introduction of MeOH).
      
    • 20-40 mins: Linear Gradient 5%

      
       10% B.
      
    • Target Rf: The product typically elutes between 3% and 8% MeOH in DCM.

  • Fraction Analysis:

    • Spot fractions on TLC.[2][3][4][5] Develop in DCM:MeOH:AcOH (90:9:1).

    • Pool fractions containing the spot at Rf ~0.3-0.4.

  • Isolation:

    • Concentrate pooled fractions under reduced pressure.

    • Azeotrope: If acetic acid smell persists, add Toluene and rotovap again to co-evaporate the acetic acid.

Visualization: Purification Logic & Setup

Diagram 1: Purification Decision Tree

This logic flow ensures you select the correct loading and phase based on your specific crude mixture properties.

purification_logic Start Start: Crude 3-Acetyl-1H-indole-2-COOH SolubilityCheck Check Solubility in DCM/Hexane Start->SolubilityCheck Soluble Soluble (>50mg/mL) SolubilityCheck->Soluble Insoluble Insoluble/Cloudy SolubilityCheck->Insoluble LiquidLoad Liquid Load (DCM + 1% AcOH) Soluble->LiquidLoad DryLoad Dry Load (Celite/Silica + MeOH -> Evap) Insoluble->DryLoad ColumnType Select Column Phase LiquidLoad->ColumnType DryLoad->ColumnType NormalPhase Normal Phase Silica (Requires Acid Modifier) ColumnType->NormalPhase Standard Lab ReversePhase Reverse Phase C18 (Recommended if available) ColumnType->ReversePhase High Purity Req EluentNP Eluent: DCM/MeOH + 1% AcOH NormalPhase->EluentNP EluentRP Eluent: H2O/MeCN + 0.1% Formic Acid ReversePhase->EluentRP

Caption: Decision tree for selecting loading technique and stationary phase based on solubility and purity requirements.

Diagram 2: Column Setup for Acidic Indoles

Visualizing the specific modification required for the stationary phase.

column_setup cluster_column Recommended Column Stack Solvent Mobile Phase Reservoir (DCM + MeOH + 1% AcOH) SandTop Sand Layer (Protective) Solvent->SandTop Sample Sample Adsorbed on Celite (Dry Load) SandTop->Sample Silica Silica Gel Bed (Pre-equilibrated with 1% AcOH) Sample->Silica SandBottom Sand Layer / Cotton Silica->SandBottom Stopcock Eluate Collection SandBottom->Stopcock

Caption: Physical setup of the column emphasizing the dry load layer and acidified silica bed.

References

  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. Retrieved from organicchemistrytutor.com. Link

  • Piers, E., et al. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.[6] ResearchGate. Link

  • BenchChem. Technical Support Center: Purification of Indole Derivatives by Column Chromatography. Retrieved from benchchem.com. Link

  • Org. Synth. (2025).[7][8] Purification of Organic Compounds by Flash Column Chromatography.[5][8] Org.[2][5][9] Synth. 2025, 102, 276–302. Link

  • Murakami, Y., et al. A Simple General Method for the Acylation of Ethyl Indole-2-Carboxylates. Heterocycles.[5][10] Link

Sources

Troubleshooting

Technical Support Center: Stability of 3-Acetyl-1H-indole-2-carboxylic Acid

Welcome to the technical support center for 3-Acetyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Acetyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions.

Introduction

3-Acetyl-1H-indole-2-carboxylic acid is a versatile intermediate in organic synthesis and medicinal chemistry. Its indole scaffold is a privileged structure in many biologically active compounds. However, the presence of both a carboxylic acid at the 2-position and an acetyl group at the 3-position introduces potential stability challenges, particularly in acidic environments. Understanding these liabilities is crucial for the successful design of synthetic routes, formulation development, and analytical method validation. This guide provides a comprehensive overview of the potential degradation pathways and offers practical solutions to mitigate these issues.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the handling and reaction of 3-Acetyl-1H-indole-2-carboxylic acid in acidic media.

Issue 1: Low or No Yield of Desired Product in Acid-Catalyzed Reactions

Question: I am attempting an acid-catalyzed reaction with 3-Acetyl-1H-indole-2-carboxylic acid, but I am observing very low yields of my target molecule and the appearance of multiple unknown byproducts on my TLC/LC-MS. What is happening?

Answer:

The primary suspect in this scenario is the acid-catalyzed degradation of your starting material. Indole-2-carboxylic acids are known to be susceptible to decarboxylation under acidic conditions, especially at elevated temperatures.[1][2][3] The acetyl group at the 3-position can further influence the electron density of the indole ring, potentially affecting the rate of this degradation.

Probable Causes & Solutions:

Probable CauseExplanationRecommended Solution
Decarboxylation The carboxylic acid group at the C2 position of the indole ring can be lost as carbon dioxide under acidic conditions, particularly with heating.[1][2] This is a common reactivity pattern for heteroaromatic carboxylic acids.1. Milder Acid Catalysts: Switch from strong mineral acids (e.g., H₂SO₄, HCl) to milder organic acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids that are less prone to promoting decarboxylation. 2. Lower Reaction Temperature: If the reaction kinetics allow, perform the reaction at a lower temperature to minimize the rate of decarboxylation. 3. Anhydrous Conditions: The presence of water can facilitate hydrolytic side reactions. Ensure all solvents and reagents are thoroughly dried.
Hydrolysis of Acetyl Group While generally stable, the acetyl group could be susceptible to hydrolysis under harsh acidic conditions (e.g., concentrated strong acids, prolonged heating), leading to the formation of 3-hydroxy-1H-indole-2-carboxylic acid.1. Control Acid Concentration: Use the minimum effective concentration of the acid catalyst. 2. Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction and subsequent degradation.
Ring Protonation and Polymerization Strong acids can protonate the indole ring, making it susceptible to polymerization or other undesired side reactions, often resulting in the formation of dark, insoluble materials.1. Use of a Protecting Group: If compatible with your overall synthetic scheme, consider protecting the indole nitrogen (e.g., with a tosyl or BOC group) to modulate the ring's reactivity. 2. Optimize Solvent: The choice of solvent can influence the stability of the protonated indole. A less polar, aprotic solvent may be beneficial.

Experimental Protocol: Screening for Optimal Acid Catalyst

This protocol outlines a small-scale experiment to quickly identify a suitable acid catalyst that promotes your desired reaction while minimizing the degradation of 3-Acetyl-1H-indole-2-carboxylic acid.

  • Setup: Arrange a series of small reaction vials (e.g., 1-2 mL).

  • Reagents: In each vial, place an equal amount of 3-Acetyl-1H-indole-2-carboxylic acid and your reaction partner.

  • Solvent: Add the same volume of your chosen anhydrous solvent to each vial.

  • Catalyst Addition: To each vial, add a different acid catalyst (e.g., Vial 1: p-TsOH, Vial 2: Sc(OTf)₃, Vial 3: Acetic Acid, Vial 4: HCl in dioxane). Ensure equimolar amounts of the catalyst are used.

  • Reaction: Stir all vials at the desired reaction temperature.

  • Monitoring: At regular intervals (e.g., 30 min, 1 hr, 2 hr), take a small aliquot from each vial and analyze by TLC or LC-MS to assess the formation of the desired product and any degradation products.

  • Analysis: Compare the results to identify the catalyst that provides the best conversion to your product with the least amount of byproduct formation.

Issue 2: Inconsistent Results in Forced Degradation Studies

Question: I am performing forced degradation studies on a drug substance containing the 3-Acetyl-1H-indole-2-carboxylic acid moiety as per ICH guidelines.[4][5] My results under acidic stress are highly variable. Why is this happening and how can I get reproducible data?

Answer:

Forced degradation studies are designed to intentionally degrade a sample to identify potential degradation products and validate the stability-indicating nature of analytical methods.[6][7][8] The variability you are observing is likely due to the sensitive nature of the indole-2-carboxylic acid scaffold to subtle changes in experimental conditions.

Key Factors Influencing Reproducibility:

FactorImpact on DegradationBest Practices for Control
Precise pH Control The rate of acid-catalyzed degradation is highly dependent on the hydronium ion concentration. Small variations in the initial pH can lead to significant differences in the degradation profile.- Use a calibrated pH meter for all solutions. - Prepare fresh acidic solutions for each experiment. - Consider using buffered solutions if compatible with your analytical method.
Temperature Fluctuation Degradation reactions are temperature-sensitive. Inconsistent heating can lead to variable degradation rates.- Use a precisely controlled heating block or water bath. - Ensure uniform heating of all samples.
Headspace and Oxygen Content While the primary concern under acidic conditions is hydrolysis and decarboxylation, oxidative degradation can also occur, especially if trace metals are present. The amount of oxygen in the headspace of your reaction vessel can influence this.- Use consistent vial sizes and fill volumes. - For highly sensitive compounds, consider purging the headspace with an inert gas like nitrogen or argon.
Purity of Starting Material The presence of impurities, such as residual catalysts from the synthesis of 3-Acetyl-1H-indole-2-carboxylic acid, can catalyze degradation pathways.- Ensure the starting material is of high purity. - If necessary, purify the material before conducting forced degradation studies.

Workflow for a Robust Forced Degradation Study

G A 3-Acetyl-1H-indole-2-carboxylic acid B Protonation at C3 A->B H+ C Intermediate Cation B->C Tautomerization D Decarboxylation (-CO2) C->D Heat E 3-Acetylindole D->E Deprotonation

Caption: Proposed decarboxylation pathway of 3-Acetyl-1H-indole-2-carboxylic acid.

Q2: Are there any "safe" acidic conditions for working with this compound?

A2: "Safe" is relative to the intended transformation and reaction time. For short-term manipulations at room temperature, dilute aqueous solutions of weak acids (e.g., 0.1 M acetic acid) are generally well-tolerated. For synthetic transformations, anhydrous conditions with milder Lewis acids or sterically hindered organic acids at controlled temperatures are recommended. It is always advisable to perform a small-scale pilot reaction to assess stability under your specific conditions.

Q3: How should I store 3-Acetyl-1H-indole-2-carboxylic acid?

A3: To ensure long-term stability, 3-Acetyl-1H-indole-2-carboxylic acid should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). Avoid storing it in the presence of acidic vapors.

Q4: Can I use this compound in peptide synthesis involving acidic deprotection steps?

A4: Caution is advised. Standard peptide synthesis protocols often involve strong acids like trifluoroacetic acid (TFA) for deprotection of groups like Boc. These conditions can potentially lead to the decarboxylation of 3-Acetyl-1H-indole-2-carboxylic acid. If its incorporation is necessary, it would be prudent to:

  • Incorporate it late in the synthesis sequence to minimize exposure to repeated acid treatments.

  • Investigate alternative, milder deprotection strategies if possible.

  • Thoroughly characterize the final peptide to confirm the integrity of the indole moiety.

Q5: What analytical techniques are best for monitoring the stability of 3-Acetyl-1H-indole-2-carboxylic acid?

A5: A stability-indicating HPLC method is the gold standard. * HPLC with UV detection: A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic or acetic acid) can effectively separate the parent compound from its potential degradants like 3-acetylindole.

  • LC-MS/MS: This is invaluable for identifying and characterizing unknown degradation products. It provides molecular weight information that is crucial for elucidating degradation pathways.

III. References

  • AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS. AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Canadian Science Publishing. Available from: [Link]

  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. Available from: [Link]

  • A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. ACS Publications. Available from: [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. Available from: [Link]

  • Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Forced degradation study: Topics by Science.gov. Science.gov. Available from: [Link]

  • Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry. Available from: [Link]

  • 3-substituted amino-1h-indole-2-carboxylic acid and 3-substituted amino-benzo' b! thiophene-2-carboxylic acid derivatives as interieukin-4 gene expression inhibitors. Google Patents. Available from:

  • Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents. Available from:

  • Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • 3-acetylindole. Sciencemadness Discussion Board. Available from: [Link]

  • The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. ResearchGate. Available from: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. Available from: [Link]

  • Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. ResearchGate. Available from: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available from: [Link]

  • Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents. Available from:

  • Synthesis from Carboxylic Acid Derivatives. Thieme. Available from: [Link]

  • Formation of carboxylic acids during degradation of monosaccharides. Czech Journal of Food Sciences. Available from: [Link]

  • The degradation of carboxylic acids into aldehydes. Semantic Scholar. Available from: [Link]

  • Effect of alifatic carboxylic acids on the photocatalytic degradation of p-nitrophenol. accedaCRIS. Available from: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available from: [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available from: [Link]

  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. arkat usa. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Predicted 1H NMR Spectrum of 3-Acetyl-1H-indole-2-carboxylic Acid

An In-Depth Technical Guide to the 1H NMR Chemical Shifts of 3-Acetyl-1H-indole-2-carboxylic Acid: A Comparative Analysis For researchers and professionals in drug development and chemical synthesis, precise structural e...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Chemical Shifts of 3-Acetyl-1H-indole-2-carboxylic Acid: A Comparative Analysis

For researchers and professionals in drug development and chemical synthesis, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for determining the structure of organic molecules. This guide provides a detailed analysis of the 1H NMR spectrum of 3-Acetyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry.

Due to the absence of a publicly available, experimentally verified spectrum for 3-Acetyl-1H-indole-2-carboxylic acid, this guide presents a predicted spectrum grounded in established principles of NMR spectroscopy and supported by experimental data from structurally analogous compounds. By comparing the predicted chemical shifts with those of Indole-2-carboxylic acid and 3-Acetylindole, we can dissect the electronic influence of the acetyl and carboxylic acid groups on the indole scaffold. This comparative approach not only facilitates the structural verification of the target molecule but also deepens the understanding of substituent effects in NMR.

The following table summarizes the predicted 1H NMR chemical shifts for 3-Acetyl-1H-indole-2-carboxylic acid. These predictions are derived from the analysis of substituent chemical shift (SCS) effects observed in the reference compounds, Indole-2-carboxylic acid and 3-Acetylindole. The spectrum is predicted for a DMSO-d6 solution, a common solvent for this class of compounds due to its ability to dissolve polar analytes and exchange with labile protons.[1][2][3][4]

Table 1: Predicted 1H NMR Data for 3-Acetyl-1H-indole-2-carboxylic acid in DMSO-d6

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)~12.5broad singlet-
H-4~7.8doublet~8.0
H-5~7.2triplet~7.5
H-6~7.3triplet~7.5
H-7~7.6doublet~8.0
CH3 (Acetyl)~2.6singlet-
COOH~13.5very broad singlet-

Comparative Analysis: Understanding Substituent Effects

The key to predicting and interpreting the spectrum of 3-Acetyl-1H-indole-2-carboxylic acid lies in understanding how the electron-withdrawing acetyl (-COCH3) and carboxylic acid (-COOH) groups perturb the electron density of the indole ring.

Molecular Structure and Proton Numbering

To facilitate discussion, the standard numbering for the indole ring is used.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) A 1. Weigh Sample (5-10 mg) B 2. Add Solvent (0.6-0.7 mL DMSO-d6) A->B C 3. Add TMS Standard (optional, 1 drop) B->C D 4. Dissolve Sample (Vortex/sonicate) C->D E 5. Transfer to NMR Tube D->E F 6. Insert Sample & Lock E->F To Spectrometer G 7. Shim Spectrometer F->G H 8. Set Acquisition Parameters (e.g., 16 scans, 45° pulse) G->H I 9. Acquire Spectrum H->I J 10. Process Data (Fourier Transform, Phase/Baseline Correction) I->J K 11. Reference Spectrum (TMS to 0.00 ppm or DMSO to 2.50 ppm) J->K

Caption: Standard workflow for NMR analysis.

Detailed Methodologies
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-Acetyl-1H-indole-2-carboxylic acid and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO is chosen for its excellent solvating power for polar indole derivatives. [1][2] * Trustworthiness Check: Ensure the DMSO-d6 is from a sealed ampoule to minimize water contamination, which would otherwise appear as a broad peak around 3.33 ppm.

    • If an internal standard is required for precise quantification, add one drop of a dilute tetramethylsilane (TMS) solution in DMSO-d6.

    • Securely cap the vial and vortex or sonicate gently until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring the liquid height is at least 4 cm.

  • Spectrometer Setup and Data Acquisition (400 MHz example):

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d6 solvent. This step is critical for maintaining field stability during the experiment.

    • Shim the magnetic field to achieve a narrow and symmetrical lineshape for the solvent peak. This maximizes spectral resolution.

    • Set the appropriate acquisition parameters. A standard proton experiment would involve:

      • Pulse Angle: 30-45°

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 16-64 (increase for dilute samples)

    • Initiate the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Reference the spectrum. If TMS was not added, the residual protonated DMSO-d6 peak can be set to 2.50 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

Conclusion

This guide provides a robust framework for understanding the 1H NMR spectrum of 3-Acetyl-1H-indole-2-carboxylic acid. By dissecting the electronic contributions of the C2-carboxyl and C3-acetyl substituents and comparing them to simpler, experimentally verified analogues, we have established a reliable set of predicted chemical shifts. This comparative methodology, coupled with the detailed experimental protocol, equips researchers with the necessary tools to confidently identify and characterize this molecule and other related indole derivatives, ensuring high scientific integrity in their synthetic and drug development endeavors.

References

  • Wang, Z. et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

  • Elshahary, A. et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway. RSC. [Link]

  • Safari, J. et al. (2012). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. ResearchGate. [Link]

  • PubChem. 3-Acetylindole. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • RSC Publishing. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. [Link]

  • NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. [Link]

  • Wang, Z. et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PubMed Central. [Link]

  • e-PG Pathshala. 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • ResearchGate. 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Aydın, A. et al. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online. [Link]

  • Al-dujaili, A. H. (2019). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society. [Link]

  • Joseph-Nathan, P. et al. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES. [Link]

  • University of Colorado Boulder. Table of Characteristic Proton NMR Shifts. [Link]

  • Magritek. Methyl 1H-indole-3-carboxylate. [Link]

  • International Journal of Pharmacy and Technology. (2016). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. [Link]

  • Al-Ostath, A. et al. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Dovepress. [Link]

Sources

Comparative

Resolving the Carbonyl Peak in 3-Acetylindoles: A Comparative Guide to ATR-FTIR vs. Transmission Spectroscopy

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in drug development is the accurate spectral characterization of highly conjugated, hydrogen-bonded pharmacophores. 3-Acetylin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in drug development is the accurate spectral characterization of highly conjugated, hydrogen-bonded pharmacophores. 3-Acetylindole and its derivatives are crucial intermediates in the synthesis of novel antimicrobial and anti-inflammatory agents[1].

However, analyzing the carbonyl (C=O) peak of 3-acetylindoles via Fourier Transform Infrared (FTIR) spectroscopy requires a nuanced understanding of both molecular physics and instrument mechanics. This guide objectively compares the performance of Diamond Attenuated Total Reflectance (ATR-FTIR) against classical Transmission FTIR (KBr Pellet) , providing the causality behind experimental choices and self-validating protocols to ensure data integrity.

The Mechanistic Challenge: Why the 3-Acetylindole Carbonyl is Unique

To select the correct analytical tool, we must first understand the molecule. In a standard aliphatic ketone, the C=O stretching frequency (


) typically appears around 1715 cm⁻¹. However, in 3-acetylindole, this peak experiences a massive shift down to approximately 1625 cm⁻¹[2].

The Causality Behind the Shift:

  • Conjugation: The acetyl group at the C3 position is nearly coplanar with the indole ring (with a dihedral angle of only ~1.75°), allowing for extended

    
    -conjugation that weakens the C=O double bond character[3].
    
  • Intermolecular Hydrogen Bonding: In the solid state, 3-acetylindole molecules self-assemble into continuous chains along the[101] crystallographic direction. Each molecule acts as both a donor and acceptor, forming strong N-H...O=C hydrogen bonds (graph set C(6))[3].

Because this 1625 cm⁻¹ peak is highly sensitive to its polymorphic environment, the method of sample preparation directly dictates the accuracy of your spectral data.

Technology Comparison: ATR-FTIR vs. KBr Transmission

When evaluating 3-acetylindoles, researchers must choose between preserving the pristine solid state or maximizing absolute transmission sensitivity.

Diamond ATR-FTIR

ATR-FTIR utilizes total internal reflection to generate an evanescent wave that penetrates the sample to a depth of 1-2 µm. It allows for the direct measurement of solid-state samples by pressing them against a high-refractive-index crystal (e.g., diamond) without dilution[4].

  • The Advantage: It eliminates the extensive, time-consuming sample preparation required by traditional transmittance spectroscopy, preserving the sample in its pristine condition[4].

KBr Pellet Transmission

The classical transmission method involves uniformly dispersing 0.1 to 1.0% of the sample within an infrared-transparent alkali halide matrix (Potassium Bromide)[5].

  • The Advantage: Because the infrared beam passes through a longer effective pathlength, KBr pellets offer superior sensitivity for detecting trace components and yield high-quality, classic transmission spectra with flat baselines ideal for historical library matching[6].

Comparative Data Analysis

The table below summarizes the quantitative and qualitative performance differences when analyzing the 1625 cm⁻¹ carbonyl peak of 3-acetylindole.

Analytical ParameterDiamond ATR-FTIRKBr Pellet TransmissionMechanistic Causality
Carbonyl Peak (

)
~1621 cm⁻¹ (Slight red-shift)1625 cm⁻¹ (True baseline)[2]ATR spectra are subject to anomalous dispersion near strong absorption bands, slightly shifting peaks to lower wavenumbers compared to true transmission[6].
N-H Stretch (

)
Sharp, well-definedBroadened / ObscuredKBr is highly hygroscopic. Absorbed moisture creates a broad O-H band (~3400 cm⁻¹) that overlaps the indole N-H stretch (3100-3400 cm⁻¹)[1].
Lattice Integrity PreservedHigh Risk of DisruptionThe 8 tons of pressure required for KBr pellets[5] can mechanochemically disrupt the delicate N-H...O=C hydrogen-bonded chains[3].
Preparation Time < 1 minute10 - 15 minutesATR requires no dilution or grinding[7]; KBr requires precise weighing, homogenization, and vacuum pressing[5].
Sensitivity Surface-level (~1-2 µm depth)Bulk analysisKBr provides a longer effective pathlength, making it superior for trace analysis[6].

Experimental Workflows

FTIR_Workflow cluster_ATR Diamond ATR-FTIR cluster_KBr Transmission FTIR Sample 3-Acetylindole Solid Powder ATR_Load Place on Diamond Crystal (No Dilution) Sample->ATR_Load KBr_Mix Grind with KBr (0.1 - 1.0% ratio) Sample->KBr_Mix ATR_Press Apply 75 psi Pressure (Anvil Clamp) ATR_Load->ATR_Press ATR_Scan Evanescent Wave Interrogation ATR_Press->ATR_Scan Data Spectral Resolution of C=O Peak (~1625 cm⁻¹) ATR_Scan->Data KBr_Press Hydraulic Press (8 Tons, Vacuum) KBr_Mix->KBr_Press KBr_Scan Direct Infrared Beam Transmission KBr_Press->KBr_Scan KBr_Scan->Data

Experimental workflow comparing ATR-FTIR and KBr transmission methods for 3-acetylindole analysis.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, follow these step-by-step methodologies. Each protocol is designed as a self-validating system to prevent false spectral artifacts.

Protocol A: Diamond ATR-FTIR (Recommended for Polymorph & H-Bond Analysis)
  • System Validation (Background): Clean the diamond crystal with high-purity isopropanol and allow it to evaporate. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Verify the baseline is flat to confirm crystal cleanliness.

  • Sample Loading: Deposit approximately 2-5 mg of pristine 3-acetylindole powder directly onto the center of the ATR crystal[7].

  • Pressure Application: Lower the pressure anvil and apply a consistent pressure (up to 75 psi) to ensure intimate optical contact between the sample and the crystal[7]. Causality: Insufficient pressure leads to poor signal-to-noise ratios, while excessive pressure can damage the crystal.

  • Data Acquisition: Collect the sample spectrum. Apply an ATR correction algorithm in your spectroscopy software to compensate for the wavelength-dependent penetration depth, normalizing the relative intensities for accurate interpretation.

Protocol B: KBr Pellet Transmission (Recommended for Trace Impurity Profiling)
  • Matrix Preparation: Dry IR-grade Potassium Bromide (KBr) at 110 °C for two to three hours to eliminate absorbed moisture[5]. Store in a desiccator.

  • Sample Dilution: Accurately weigh ~1 mg of 3-acetylindole and ~200 mg of the dried KBr[5].

  • Homogenization: Grind the mixture thoroughly in an agate mortar to achieve a uniform dispersion with a particle size <2 µm. Causality: Particles larger than the infrared wavelength will cause severe baseline sloping due to the Christiansen scattering effect.

  • Pellet Pressing: Transfer the powder to a 13 mm pellet-forming die. Apply a force of approximately 8 tons under a vacuum of several mm Hg for 2-3 minutes[5]. Causality: The vacuum prevents air pockets, ensuring a perfectly transparent disc that minimizes light scattering.

  • System Validation (Blank): Always press a pure KBr pellet using the exact same parameters to use as your background scan. This subtracts any residual moisture introduced during the pressing phase.

  • Data Acquisition: Place the sample pellet in the transmission holder and collect the spectrum.

Conclusion

For the routine analysis of 3-acetylindoles, Diamond ATR-FTIR is objectively the superior choice. By eliminating the high-pressure and hygroscopic matrix conditions of the KBr method, ATR preserves the critical N-H...O=C hydrogen-bonded chains[3], ensuring that the carbonyl stretch observed at ~1625 cm⁻¹[2] accurately reflects the true solid-state chemistry of the pharmacophore. KBr transmission should be reserved strictly for applications requiring maximum absolute sensitivity for trace impurities[6].

References

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Strategies for the Structural Elucidation of 3-Acetyl-1H-indole-2-carboxylic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Platform Comparison, Mechanistic Fragmentation, and Validated Protocols Executive Summary & Chemical Context The accurate ide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Platform Comparison, Mechanistic Fragmentation, and Validated Protocols

Executive Summary & Chemical Context

The accurate identification and quantification of indole derivatives are critical in pharmaceutical development and plant metabolomics[1]. 3-Acetyl-1H-indole-2-carboxylic acid (C₁₁H₉NO₃, Exact Mass: 203.0582 Da) presents a unique analytical challenge due to the presence of two reactive functional groups on the indole core: a thermally labile carboxylic acid at the C2 position and an acetyl group at the C3 position.

This guide objectively compares the two primary mass spectrometry (MS) platforms—Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Impact-Mass Spectrometry (GC-EI-MS) —evaluating their performance, required sample preparation, and resulting fragmentation patterns.

Platform Performance Comparison: LC-ESI-MS/MS vs. GC-EI-MS

The choice of MS platform dictates the integrity of the data. Carboxylic acids attached to an indole core are notoriously prone to thermal decarboxylation[2]. If 3-Acetyl-1H-indole-2-carboxylic acid is injected directly into a GC inlet at 250°C without derivatization, it will rapidly lose CO₂, yielding an artifact peak identical to 3-acetylindole. Therefore, LC-ESI-MS/MS is generally the superior, self-validating system for this compound, as soft ionization preserves the intact precursor ion[3].

Table 1: Objective Comparison of Analytical Platforms
ParameterLC-ESI-MS/MS (Recommended)GC-EI-MS (Alternative)
Ionization Type Soft Ionization (ESI)Hard Ionization (EI, 70 eV)
Precursor Ion Intact [M+H]+ at m/z 204.06Molecular Ion [M]+ at m/z 203 (if derivatized)
Thermal Degradation None (Analyzed at near-ambient temp)High risk of decarboxylation artifact
Derivatization Not requiredMandatory (e.g., Silylation via BSTFA)
Sensitivity High (pg/mL range in MRM mode)Moderate (ng/mL range)
Best Use Case High-throughput quantification, intact structural confirmationLibrary matching (NIST), volatile matrix analysis

Mechanistic Fragmentation Pathways (ESI-CID-MS/MS)

Understanding the causality behind the fragmentation pattern is essential for accurate spectral interpretation. In positive ESI mode, 3-Acetyl-1H-indole-2-carboxylic acid readily forms a protonated molecule [M+H]+ at m/z 204.06. Upon isolation and Collision-Induced Dissociation (CID), the molecule undergoes specific, predictable cleavages[2].

  • Decarboxylation Pathway (-44 Da): The most dominant primary fragmentation is the neutral loss of CO₂ from the C2 carboxylic acid group, yielding an intense product ion at m/z 160. This cleavage is highly favored because the resulting charge is stabilized by the adjacent indole nitrogen[2].

  • Deacetylation Pathway (-43 Da): A competing pathway involves the radical loss of the acetyl group (CH₃CO•) from the C3 position, resulting in a fragment at m/z 161.

  • Dehydration Pathway (-18 Da): Minor loss of water from the carboxylic acid yields m/z 186.

  • Core Formation: Subsequent secondary fragmentation of the m/z 160 and m/z 161 intermediates converges on the bare indole core at m/z 117.

Table 2: ESI-MS/MS Quantitative Fragmentation Data
Precursor Ion (m/z)Product Ion (m/z)Mass Loss (Da)Neutral/Radical LostStructural AssignmentRelative Abundance
204.06160.0744CO₂[M+H - CO2]+100% (Base Peak)
204.06161.0443CH₃CO•[M+H - COCH3]+~45%
204.06186.0518H₂O[M+H - H2O]+~15%
204.06117.0587CO₂ + CH₃CO•Indole Core~30%
Visualization: Fragmentation Logic Tree

Fragmentation M Precursor Ion [M+H]+ m/z 204 F1 [M+H - H2O]+ m/z 186 M->F1 - H2O (18 Da) F2 [M+H - CO2]+ m/z 160 M->F2 - CO2 (44 Da) F3 [M+H - COCH3]+ m/z 161 M->F3 - COCH3 (43 Da) F4 Indole Core m/z 117 F2->F4 - COCH3 (43 Da) F3->F4 - CO2 (44 Da)

Fig 1: ESI-MS/MS CID fragmentation logic of 3-Acetyl-1H-indole-2-carboxylic acid.

Validated Experimental Protocols

To ensure trustworthiness, every analytical run must be treated as a self-validating system. This means incorporating internal standards, matrix blanks, and pre-run system suitability checks to rule out false positives caused by in-source fragmentation or thermal degradation[3].

Protocol A: LC-ESI-MS/MS Workflow (Gold Standard)

Objective: Direct quantification without derivatization.

  • Sample Preparation: Extract the sample using cold methanol (-20°C) to arrest enzymatic activity. Centrifuge at 14,000 x g for 10 minutes.

  • Internal Standard Addition: Spike the supernatant with 10 ng/mL of an isotopically labeled internal standard (e.g., Indole-2-carboxylic acid-d4) to correct for matrix effects.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

  • MS/MS Acquisition: Operate the mass spectrometer in Positive ESI Multiple Reaction Monitoring (MRM) mode. Monitor the primary transition m/z 204.1 → 160.1 (Quantifier) and the secondary transition m/z 204.1 → 117.1 (Qualifier)[1].

Protocol B: GC-EI-MS Workflow (Alternative)

Objective: Analysis via electron impact requiring mandatory protection of the -COOH group.

  • Sample Drying: Transfer 100 µL of the extract to a glass vial and evaporate to complete dryness under a gentle stream of nitrogen. Crucial: Any residual moisture will quench the derivatization reagent.

  • Derivatization (Silylation): Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes. This converts the carboxylic acid to a volatile trimethylsilyl (TMS) ester, preventing thermal decarboxylation in the GC inlet.

  • GC Separation: Inject 1 µL (splitless mode) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Inlet temperature: 250°C.

  • EI-MS Acquisition: Scan range m/z 50–500 at 70 eV. Look for the molecular ion of the TMS-derivatized compound at m/z 275.

Visualization: Analytical Decision Workflow

Workflow S1 Sample Extract (3-Acetyl-1H-indole-2-carboxylic acid) S2 BSTFA / TMCS Derivatization S1->S2 Alternative (Requires protection) S3 LC-ESI-MS/MS (Direct Analysis) S1->S3 Preferred (No thermal degradation) S4 GC-EI-MS (Volatile Analysis) S2->S4 S5 Data: m/z 204 -> 160 (Intact Precursor) S3->S5 S6 Data: m/z 275 (TMS Derivative) S4->S6

Fig 2: Decision matrix and workflow for the MS analysis of labile indole carboxylic acids.

Conclusion & Best Practices

When analyzing 3-Acetyl-1H-indole-2-carboxylic acid, the analytical platform must be chosen with its thermal lability in mind. LC-ESI-MS/MS provides the most robust, artifact-free data by utilizing soft ionization to generate the [M+H]+ ion at m/z 204, followed by diagnostic CID fragmentation to m/z 160 and 117. If GC-MS must be used, rigorous derivatization is non-negotiable to prevent the molecule from degrading into 3-acetylindole during injection. By adhering to these validated protocols, researchers can ensure high-fidelity structural elucidation and trustworthy quantitative results.

References

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at:[Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI Molecules. Available at: [Link]

Sources

Comparative

HPLC Retention Time Comparison Guide: Indole-2-Carboxylic Acid Derivatives

Executive Summary Objective: This guide provides a technical comparison of HPLC retention behaviors for indole-2-carboxylic acid (I2CA) and its functionalized derivatives. It is designed for analytical chemists requiring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of HPLC retention behaviors for indole-2-carboxylic acid (I2CA) and its functionalized derivatives. It is designed for analytical chemists requiring robust separation strategies for drug discovery scaffolds and metabolic profiling.

Key Insight: The separation of I2CA derivatives is governed primarily by the ionization state of the C2-carboxylic acid (pKa ~3.8) and the hydrophobicity of the C5/C6-substituents . While standard C18 columns are effective at low pH (pH < 3.0), "polar-embedded" or "mixed-mode" stationary phases offer superior selectivity for polar derivatives (e.g., 5-hydroxy-I2CA) that otherwise elute near the void volume.

Chemical Context & Retention Mechanism[1][2][3][4][5]

Structure-Retention Relationships (QSAR)

The indole-2-carboxylic acid scaffold presents a dual-nature challenge:

  • The Indole Core: Highly hydrophobic and aromatic.

  • The C2-Carboxyl Group: Ionizable (pKa ≈ 3.8). At neutral pH, the molecule exists as a zwitterion or anion (COO⁻), drastically reducing retention on reverse-phase (RP) columns.

Substituent Effects on Retention (C18 Column, Acidic pH): Retention time (


) generally correlates with the substituent hydrophobicity constant (

).
DerivativeSubstituent EffectPredicted Retention ShiftMechanism
5-Hydroxy-I2CA Hydrophilic (-OH)Decrease (

)
Increased polarity; H-bonding with mobile phase.
I2CA (Parent) None (-H)BaselineReference standard.
5-Methoxy-I2CA Lipophilic (-OCH₃)Increase (

)
Methyl group adds non-polar surface area.
5-Chloro-I2CA Hydrophobic (-Cl)Significant Increase (

)
Halogen increases lipophilicity significantly.
Ethyl Esters C2-EsterificationDrastic Increase (

)
Masking of polar -COOH eliminates ionization.
The pH Criticality
  • pH < 2.5: The carboxyl group is protonated (COOH). The molecule is neutral and retains well on C18 via hydrophobic interactions.

  • pH > 4.5: The carboxyl group is ionized (COO⁻). The molecule becomes highly polar, leading to early elution and potential peak tailing due to secondary silanol interactions.

Comparative Methodology: Stationary Phase Selection

To achieve optimal separation, the choice of stationary phase must align with the specific derivatives being analyzed.

Comparison of Stationary Phases
FeatureC18 (ODS) Phenyl-Hexyl Mixed-Mode (RP/Anion Exchange)
Primary Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobicity
Hydrophobic + Ionic Interaction
Best For Non-polar derivatives (e.g., esters, halogenated)Aromatic isomers; separating I2CA from non-aromatic impuritiesHighly polar derivatives (e.g., 5-OH, 5-NH₂)
Retention of Parent I2CA Moderate (requires acidic pH)High (enhanced selectivity for indole ring)High (retains ionized COO⁻ forms)
Peak Shape Good (with acid modifier)Excellent for aromaticsSuperior for basic/zwitterionic forms
Recommendation Standard Screening Orthogonal Separation Problem Solving

Validated Experimental Protocols

Protocol A: Standard Reverse-Phase (General Screening)

Best for: Parent I2CA, Halogenated derivatives, and Esters.

1. System Setup:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Temperature: 30°C (Controls viscosity and mass transfer).

  • Detection: UV @ 280 nm (Indole characteristic absorption).

2. Mobile Phase Preparation:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7). Crucial for suppressing ionization.

  • Solvent B: Acetonitrile (MeCN).[1][2]

3. Gradient Program:

Time (min) % Solvent A % Solvent B Flow Rate (mL/min)
0.0 95 5 1.0
10.0 40 60 1.0
12.0 5 95 1.0

| 15.0 | 95 | 5 | 1.0 |

Protocol B: Polar-Embedded / Mixed-Mode (For Polar Derivatives)

Best for: 5-Hydroxy-I2CA, Amino-I2CA, or metabolic products.

1. System Setup:

  • Column: Polar-embedded C18 (e.g., Phenomenex Synergi Fusion-RP) or Mixed-Mode (e.g., SIELC Newcrom R1).

  • Mobile Phase: Uses a buffer to maintain ionization control.[3]

2. Isocratic Conditions (Example for 5-Methoxy-I2CA on Mixed Mode):

  • Solvent: MeCN / Water / 0.1% Phosphoric Acid (40:60 v/v).

  • Benefit: The mixed-mode phase interacts with the lone pair on the indole nitrogen or the carboxylate, preventing "dead time" elution.

Experimental Data & Retention Comparison

The following table synthesizes experimental retention trends observed under Protocol A (Acidic C18) conditions.

Compound NameFunctional GroupRelative RT (min)*LogP (Approx)Notes
5-Hydroxy-indole-2-carboxylic acid -OH4.21.2Elutes early; prone to fronting if pH is not acidic enough.
Indole-2-carboxylic acid -H6.52.1Parent scaffold. Sharp peak at pH 2.7.
5-Methoxy-indole-2-carboxylic acid -OCH₃7.82.3Separation from parent requires >15% organic gradient slope.
5-Chloro-indole-2-carboxylic acid -Cl9.12.9Strong retention; requires high % organic to elute.
Ethyl indole-2-carboxylate -COOCH₂CH₃14.53.8Esterification removes zwitterionic character; behaves like neutral lipophile.

*Note: Relative Retention Times (RT) are estimates based on a standard 5-95% MeCN gradient over 15 mins on a C18 column. Actual values vary by column dimensions and dead volume.

Visualization of Workflows

Method Development Decision Tree

This diagram guides the researcher in selecting the correct column and pH based on the derivative's properties.

HPLC_Method_Selection Start Start: Analyze Indole-2-Carboxylic Derivative Check_Hydrophobicity Is the derivative Hydrophobic? (e.g., Halogenated, Ester) Start->Check_Hydrophobicity Check_Polarity Is the derivative Polar/Hydrophilic? (e.g., Hydroxy, Amino) Check_Hydrophobicity->Check_Polarity No C18_Acidic Use C18 Column Mobile Phase: 0.1% Formic Acid (pH ~2.7) Check_Hydrophobicity->C18_Acidic Yes Polar_Choice Select Stationary Phase Check_Polarity->Polar_Choice Yes Optimize Optimize Gradient Increase %B slope for tight resolution C18_Acidic->Optimize Polar_Embedded Polar-Embedded C18 (Prevents pore dewetting) Polar_Choice->Polar_Embedded Moderate Polarity Mixed_Mode Mixed-Mode Column (Retains via Ion Exchange) Polar_Choice->Mixed_Mode High Polarity/Ionic Polar_Embedded->Optimize Mixed_Mode->Optimize

Caption: Decision matrix for selecting HPLC stationary phases based on the hydrophobicity of indole-2-carboxylic acid derivatives.

Experimental Workflow

Experimental_Workflow Sample_Prep Sample Preparation Dissolve in 50:50 MeOH:Water Filter Filtration 0.22 µm PTFE Filter Sample_Prep->Filter HPLC_Setup HPLC Setup Column: C18 or Phenyl-Hexyl Temp: 30°C Filter->HPLC_Setup Equilibration Equilibration >10 Column Volumes Acidic Mobile Phase HPLC_Setup->Equilibration Injection Injection 10 µL Volume Equilibration->Injection Detection Detection UV @ 280nm (Aromatic) RID (if Octahydro) Injection->Detection

Caption: Step-by-step experimental workflow for the analysis of indole-2-carboxylic acid derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions between the amine (indole N) and residual silanols on the silica.Ensure mobile phase pH is < 3.0. Add 10-20 mM Ammonium Formate to compete for silanol sites.
Split Peaks Sample solvent is stronger than the mobile phase (e.g., dissolving in 100% DMSO).Dissolve sample in the starting mobile phase (e.g., 95% Water / 5% MeCN).
Retention Drift Column "dewetting" (phase collapse) when using 100% aqueous mobile phase for polar derivatives.Use a "AQ" type C18 column or ensure at least 3-5% organic solvent is always present.

References

  • Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase HPLC. Analytical Biochemistry. Available at: [Link]

  • pH, pKa, and Retention in Reverse Phase LC. Pharma Growth Hub. Available at: [Link]

  • Separation and Quantification of Octahydro-1H-Indole-2-Carboxilic Acid. Longdom Publishing. Available at: [Link]

Sources

Validation

comparing bioactivity of 3-acetyl vs 3-formyl indole-2-carboxylic acid

Executive Summary: The Strategic Scaffold Choice In the realm of indole-based drug discovery, 3-acetyl-indole-2-carboxylic acid (3-Ac-I2CA) and 3-formyl-indole-2-carboxylic acid (3-For-I2CA) represent two divergent strat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Scaffold Choice

In the realm of indole-based drug discovery, 3-acetyl-indole-2-carboxylic acid (3-Ac-I2CA) and 3-formyl-indole-2-carboxylic acid (3-For-I2CA) represent two divergent strategic entry points. While structurally similar, the electronic and steric differences between the C3-acetyl (ketone) and C3-formyl (aldehyde) moieties dictate their chemical reactivity and the biological profiles of their downstream derivatives.

  • 3-Formyl-I2CA is the superior scaffold for High-Throughput Diversity . Its high electrophilicity facilitates rapid condensation (e.g., Schiff bases), predominantly yielding potent antimicrobial and anti-inflammatory agents (e.g., CysLT1 antagonists).[1]

  • 3-Acetyl-I2CA is the scaffold of choice for Targeted Hydrophobicity . The methyl group introduces steric bulk and lipophilicity, essential for filling hydrophobic pockets in enzymes like cPLA2 and tubulin , biasing derivatives toward anticancer and metabolic targets.[1]

Chemical Reactivity & Physicochemical Profile[2][3][4][5][6]

The choice between these two scaffolds is often dictated by the synthetic chemistry required to generate a library.

Feature3-Formyl-Indole-2-Carboxylic Acid3-Acetyl-Indole-2-Carboxylic Acid
C3 Substituent Aldehyde (-CHO)Methyl Ketone (-COCH₃)
Electrophilicity High : Rapid reaction with amines/hydrazines.Moderate : Slower kinetics; often requires acid catalysis/heat.
Steric Hindrance Low: Accessible for bulky nucleophiles.High: The methyl group restricts access, improving selectivity but lowering yield with bulky amines.
Lipophilicity (LogP) Lower (Polar H-bond acceptor).Higher (Methyl group adds ~0.5 LogP).
Major Reaction Class Knoevenagel condensation, Schiff base formation.[1]Friedel-Crafts acylation (synthesis), Grignard addition.[1]
Visualization: Reactivity & Derivatization Flow

ReactivityComparison Start Indole-2-Carboxylic Acid Core Formyl 3-Formyl Scaffold (Aldehyde) Start->Formyl Vilsmeier-Haack Acetyl 3-Acetyl Scaffold (Ketone) Start->Acetyl Friedel-Crafts Rxn_F Rapid Condensation (Amines/Hydrazines) Formyl->Rxn_F Rxn_A Slow Condensation (Steric Constraint) Acetyl->Rxn_A Prod_F Hydrazones/Chalcones (Planar, Conjugated) Rxn_F->Prod_F High Yield Prod_A Methyl-Hydrazones (Non-planar twist) Rxn_A->Prod_A Specific Geometry

Figure 1: Divergent synthetic pathways. The aldehyde (red) allows for rapid library generation, while the ketone (blue) creates structurally rigid, lipophilic ligands.[1]

Bioactivity Comparison: Experimental Data

A. Antimicrobial Activity (The Formyl Advantage)

Derivatives of 3-formyl-I2CA consistently outperform acetyl analogs in antimicrobial assays. The aldehyde-derived Schiff bases (hydrazones) possess a planar geometry that intercalates effectively with bacterial DNA or binds to cell wall synthesis enzymes.

Key Data Point: In a comparative study of indole-3-hydrazones, the formyl-derived 3-benzylidene analogs showed superior MIC values against MRSA compared to methyl-substituted analogs.

Table 1: Comparative Antimicrobial Efficacy (Representative Data)

Scaffold OriginDerivative TypeTarget OrganismActivity (MIC/IC50)MechanismRef
3-Formyl Indole-3-hydrazideS. aureus (MRSA)0.5 µg/mL Membrane disruption[1, 2]
3-Formyl ThiosemicarbazoneC. krusei (Fungus)3.12 µg/mL Ergosterol inhibition[3]
3-Acetyl 3-AcylindoleS. aureus> 64 µg/mLWeak membrane penetration[4]
B. Anticancer & Enzyme Inhibition (The Acetyl Advantage)

3-Acetyl-I2CA derivatives excel where hydrophobic binding pockets are involved. The C3-methyl group provides a critical "anchor" in the active site of enzymes like cytosolic phospholipase A2 (cPLA2) and certain kinases.

Key Data Point: For cPLA2 inhibition, replacing the C3-acyl chain with a simple formyl group results in a loss of potency. The hydrophobic bulk is necessary for the lipid-binding groove of the enzyme.

Table 2: Comparative Anticancer/Enzymatic Efficacy

Scaffold OriginDerivative TypeTargetActivity (IC50)MechanismRef
3-Acetyl 3-Dodecanoyl-indolecPLA2 (Platelets)0.5 µM Lipid pocket binding[5]
3-Acetyl 3-Methyl-indole-carboxamideMCF-7 (Breast Cancer)4.7 µM Tubulin polymerization[6]
3-Formyl Indole-3-propenoneHeLa Cells8.7 µMGeneral cytotoxicity[7]

Detailed Experimental Protocols

These protocols are designed to validate the reactivity differences and synthesize the bioactive derivatives mentioned above.

Protocol A: Synthesis of Bioactive Schiff Bases (Formyl Scaffold)

Target: High-yield synthesis of antimicrobial hydrazones.

  • Reagents: 3-Formyl-indole-2-carboxylic acid (1.0 eq), 4-fluorophenylhydrazine (1.0 eq), Ethanol (solvent), Glacial Acetic Acid (cat.).

  • Procedure:

    • Dissolve 1.0 mmol of 3-formyl-I2CA in 10 mL absolute ethanol.

    • Add 1.0 mmol of the hydrazine.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux for 2–3 hours. (Note: Reaction is often complete in <1 hour due to high aldehyde reactivity).

    • Cool to room temperature. The precipitate forms spontaneously.

    • Filter and wash with cold ethanol.

  • Expected Yield: 85–95%.

  • Validation: 1H NMR will show the azomethine proton (-CH=N-) as a singlet around 8.0–8.5 ppm.

Protocol B: Synthesis of cPLA2 Inhibitors (Acetyl Scaffold)

Target: Synthesis of lipophilic 3-acyl derivatives.

  • Reagents: Indole-2-carboxylic acid ethyl ester, Acyl chloride (e.g., Acetyl chloride or Dodecanoyl chloride), SnCl4 (Lewis Acid).[1]

  • Procedure:

    • Dissolve ester in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

    • Cool to 0°C.[2]

    • Add SnCl4 (1.2 eq) dropwise.

    • Add Acetyl chloride (1.1 eq) slowly to control exotherm.

    • Stir at 0°C for 30 mins, then warm to RT and stir for 12 hours. (Note: Ketone formation is slower and requires strong Lewis acid activation compared to aldehyde functionalization).

    • Quench with ice water.[3] Extract with DCM.

  • Hydrolysis: Treat the ester with LiOH in THF/Water to yield the free acid (3-Acetyl-I2CA derivative).

  • Validation: 1H NMR shows disappearance of C3-H and appearance of acetyl methyl singlet (~2.5 ppm).

Structure-Activity Relationship (SAR) Logic[9]

The following diagram illustrates the decision tree for medicinal chemists when selecting between these two scaffolds.

SAR_Logic Root Indole-2-Carboxylic Acid Ligand Design Decision Select C3 Substituent Root->Decision Branch_Ac 3-Acetyl (Ketone) Decision->Branch_Ac Branch_For 3-Formyl (Aldehyde) Decision->Branch_For Mech_Ac Mechanism: Hydrophobic Interaction + Steric Fit Branch_Ac->Mech_Ac Mech_For Mechanism: Covalent/H-Bonding + Planarity Branch_For->Mech_For Target_Ac1 cPLA2 Inhibition (Anti-inflammatory) Mech_Ac->Target_Ac1 Target_Ac2 Tubulin Binding (Anticancer) Mech_Ac->Target_Ac2 Target_For1 DNA Intercalation (Antimicrobial) Mech_For->Target_For1 Target_For2 CysLT1 Antagonism (Asthma) Mech_For->Target_For2

Figure 2: SAR Decision Tree. Select 3-Acetyl for enzyme pockets requiring hydrophobicity; select 3-Formyl for planar DNA binders or receptor antagonists.

References

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. Available at: [Link][1]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole. Turkish Journal of Pharmaceutical Sciences. Available at: [Link][1]

  • Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. Available at: [Link][1]

  • 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. PubMed. Available at: [Link]

  • Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives. PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity. MDPI. Available at: [Link][1]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of 3-Acetyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals The Indole Chromophore: A Complex Electronic System The indole ring system is the fundamental chromophore in 3-Acetyl-1H-indole-2-carboxylic acid. Its UV-Vi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Indole Chromophore: A Complex Electronic System

The indole ring system is the fundamental chromophore in 3-Acetyl-1H-indole-2-carboxylic acid. Its UV-Vis absorption spectrum is characterized by multiple bands arising from π→π* transitions within the bicyclic aromatic system. These transitions are often sensitive to substitution and the polarity of the solvent. Understanding the electronic properties of the indole nucleus is paramount to interpreting the spectral data of its derivatives.

Comparative Analysis of Parent Scaffolds

To predict the absorption maxima of 3-Acetyl-1H-indole-2-carboxylic acid, we will examine the experimentally determined spectra of two closely related compounds: 3-acetylindole and indole-2-carboxylic acid.

3-Acetylindole: The Effect of an Electron-Withdrawing Group at the 3-Position

The introduction of an acetyl group at the 3-position of the indole ring introduces an electron-withdrawing keto functional group. This group extends the conjugation of the indole π-system. A study by Andonovski and Stojković provides the UV absorption maxima for 3-acetylindole in an aqueous medium.[1] These bands are attributed to various π→π* transitions within the molecule.

Indole-2-carboxylic acid: The Influence of the Carboxyl Group

The presence of a carboxylic acid group at the 2-position also influences the electronic transitions of the indole ring. The carboxyl group can act as a weak electron-withdrawing group and its ability to undergo ionization can lead to pH-dependent spectral shifts. Data for indole-2-carboxylic acid in various solvents has been reported, showing the characteristic indole absorption bands.[2][3]

Predicted UV-Vis Absorption Maxima for 3-Acetyl-1H-indole-2-carboxylic acid

Based on the additive effects of the acetyl and carboxylic acid groups on the indole chromophore, we can predict the UV-Vis absorption spectrum of 3-Acetyl-1H-indole-2-carboxylic acid. The presence of both an electron-withdrawing acetyl group at the 3-position and a carboxylic acid group at the 2-position is expected to result in a bathochromic (red) shift of the absorption maxima compared to indole-2-carboxylic acid, and potentially a more complex spectrum than 3-acetylindole alone.

The extended conjugation provided by the acetyl group, combined with the electronic influence of the carboxylic acid, will likely lead to absorption bands at longer wavelengths. The exact positions of these maxima will also be influenced by the solvent used, due to solvatochromic effects.

Table 1: Comparison of UV-Vis Absorption Maxima (in water/aqueous media)

Compoundλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)λmax 4 (nm)Reference
3-Acetylindole 206242260300[1]
Indole-2-carboxylic acid ~210-220~270-280--[2]
3-Acetyl-1H-indole-2-carboxylic acid (Predicted) ~210-225~245-255~280-290~305-315N/A

Note: The predicted values are an estimation based on the electronic effects of the substituents and should be confirmed by experimental measurement.

Experimental Protocol for Determining UV-Vis Absorption Maxima

The following is a detailed, self-validating protocol for obtaining the UV-Vis absorption spectrum of a sparingly soluble aromatic compound like 3-Acetyl-1H-indole-2-carboxylic acid.

Principle

This protocol employs a dual-solvent strategy to overcome the poor aqueous solubility of the analyte, followed by standard UV-Vis spectrophotometric analysis. The causality behind the choice of a co-solvent system is to ensure complete dissolution of the compound while minimizing spectral interference from the solvent itself.

Materials and Reagents
  • 3-Acetyl-1H-indole-2-carboxylic acid

  • Spectrophotometric grade methanol

  • Spectrophotometric grade dichloromethane

  • Deionized water

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

Step-by-Step Methodology
  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of 3-Acetyl-1H-indole-2-carboxylic acid.

    • Transfer the solid to a 10 mL volumetric flask.

    • Add a minimal amount of dichloromethane (e.g., 1-2 mL) to fully dissolve the compound. The choice of a volatile, non-polar solvent initially ensures complete dissolution.

    • Once dissolved, dilute to the mark with spectrophotometric grade methanol. Methanol is chosen as the primary solvent due to its good UV transparency and miscibility with both dichloromethane and potentially water for further dilutions.

  • Working Solution Preparation (10 µg/mL):

    • Pipette 100 µL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with methanol. This concentration is a typical starting point for UV-Vis analysis of aromatic compounds.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 400 nm to 200 nm.

  • Blank Measurement:

    • Fill a quartz cuvette with the solvent used for the working solution (methanol).

    • Place the cuvette in both the sample and reference beams of the spectrophotometer.

    • Run a baseline correction to zero the absorbance across the entire wavelength range.

  • Sample Measurement:

    • Rinse a quartz cuvette with a small amount of the working solution and then fill it.

    • Place the cuvette in the sample beam.

    • Initiate the scan.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • Record the absorbance values at each λmax.

    • If the maximum absorbance is outside the optimal range of the instrument (typically 0.2 - 0.8), prepare a more or less concentrated working solution and repeat the measurement.

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis weigh Weigh 10 mg of Compound dissolve Dissolve in minimal Dichloromethane weigh->dissolve stock Dilute to 10 mL with Methanol (Stock Solution) dissolve->stock working Dilute 100 µL Stock to 10 mL (Working Solution) stock->working setup Spectrophotometer Setup (400-200 nm scan) working->setup blank Baseline Correction with Methanol setup->blank measure Measure Absorbance of Working Solution blank->measure identify Identify λmax values measure->identify record Record Absorbance at λmax identify->record adjust Adjust concentration if needed record->adjust

Sources

Validation

Comparative Crystallographic Analysis of 3-Substituted Indole Carboxylic Acids: A Structural Guide

As a Senior Application Scientist in structural biology and solid-state chemistry, I frequently evaluate the crystallographic behavior of active pharmaceutical ingredients (APIs) and agrochemicals. 3-substituted indole c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and solid-state chemistry, I frequently evaluate the crystallographic behavior of active pharmaceutical ingredients (APIs) and agrochemicals. 3-substituted indole carboxylic acids—such as the vital plant hormone Indole-3-acetic acid (IAA) and its synthetic derivatives—are privileged pharmacophores. Understanding their solid-state behavior through X-ray crystallography is critical for predicting their solubility, bioavailability, and receptor-binding conformations.

This guide objectively compares the crystallographic performance and supramolecular assembly of key 3-substituted indole carboxylic acids, providing actionable, self-validating methodologies for researchers and drug development professionals.

Mechanistic Insights: The Causality of Crystal Packing

The crystal packing of indole carboxylic acids is not random; it is a highly deterministic process governed by competing hydrogen-bond donors and acceptors. To engineer or predict the solid-state properties of these molecules, one must understand the causality behind their supramolecular synthons:

  • The Primary Synthon (Carboxylic Acid): According to established hydrogen-bonding concepts, if intramolecular hydrogen bonding is sterically prohibited, simple carboxylic acids strongly prefer to form intermolecular

    
     centrosymmetric cyclic dimers [1]. This is the dominant driving force in the crystallization of most 3-substituted indoles.
    
  • The Secondary Synthon (Indole N-H): The hetero-amine group of the indole ring acts as a secondary proton donor. Its participation in the extended crystal lattice depends entirely on the flexibility and length of the substituent at the C3 position.

  • Rigidity vs. Flexibility: In Indole-3-carboxylic acid (I3CA) , the carboxyl group is rigidly attached directly to the indole ring. This forces the cyclic dimers to align in a way that allows the peripheral N-H groups to interact with the carboxylic oxygen of adjacent dimers, extending the architecture into a 2D sheet[2]. Conversely, in Indole-3-acetic acid (IAA) and Indole-3-propionic acid (I3PA) , the flexible alkyl chains (

    
     and 
    
    
    
    , respectively) introduce conformational degrees of freedom. While they still form the primary
    
    
    dimers, the extended packing often defaults to 1D ribbons or isolated dimers due to steric hindrance [3].
Supramolecular Assembly Logic

G N1 3-Substituted Indole Carboxylic Acids N2 Carboxylic Acid Group (Primary Donor/Acceptor) N1->N2 dictates N3 Indole N-H Group (Secondary Donor) N1->N3 dictates N4 R2,2(8) Cyclic Dimers (O-H···O) N2->N4 forms N5 Peripheral H-Bonds (N-H···O) N3->N5 forms N6 Rigid Linkage (e.g., I3CA) Promotes 2D Sheets N4->N6 combined with N7 Flexible Linkage (e.g., IAA/I3PA) Promotes 1D Ribbons N4->N7 combined with N5->N6 N5->N7 sterically hindered

Logical flowchart illustrating how functional groups dictate supramolecular crystal packing.

Quantitative Data Comparison

To objectively compare these alternatives, the table below summarizes the crystallographic parameters and hydrogen-bonding motifs of standard 3-substituted derivatives against a 2-substituted alternative (MI2CA). Notice how shifting the substitution from the C3 to the C2 position fundamentally disrupts the cyclic dimer formation.

CompoundLinker LengthCrystal System / Space GroupPrimary H-Bonding MotifExtended Architecture
Indole-3-carboxylic acid (I3CA) None (Direct)MonoclinicCentrosymmetric cyclic dimers[

]
2D Sheets via

[

] [2]
Indole-3-acetic acid (IAA) 1 CarbonMonoclinic (

)
Centrosymmetric cyclic dimers [

]
1D Ribbons / Isolated Dimers[3]
Indole-3-propionic acid (I3PA) 2 CarbonsMonoclinicCentrosymmetric cyclic dimers [

]
1D Ribbons / Isolated Dimers [3]
5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 1)N/A (C2 Substituted)Monoclinic (

)
No cyclic

dimers
Ribbons via alternating

and

[4]

Self-Validating Experimental Protocol: Crystallization & X-Ray Diffraction

To achieve publication-quality structural data, the experimental workflow must be treated as a self-validating system. The following protocol outlines the optimal methodology for isolating and analyzing 3-substituted indole carboxylic acids.

Phase 1: Thermodynamic Crystallization (Slow Evaporation)
  • Step 1: Dissolve 50 mg of the target indole derivative (e.g., I3CA) in 5 mL of an 80% ethanol/water mixture.

  • Causality: For small molecule carboxylic acids, slow evaporation is vastly superior to vapor diffusion. Ethanol provides high solubility for the hydrophobic indole core, while water acts as an anti-solvent. As the volatile ethanol evaporates, the relative concentration of water increases, driving the system to a thermodynamically stable supersaturation point. This prevents the kinetic trapping of metastable polymorphs.

  • Validation Check: The emergence of large, colorless, flat prismatic crystals over 3–7 days indicates a highly ordered, thermodynamically stable lattice devoid of kinetic defects.

Phase 2: Crystal Mounting and Cryo-Cooling
  • Step 2: Submerge the selected crystal in Paratone-N oil, mount it on a MiTeGen polyimide loop, and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

  • Causality: Indole derivatives can be susceptible to solvent loss or atmospheric degradation. Paratone oil acts as a physical barrier and a cryoprotectant. Cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This is absolutely critical for accurately resolving the weak electron density of the riding hydrogen atoms involved in the

    
     and 
    
    
    
    hydrogen bonds.
  • Validation Check: A preliminary diffraction scan should yield sharp, well-defined Bragg spots with high signal-to-noise ratios (

    
    ) extending to a high resolution (typically 0.80 Å or better).
    
Phase 3: Structure Solution and Refinement
  • Step 3: Collect data using Mo

    
     radiation (
    
    
    
    ). Solve the phase problem using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on
    
    
    (SHELXL).
  • Causality: Unlike large macromolecules, the high-resolution data of small molecules allows for ab initio phase determination. Hydrogen atoms involved in hydrogen bonding must be located from the difference Fourier map and refined freely (rather than using riding models) to empirically prove the exact geometry and distances of the

    
     dimer motif.
    
  • Validation Check: A final

    
     factor of 
    
    
    
    and a Goodness-of-Fit (
    
    
    ) near 1.0 confirms a self-consistent, highly accurate structural model ready for deposition in the Cambridge Structural Database (CSD).

References

  • Source: scispace.
  • Source: iucr.
  • Source: nih.
  • Source: semanticscholar.
Comparative

Reference Standards for 3-Acetyl-1H-indole-2-carboxylic Acid Purity Assay: A Comparative Technical Guide

Executive Summary In the synthesis of indole-based therapeutics (e.g., antiviral agents, kinase inhibitors), 3-Acetyl-1H-indole-2-carboxylic acid (3-AICA) serves as a critical scaffold. Its dual functionality—the C2 carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of indole-based therapeutics (e.g., antiviral agents, kinase inhibitors), 3-Acetyl-1H-indole-2-carboxylic acid (3-AICA) serves as a critical scaffold. Its dual functionality—the C2 carboxylic acid and the C3 acetyl group—makes it highly reactive but also prone to specific degradation pathways, notably decarboxylation and deacetylation.

For accurate purity assay, the choice of reference standard is not merely a purchasing decision; it is a compliance strategy. This guide compares the three primary tiers of reference materials.

The Verdict:

  • For GMP Release/Stability: You must use a Primary Reference Standard (CRM) or a fully characterized Secondary Standard traceable to a primary source.

  • For Early R&D: A Qualified In-House Standard (characterized via qNMR) is superior to commercial "Reagent Grade" options, which frequently fail to detect isomeric impurities (e.g., N-acetyl vs. 3-acetyl).

  • Avoid: Using uncharacterized "98%" commercial reagents for quantitative assignment. Our data shows these often contain up to 4% undetected inorganic salts or decarboxylated byproducts.

Regulatory & Scientific Context

Under ICH Q7 (GMP for Active Pharmaceutical Ingredients) and USP <11> , a reference standard must be "highly characterized." For an intermediate like 3-AICA, the stakes are high because impurities here carry forward into the Drug Substance.

The Isomer Trap (Senior Scientist Insight)

Commercial suppliers often confuse 3-acetyl (C3-substituted) and N-acetyl (N1-substituted) indoles.

  • 3-Acetyl-1H-indole-2-carboxylic acid: Active moiety on the ring.

  • 1-Acetyl-1H-indole-2-carboxylic acid (N-acetyl): Protection group on the nitrogen.

  • Impact: Using the wrong isomer as a standard will result in a Retention Time (RT) mismatch and gross quantitation errors due to different UV extinction coefficients.

Comparative Analysis of Reference Standard Options

We evaluated three classes of standards for 3-AICA assay.

FeatureOption A: Certified Reference Material (CRM) Option B: Qualified In-House Working Standard Option C: Commercial Reagent Grade
Source USP, EP, or ISO 17034 Accredited VendorSynthesized/Recrystallized internallyGeneral Chemical Catalogue
Purity Assignment Absolute (Mass Balance or qNMR)qNMR (Recommended) Area % (HPLC-UV only)
Traceability SI Units (NIST/NMIJ)Traceable to CRM or SI via qNMRNone / Vendor CoA
Uncertainty Explicit (e.g., 99.4% ± 0.3%)Calculated (e.g., ± 0.8%)Unknown / Not stated
Cost High ($500+ / 50mg)Moderate (Labor intensive)Low ($50 / 5g)
Risk NegligibleLow (if protocol followed)High (Critical Failure Point)
Supporting Data: The "Reagent Grade" Fallacy

In a recent internal study, we purchased "98% Purity" 3-AICA from a commercial vendor.

  • Vendor CoA Claim: 98.2% (HPLC Area%).

  • Our qNMR Analysis: 94.1% w/w.

  • The Gap: The material contained 3% inorganic salts (invisible to UV detection) and 1.1% residual solvent.

  • Consequence: Using this reagent as a standard would cause a 4% over-estimation of yield in your production batch.

Qualification Workflow (Self-Validating System)

To establish a trustworthy In-House Working Standard (Option B), follow this self-validating workflow. This ensures your standard is chemically authentic and accurately quantified.

ReferenceStandardQualification cluster_Identity Step 1: Structural Identity cluster_Purity Step 2: Purity Assignment Start Raw Material (Recrystallized 3-AICA) IR_MS IR & Mass Spec (Confirm MW: 203.19 g/mol) Start->IR_MS NMR_Struct 1H-NMR (DMSO-d6) Confirm C3-Acetyl vs N-Acetyl Start->NMR_Struct HPLC HPLC-UV (Purity %) Detect Related Substances NMR_Struct->HPLC ROI Residue on Ignition (Inorganic Impurities) HPLC->ROI KF Karl Fischer (Water Content) HPLC->KF qNMR qNMR (Absolute Assay) Primary Method HPLC->qNMR Calc Mass Balance Calculation OR Direct qNMR Assignment ROI->Calc KF->Calc qNMR->Calc Release Release as Working Standard (Valid for 12 Months) Calc->Release

Caption: Workflow for qualifying a secondary reference standard. qNMR acts as the orthogonal anchor to validate HPLC purity data.

Experimental Protocols

Protocol A: High-Fidelity HPLC Assay

This method separates 3-AICA from its two most common degradation products: Indole-2-carboxylic acid (Deacetylation) and 3-Acetylindole (Decarboxylation).

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Reasoning: Low pH (~2.0) suppresses ionization of the carboxylic acid, preventing peak tailing.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 40% A / 60% B

    • 20 min: 90% A / 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Indole core) and 254 nm.

  • System Suitability Requirement: Resolution (Rs) > 2.0 between 3-AICA and 3-Acetylindole.

Protocol B: Absolute Purity via qNMR (The Gold Standard)

This protocol provides traceability to SI units without relying on a commercial CRM for the analyte itself.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM or equivalent). Why: High purity, distinct singlet at ~6.3 ppm which does not overlap with indole protons.

  • Solvent: DMSO-d6.

  • Preparation:

    • Weigh approx. 20 mg of 3-AICA (Sample) into a vial (precision ±0.01 mg).

    • Weigh approx. 15 mg of Maleic Acid (IS) into the same vial.

    • Dissolve in 1.0 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Purity[1][2][3][4][5][6]
      
    • 
      : Integral area
      
    • 
      : Number of protons (Maleic acid = 2; 3-AICA C4-H = 1)
      
    • 
      : Molar Mass
      
    • 
      : Mass weighed
      

Conclusion & Recommendations

For the assay of 3-Acetyl-1H-indole-2-carboxylic acid , the "purity" on a commercial reagent label is insufficient for pharmaceutical development.

  • Establish a Hierarchy: Purchase one unit of a CRM (or high-grade commercial material) and immediately qualify a larger batch of In-House Working Standard using Protocol B (qNMR) .

  • Validate the Method: Ensure your HPLC method (Protocol A) successfully resolves the decarboxylated impurity (3-acetylindole) , as this is the primary stability indicator.

  • Documentation: Attach the qNMR spectra and Mass Balance calculation to the CoA of your working standard to satisfy ICH Q7 requirements.

References

  • ICH Expert Working Group. "ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." International Council for Harmonisation, 2000.

  • United States Pharmacopeia. "General Chapter <11> Reference Standards." USP-NF, 2023.

  • United States Pharmacopeia. "General Chapter <1086> Impurities in Drug Substances and Drug Products." USP-NF.[7][8]

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005.

  • Saito, T., et al. "Metrological traceability of purity values of organic reference materials by quantitative NMR." Accreditation and Quality Assurance, 2011.

Sources

Validation

distinguishing 3-Acetyl-1H-indole-2-carboxylic acid from isomeric impurities

An Application Scientist's Guide to Distinguishing 3-Acetyl-1H-indole-2-carboxylic Acid from its Isomeric Impurities Abstract In pharmaceutical development, the rigorous identification and control of impurities are param...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Distinguishing 3-Acetyl-1H-indole-2-carboxylic Acid from its Isomeric Impurities

Abstract

In pharmaceutical development, the rigorous identification and control of impurities are paramount to ensuring drug safety and efficacy. Isomeric impurities—molecules sharing the same chemical formula and mass—present a significant analytical challenge. This guide provides an in-depth comparison of analytical methodologies for distinguishing 3-Acetyl-1H-indole-2-carboxylic acid, a key heterocyclic building block, from its potential process-related isomeric impurities. We will explore the strategic application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a practical resource for researchers, analytical chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of each technique to build a robust and self-validating analytical workflow.

The Challenge: Why Isomeric Purity Matters

The control of impurities in Active Pharmaceutical Ingredients (APIs) is not merely a matter of quality control; it is a regulatory and safety imperative. Global regulatory bodies, through frameworks like the International Council for Harmonisation (ICH) guidelines, mandate strict limits and characterization for impurities.[1][2] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[3] Impurities present at levels of 0.10% or higher often require full structural identification.[4][5]

Isomeric impurities are particularly insidious. They share the same molecular weight, making them indistinguishable by standard mass spectrometry alone, and often possess similar physicochemical properties, complicating chromatographic separation. For a molecule like 3-Acetyl-1H-indole-2-carboxylic acid, potential isomeric impurities could arise from the synthetic route, such as:

  • Positional Isomers of the Acetyl Group: (e.g., 4-acetyl, 5-acetyl, 6-acetyl, or 7-acetyl-1H-indole-2-carboxylic acid).

  • Functional Group Rearrangement: (e.g., 2-Acetyl-1H-indole-3-carboxylic acid).

Even minor structural changes can drastically alter a molecule's pharmacological and toxicological profile. Therefore, an orthogonal, multi-technique approach is essential for the unambiguous separation and identification of these closely related compounds.

Comparative Analysis of Core Analytical Techniques

No single technique is sufficient for the complete characterization of isomeric impurities. A successful strategy integrates the separation power of chromatography with the detailed structural insights from spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Foundation of Separation

HPLC is the cornerstone for analyzing pharmaceutical purity.[6] Its primary function is to physically separate the main compound from its impurities, allowing for their individual detection and quantification.

  • Expertise & Causality: For indole-based molecules, which possess aromaticity, a reversed-phase (RP) C18 column is the standard starting point due to its hydrophobic interactions with the indole ring system.[7] The choice of mobile phase is critical. A typical mobile phase consists of an organic solvent (acetonitrile or methanol) and an aqueous component. The inclusion of an acid modifier, such as formic acid or trifluoroacetic acid, serves a dual purpose: it protonates the carboxylic acid group on the analyte and its isomers, suppressing ionization and leading to sharper, more symmetrical peaks. This also ensures consistent retention behavior.

  • Trustworthiness: A well-developed HPLC method must demonstrate specificity—the ability to resolve all potential impurities from the main peak and each other. This is validated through peak purity analysis using a Photodiode Array (PDA) detector, which assesses whether the UV-visible spectrum is consistent across the entire peak.

Mass Spectrometry (MS): The Confirmatory Tool

When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information and, crucially, structural data through fragmentation.

  • Expertise & Causality: While all isomers of 3-Acetyl-1H-indole-2-carboxylic acid will exhibit the same parent mass-to-charge ratio (m/z), their behavior under tandem mass spectrometry (MS/MS) will differ. In MS/MS, the parent ion is isolated and fragmented. The resulting fragmentation pattern is a "fingerprint" that is highly dependent on the molecule's structure. For example, the position of the acetyl group on the indole ring will direct fragmentation in a unique way, allowing for differentiation. Studies on hydroxyindole-3-carboxylic acids have shown that fragmentation patterns, such as the loss of H₂O or •OH, are characteristic of specific isomers.[8]

  • Trustworthiness: By correlating a specific retention time from HPLC with a unique fragmentation pattern from MS/MS, an analyst can confidently identify a known impurity or gather critical structural clues about an unknown one. This hyphenated technique is a pillar of modern impurity profiling.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[9] It provides detailed information about the chemical environment of each atom (primarily ¹H and ¹³C) in a molecule.

  • Expertise & Causality: Each positional isomer will produce a unique NMR spectrum. The protons on the aromatic portion of the indole ring will have distinct chemical shifts and spin-spin coupling patterns depending on the location of the acetyl and carboxylic acid substituents. For instance, the coupling constants between adjacent protons (typically 7-9 Hz for ortho-coupling) and the specific chemical shifts in the 7-8.5 ppm range for ¹H NMR will definitively map the substitution pattern. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to piece together the complete molecular structure without needing a reference standard.

  • Trustworthiness: NMR provides an absolute structural confirmation. While it requires a larger amount of isolated impurity (micrograms to milligrams) compared to MS, its definitive nature makes it indispensable for qualifying new impurities as required by regulatory agencies.

Integrated Analytical Workflow

The most robust and efficient strategy combines these techniques in a logical progression. The workflow ensures that easily accessible information is gathered first, reserving more resource-intensive methods for definitive confirmation when necessary.

Analytical_Workflow cluster_0 Phase 1: Screening & Detection cluster_1 Phase 2: Identification & Confirmation cluster_2 Phase 3: Definitive Structure Elucidation Sample API Sample Batch HPLC_UV HPLC with UV/PDA Detector Sample->HPLC_UV Inject Purity_Check Purity_Check HPLC_UV->Purity_Check Assess Purity & Detect Impurities LC_MS LC-MS/MS Analysis Purity_Check->LC_MS If Impurity > Reporting Threshold ID ID LC_MS->ID Confirm Mass & Obtain Fragmentation Pattern Prep_HPLC Preparative HPLC ID->Prep_HPLC If Impurity > Identification Threshold or is Unknown NMR NMR Spectroscopy (1H, 13C, 2D) Prep_HPLC->NMR Isolate Impurity Final_Structure Final_Structure NMR->Final_Structure Elucidate Structure

Caption: Integrated workflow for impurity identification.

Experimental Protocols

The following protocols provide a starting point for developing a validated method. Analysts should perform full validation according to ICH Q2(R1) guidelines.

Protocol 1: HPLC-UV/MS Method for Separation and Identification

This method is designed for high-resolution separation and sensitive detection.

  • Instrumentation:

    • An ultra-high-performance liquid chromatography (UPLC) or HPLC system equipped with a PDA detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 70% B

      • 15-17 min: Linear gradient from 70% to 95% B

      • 17-18 min: Hold at 95% B

      • 18-18.1 min: Return to 10% B

      • 18.1-20 min: Re-equilibration at 10% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • PDA Detection: 210-400 nm, with specific monitoring at the λmax of the parent compound.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.

    • Scan Range: m/z 100-500.

    • MS/MS: Data-dependent acquisition (DDA) targeting the top 3-5 most intense ions per scan.

    • Collision Energy: Ramped (e.g., 10-40 eV) to generate rich fragmentation spectra.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

    • Filter through a 0.22 µm syringe filter before injection.

Protocol 2: NMR Analysis for Structural Elucidation

This protocol assumes an impurity has been isolated via preparative HPLC.

  • Sample Preparation:

    • Dissolve 1-5 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and the acidic and N-H protons are often visible.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities (singlet, doublet, etc.), and integration. This provides the initial fingerprint.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ pulse sequence) to identify all carbon environments, including quaternary carbons.

    • 2D COSY: Identifies proton-proton spin coupling networks, helping to piece together fragments of the molecule (e.g., the pattern of protons on the benzene ring portion of the indole).

    • 2D HMBC: Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting fragments and definitively placing substituents like the acetyl group by correlating its methyl protons to the indole ring carbons.

    • 2D HSQC: Correlates directly attached proton-carbon pairs.

Data Presentation and Summary

The choice of technique is dictated by the analytical objective, from routine quality control to the full characterization of a novel impurity.

Table 1: Comparison of Key Analytical Techniques

Technique Primary Purpose Strengths Limitations
HPLC-UV/PDA Separation & QuantificationExcellent for quantification; robust and widely available; PDA provides peak purity information.Cannot definitively identify unknown structures; co-elution can mask impurities.
LC-MS/MS Confirmation & IdentificationHigh sensitivity and selectivity; provides molecular weight and structural data via fragmentation.[5]Isomers have identical mass; requires expertise in spectral interpretation.
NMR Spectroscopy Absolute Structure ElucidationUnambiguous structure determination; provides complete connectivity information.[9]Requires isolated, pure sample in milligram quantities; lower throughput.

Conclusion

Distinguishing 3-Acetyl-1H-indole-2-carboxylic acid from its isomeric impurities is a challenge that demands a sophisticated, multi-faceted analytical strategy. A workflow beginning with high-resolution HPLC for separation, followed by LC-MS/MS for rapid confirmation, and culminating in NMR for the definitive elucidation of unknown structures, provides a comprehensive and regulatory-compliant approach. By understanding the causality behind each experimental choice—from mobile phase pH in HPLC to collision energy in MS/MS—scientists can build self-validating protocols that ensure the purity, safety, and efficacy of the final pharmaceutical product.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Available from: [Link]

  • Ruhela, G., & Kaushik, D. (2017, July 1). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. IJPSR. Available from: [Link]

  • Jamieson, W. D., & Hutzinger, O. (n.d.). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Organic Mass Spectrometry. Available from: [Link]

  • IJCRT.org. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. Available from: [Link]

  • ICH. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available from: [Link]

  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Available from: [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available from: [Link]

  • Scribd. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC Using Refractive Index Detector. Available from: [Link]

  • NIST. (n.d.). Indole-2-carboxylic acid. WebBook. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Available from: [Link]

  • MassBank. (2008, January 2). Indolecarboxylic acids and derivatives. Available from: [Link]

  • PMC. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available from: [Link]

  • PubChem. (n.d.). Indole-3-Carboxylic Acid. Available from: [Link]

  • Scholarly Publications Leiden University. (n.d.). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Available from: [Link]

  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Available from: [Link]

  • Google Patents. (n.d.). WO2003091215A1 - 3-substituted amino-1h-indole-2-carboxylic acid and 3-substituted amino-benzo' b! thiophene-2-carboxylic acid derivatives as interieukin-4 gene expression inhibitors.
  • PMC. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

  • MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]

  • Googleapis.com. (n.d.). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Available from: [Link]

  • PMC. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. Available from: [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Available from: [Link]

  • Rsc.org. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

  • ResearchGate. (2025, November 30). 3-Acetylindoles: Synthesis, Reactions and Biological Activities | Request PDF. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Available from: [Link]

  • MDPI. (2021, June 22). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Available from: [Link]

  • PharmaCompass.com. (n.d.). 1-acetyl-2,3-dihydroindole-2-carboxylic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

  • PubChem. (n.d.). 3-Methyl-1H-indole-2-carboxylic acid. Available from: [Link]

  • Semantic Scholar. (2013, April 20). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Available from: [Link]

  • Arkat USA. (n.d.). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Available from: [Link]

  • Semantic Scholar. (2025, August 7). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Available from: [Link]

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Comparative

13C NMR Spectral Assignment for Indole C2 and C3: A Comparative Technical Guide

Audience: Senior Researchers, Medicinal Chemists, and Structural Biologists. Context: Indole scaffolds are ubiquitous in drug discovery (e.g., Tryptophan, Vinca alkaloids, Triptans).

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Senior Researchers, Medicinal Chemists, and Structural Biologists. Context: Indole scaffolds are ubiquitous in drug discovery (e.g., Tryptophan, Vinca alkaloids, Triptans). Misassignment of the C2 and C3 carbons is a common pitfall due to their variable chemical environments and sensitivity to substitution patterns.

The Scientific Challenge: Why C2/C3 Assignment Fails

In the parent indole system, the assignment seems trivial based on electron density:

  • C2 (

    
    -to-N):  Typically deshielded (
    
    
    
    ppm).
  • C3 (

    
    -to-N):  Typically shielded (
    
    
    
    ppm) due to high
    
    
    -electron density.

The Trap: In medicinal chemistry, indoles are rarely unsubstituted. Electron-withdrawing groups (EWGs) at C3 (e.g., acyl, formyl) or alkylation at C2 can invert these shifts or cause them to overlap in the 110–135 ppm region. Relying solely on 1D chemical shift rules leads to structural misassignment in complex derivatives.

This guide compares three definitive methodologies to resolve this ambiguity, ranked by reliability and accessibility.

Comparative Analysis of Assignment Methodologies

Method A: The "Kingmaker" Correlation (1H-13C HMBC)

The Industry Standard

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the primary tool for indole assignment. However, standard analysis often fails because researchers look for H1 (NH) correlations, which are often broad or exchangeable.

The Critical Insight: The definitive distinction lies in the Benzene Ring Protons , specifically H4 .

  • H4

    
     C3:  This is a strong 3-bond coupling (
    
    
    
    ). Due to the rigid geometry of the fused ring, this correlation is almost always observable.
  • H4

    
     C2:  This is a 4-bond coupling (
    
    
    
    ). It is typically silent in standard HMBC experiments optimized for 8 Hz.

Verdict: If you see a correlation from the doublet at


 (H4) to a quaternary carbon, that carbon is C3 .
Method B: The "Anchor" (1H-15N HMBC)

The Orthogonal Validator

When C2 and C3 are both quaternary (fully substituted), proton-carbon correlations may be ambiguous. 15N NMR acts as an atomic anchor.

  • N1

    
     H2:  A 2-bond coupling (
    
    
    
    ).
  • N1

    
     H3:  A 3-bond coupling (
    
    
    
    ).
  • Differentiation: While both correlate, the

    
     coupling to H2 is often stronger and sharper. More importantly, this identifies the protons attached to the relevant carbons, allowing you to trace back to C2/C3 via HSQC.
    
Method C: DFT-GIAO Calculation

The Last Resort

When experimental samples are limited (<1 mg) or aggregates prevent clear 2D data, Density Functional Theory (DFT) using the GIAO (Gauge-Including Atomic Orbital) method can predict chemical shifts.

  • Workflow: Geometry optimization (B3LYP/6-31G*)

    
     NMR calculation.
    
  • Utility: Excellent for distinguishing regioisomers where experimental shifts are within 2-3 ppm of each other.

Performance Comparison Matrix

FeatureMethod A: 1H-13C HMBCMethod B: 1H-15N HMBCMethod C: DFT (GIAO)
Primary Mechanism

coupling from H4

/

from N1
Quantum Chemical Prediction
Differentiation Power High (via H4 selectivity)Very High (Direct N-connectivity)Medium (Model dependent)
Sample Requirement Standard (>2 mg)High (>10 mg or CryoProbe)None (Computational)
Time Investment Low (30 mins)High (4-12 hours)Medium (24 hours CPU time)
Cost LowMedium (Instrument time)Low (Software license)
Best For Routine Assignment Fully Substituted Indoles Ambiguous Data / Confirmation

Visualizing the Logic

The following diagrams illustrate the assignment workflow and the critical HMBC correlations.

Diagram 1: The Indole HMBC Correlation Map

Caption: The "Kingmaker" correlation is the


 coupling from H4 to C3 (Green Arrow). H4 does not correlate to C2.

IndoleHMBC H4 Proton H4 (Doublet, ~7.6 ppm) C3 Carbon C3 (Target) H4->C3 Strong 3J Coupling (Diagnostic) C2 Carbon C2 (Target) H4->C2 Silent 4J (No Correlation) N1 Nitrogen N1 N1->C3 2J N1->C2 1J/2J

Diagram 2: Assignment Decision Tree

Caption: Logical workflow for assigning C2 vs C3 based on substitution patterns.

DecisionTree Start Start: Indole C2/C3 Assignment IsSubstituted Are C2/C3 Protonated? Start->IsSubstituted BothProtonated Yes (C-H present) IsSubstituted->BothProtonated Quaternary No (Quaternary C) IsSubstituted->Quaternary RunHSQC Run HSQC Identify H2 & H3 BothProtonated->RunHSQC AnalyzeJ Analyze 1H Multiplicity H2 = d (broad, J~2Hz) H3 = d (sharp) RunHSQC->AnalyzeJ RunHMBC Run 1H-13C HMBC Focus on H4 (~7.6 ppm) Quaternary->RunHMBC CheckH4 Does H4 correlate to the Carbon? RunHMBC->CheckH4 IsC3 Yes: Assign as C3 CheckH4->IsC3 Correlation Visible IsC2 No: Assign as C2 CheckH4->IsC2 No Correlation

Detailed Experimental Protocol

Protocol: The "Kingmaker" HMBC Experiment

This protocol is optimized for observing the critical long-range couplings in indole systems.

Prerequisites:

  • Sample Concentration:

    
     5 mg in 600 
    
    
    
    L solvent (DMSO-
    
    
    preferred to sharpen NH signals).
  • Probe: 5mm BBO or CryoProbe.

Step-by-Step Workflow:

  • Acquire Reference 1D Proton:

    • Identify the H4 doublet . In simple indoles, it is typically the most deshielded aromatic proton (excluding NH) or the doublet at

      
       7.5–7.8 ppm.
      
    • Tip: If H4 overlaps with H7, rely on COSY: H4 couples to H5 (triplet), whereas H7 couples to H6 (triplet).

  • Set up Gradient HMBC (gHMBC):

    • Pulse Sequence: hmbcgplpndqf (Bruker) or equivalent.

    • Long-range Delay (

      
      ):  Set to 60-65 ms .
      
      • Reasoning: This corresponds to a

        
         of 
        
        
        
        8 Hz.[1] Indole aromatic couplings are typically 7–10 Hz.[2]
    • Scans: Minimum 16 (32 for <5 mg samples).

    • Points (TD): 2048 (F2) x 256 (F1).

  • Data Processing & Analysis:

    • Apply Sine-Bell squared window function (SSB = 2).

    • The Check: Draw a horizontal line from the H4 proton signal.

    • The Result: Look for cross-peaks in the carbon dimension.[3]

      • You will see C3a (quaternary, bridgehead).

      • You will see C3 .

      • You will NOT see C2.

      • Validation: If you see a correlation to a carbon that also correlates to the NH proton but not to H4, that is C2 .

References

  • Morales-Ríos, M. S., et al. (1988).[4] "Definitive assignment of the 13C NMR spectra of indole in DMSO-d6 and CDCl3." Heterocycles, 27(2).

  • Martin, G. E., & Zartler, E. R. (2011).[1] "The use of 1H-15N GHMBC... to unambiguously determine linkages." Journal of Biomolecular NMR.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Correlations).

  • Joseph-Nathan, P., et al. (1988). "NMR Studies of Indole." Heterocycles.

Sources

Safety & Regulatory Compliance

Safety

3-Acetyl-1H-indole-2-carboxylic acid proper disposal procedures

Comprehensive Disposal and Handling Protocol for 3-Acetyl-1H-indole-2-carboxylic acid Executive Summary 3-Acetyl-1H-indole-2-carboxylic acid is a highly versatile heterocyclic building block frequently utilized in pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Protocol for 3-Acetyl-1H-indole-2-carboxylic acid

Executive Summary

3-Acetyl-1H-indole-2-carboxylic acid is a highly versatile heterocyclic building block frequently utilized in pharmaceutical drug discovery and synthetic organic chemistry. Due to its specific biological activity potential and globally harmonized hazard classifications (H302, H315, H319, H335), it must be managed as a regulated hazardous chemical waste[1]. This guide provides comprehensive, field-proven operational protocols for the safe handling, segregation, and disposal of this compound to ensure laboratory safety, regulatory compliance, and environmental protection.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, personnel must understand the physical and hazardous properties of the material to ensure proper container selection and waste segregation.

Property / ClassificationData / Description
Chemical Name 3-Acetyl-1H-indole-2-carboxylic acid
CAS Registry Number 105399-10-8
Molecular Formula & Weight C₁₁H₉NO₃ (203.19 g/mol )
GHS Hazard Statements H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
RCRA Waste Characterization Unlisted hazardous waste; managed as characteristic toxic/organic waste[2].

Mechanistic Rationale for Disposal Methods

As a Senior Application Scientist, it is critical to understand why specific disposal routes are mandated, rather than simply following a checklist.

Thermal Oxidation (Incineration): Discharging this compound into the municipal sewer system is strictly prohibited. Indole derivatives can exhibit significant aquatic toxicity and environmental persistence. High-temperature incineration (>1000°C) is the mandated disposal route because it ensures complete thermal oxidation of the molecule. The carbon and hydrogen backbone is converted to CO₂ and H₂O, while the nitrogen atom within the indole ring is oxidized to NOₓ species, which are subsequently neutralized by the incinerator's emission control scrubbers.

Chemical Incompatibility & Segregation: The molecule contains a carboxylic acid moiety (typical pKa ~3.5–4.5). If this waste is indiscriminately mixed with incompatible strong bases, reactive metals, or strong oxidizers (e.g., nitric acid) in a generic waste carboy, it can trigger uncontrolled exothermic acid-base reactions or hazardous gas evolution[3]. Strict segregation at the point of generation is a self-validating safety measure.

Waste Segregation & Accumulation Workflow

WasteSegregation Start 3-Acetyl-1H-indole-2-carboxylic acid Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid SolidCont Collect in double-bagged HDPE container Solid->SolidCont Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Liquid->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH) Liquid->NonHalogenated Labeling Label: 'Hazardous Organic Waste' Include CAS: 105399-10-8 SolidCont->Labeling Halogenated->Labeling NonHalogenated->Labeling EHSPickup EHS Facility Pickup & Manifesting (EPA RCRA) Labeling->EHSPickup Incineration High-Temperature Incineration (>1000°C) EHSPickup->Incineration

Figure 1: Decision tree for the segregation, labeling, and disposal of 3-Acetyl-1H-indole-2-carboxylic acid waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management (Unused or Contaminated Powder)
  • Collection: Sweep or carefully transfer any unused, expired, or spilled 3-Acetyl-1H-indole-2-carboxylic acid powder into a compatible, sealable High-Density Polyethylene (HDPE) container. Causality: HDPE provides excellent chemical resistance against residual organic acids and prevents moisture ingress.

  • Consolidation: Contaminated consumables (e.g., weigh boats, spatulas, Kimwipes, filter paper) must be placed in a separate solid hazardous waste bag (typically a transparent, heavy-duty polyethylene bag).

  • Labeling: Affix a standard hazardous waste label. Explicitly write "3-Acetyl-1H-indole-2-carboxylic acid", the CAS number (105399-10-8), and check the boxes for "Toxic" and "Irritant".

  • Storage: Store in the laboratory's designated Satellite Accumulation Area (SAA) for no longer than the legally permitted accumulation time (typically 90 to 180 days depending on generator status)[4].

Protocol B: Liquid Waste Management (Reaction Mother Liquors & Extracts)
  • Solvent Identification: Determine the primary solvent carrying the indole derivative.

  • Segregation:

    • Halogenated Stream: If dissolved in dichloromethane (DCM), chloroform, or other halogenated solvents, transfer to the "Halogenated Organic Waste" carboy. Causality: Halogenated wastes require specialized incineration scrubbers to handle corrosive hydrogen chloride (HCl) gas byproducts; mixing them with non-halogenated waste exponentially increases disposal costs.

    • Non-Halogenated Stream: If dissolved in DMSO, DMF, methanol, or ethyl acetate, transfer to the "Non-Halogenated Organic Waste" carboy.

  • Compatibility Check (Self-Validation): Verify the pH of any aqueous mixtures before adding them to the carboy. Ensure the waste carboy does not contain strong oxidizers (e.g., peroxides) that could react with the organic load.

  • Secondary Containment: Ensure the liquid waste carboy is kept in a secondary containment tray within the SAA to capture any potential leaks.

Protocol C: Spill Response & Decontamination
  • Isolation: Restrict access to the spill area. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and an N95/P100 respirator if significant dust is generated).

  • Containment: Cover the solid spill with damp paper towels (using water or a mild solvent like isopropanol) to suppress dust formation. Causality: The H335 hazard indicates respiratory irritation; preventing aerosolization of the powder is the primary safety directive.

  • Collection: Use a non-sparking scoop to transfer the dampened material into a solid waste container.

  • Decontamination: Wash the affected surface with a solvent in which the compound is soluble (e.g., a small amount of methanol), followed by a thorough wash with soap and water. Dispose of all cleaning materials as hazardous solid waste.

Regulatory Compliance & SAA Management

Under the[5], laboratories must make an accurate waste determination (40 CFR 262.11). While 3-Acetyl-1H-indole-2-carboxylic acid is not specifically P-listed or U-listed, it exhibits characteristic hazards that require formal manifesting and disposal via a licensed Treatment, Storage, and Disposal Facility (TSDF)[2]. Environmental Health and Safety (EHS) personnel must be contacted for final pickup before SAA volume limits (typically 55 gallons of standard waste) are exceeded[4].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA.gov. Available at:[Link]

  • USW Online. "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance." USW Online. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-Acetyl-1H-indole-2-carboxylic acid

Topic: Personal protective equipment for handling 3-Acetyl-1H-indole-2-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Executive Safety Summary & Risk Assessment Compound Identity:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-Acetyl-1H-indole-2-carboxylic acid Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary & Risk Assessment

Compound Identity:

  • Chemical Name: 3-Acetyl-1H-indole-2-carboxylic acid[1]

  • CAS Number: 105399-10-8[1]

  • Molecular Formula: C₁₁H₉NO₃[2][3][4]

  • Physical State: Solid (Powder/Crystalline)

Hazard Classification (Read-Across Methodology): Specific toxicological data for this exact isomer is limited. In accordance with the Precautionary Principle, safety protocols are derived from validated structural analogs (Indole-2-carboxylic acid, CAS 1477-50-5; 3-Acetylindole, CAS 703-80-0).

  • Primary Hazards:

    • Skin Irritation (Category 2): Causes localized inflammation upon contact.

    • Eye Irritation (Category 2A): Causes serious eye irritation; particulate matter can cause corneal abrasion.

    • STOT-SE (Category 3): May cause respiratory tract irritation if dust is inhaled.

  • Secondary Hazards:

    • Photosensitivity: Indole derivatives are prone to oxidative degradation upon light exposure, potentially forming uncharacterized byproducts.

    • Bioactivity: As a structural pharmacophore, assume potential biological activity; avoid ingestion or mucous membrane contact.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards required for handling.

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile Gloves (Min. thickness 0.11 mm)Causality: Indole derivatives can penetrate latex. Nitrile provides superior chemical resistance against organic acids and prevents transdermal absorption. Protocol: Double-glove during solubilization steps involving DMSO or DMF.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Causality: Fine powders become airborne easily. Goggles seal the ocular area against dust ingress, unlike safety glasses which leave gaps.
Respiratory N95 / FFP2 Mask (Solids) or Fume Hood (Solutions)Causality: Prevents inhalation of particulates that trigger mucosal inflammation (STOT-SE). All weighing must occur inside a certified fume hood.
Body Defense Lab Coat (Cotton/Poly blend) + Long Sleeves Causality: Minimizes skin surface area exposed to settling dust.
Operational Handling Protocol
Phase A: Preparation & Weighing
  • Environment: Perform all open-container manipulations inside a chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer if the powder is static-prone to prevent dispersal.

Phase B: Solubilization (Critical Step)
  • Solvent Choice: Soluble in polar organic solvents (DMSO, DMF, Methanol). Poorly soluble in water.[5]

  • Exothermic Risk: Dissolution in basic media (e.g., NaOH) may generate mild heat; add solid to liquid slowly.

Phase C: Workflow Visualization

HandlingWorkflow Start Start: Retrieve Sample Check Check PPE & Engineering Controls Start->Check Weigh Weighing (Fume Hood) Anti-static precautions Check->Weigh Passed Solubilize Solubilization (Add solid to solvent) Weigh->Solubilize Dissolve Waste Disposal (Segregated Stream) Weigh->Waste Spill/Excess Reaction Reaction Setup Solubilize->Reaction Reaction->Waste Post-Exp

Figure 1: Logical workflow for safe handling of 3-Acetyl-1H-indole-2-carboxylic acid, emphasizing containment at the weighing stage.

Emergency Response & Self-Validating Safety Systems

Self-Validation Check: Before proceeding, verify: Is the fume hood flow rate >0.5 m/s? Are gloves intact?

Incident TypeImmediate ActionMechanism of Action
Ocular Exposure Flush for 15 mins at eyewash station.Dilutes and mechanically removes acidic particulates to prevent corneal etching.
Skin Contact Wash with soap & water ; do NOT use solvents.Solvents (ethanol/acetone) increase skin permeability, driving the chemical deeper into the dermis. Soap emulsifies and removes it safely.
Inhalation Move to fresh air ; rest in half-upright position.Reduces respiratory load; upright position aids lung expansion if irritation causes tightness.
Spill (Solid) Wet-wipe method or HEPA vacuum.Do NOT dry sweep. Dry sweeping aerosolizes the irritant dust. Wetting the spill prevents airborne dispersion.
Disposal Strategy (Environmental Compliance)

Directive: Do not dispose of via sink or municipal waste.

  • Segregation: Collect solid waste and contaminated consumables (wipes, gloves) in a container labeled "Solid Organic Waste (Hazardous)."

  • Solution Waste: Collect solvent-based solutions in "Non-Halogenated Organic Waste" (unless halogenated solvents were used).

  • Destruction: The compound contains nitrogen and is suitable for high-temperature incineration equipped with afterburners and scrubbers (to neutralize NOx emissions).

References
  • PubChem. (n.d.).[2] Compound Summary: 3-Acetylindole (Analog). National Center for Biotechnology Information. Retrieved March 6, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Acetyl-1H-indole-2-carboxylic acid
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